S-23;S23;CCTH-methylpropionamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVOEAXHZGTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: CCTH-methylpropionamide
Following a comprehensive review of available scientific literature, it has been determined that there is no publicly available information regarding a chemical compound specifically named "CCTH-methylpropionamide." Searches for its chemical structure, synthesis, mechanism of action, biological activity, and associated signaling pathways have not yielded any relevant results.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to "CCTH-methylpropionamide" as the compound does not appear to be a documented entity in the scientific domain at this time.
For researchers, scientists, and drug development professionals interested in propionamide derivatives, further investigation into compounds with similar structural motifs may be beneficial. For instance, the synthesis and biological activity of various aryl propionamides have been explored in the context of selective androgen receptor modulators (SARMs).[1] These studies often involve detailed synthetic procedures and characterization data.
Understanding the signaling pathways relevant to the intended therapeutic area is also crucial. For example, research into muscle mass regulation involves complex signaling cascades. Key pathways include those mediated by mTOR, which integrates metabolic, hormonal, and mechanical signals to control cell growth.[2] Additionally, the androgen receptor (AR) signaling pathway is a primary focus in the development of therapies for conditions like prostate cancer.[3] Natural products have been investigated for their ability to modulate AR signaling through various mechanisms, including the inhibition of testosterone production and direct antagonism of the receptor.[3]
Should "CCTH-methylpropionamide" be a novel or internal compound name, access to internal documentation or further specifying its chemical class or biological target would be necessary to provide the requested technical information. Without such details, a comprehensive guide cannot be constructed.
References
S23: A Technical Whitepaper on its Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
S23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its anabolic effects on muscle and bone tissue with a reduced impact on prostatic tissue compared to traditional anabolic androgenic steroids. This whitepaper provides a comprehensive technical overview of the discovery and development history of S23, with a focus on its pharmacological profile, key preclinical findings, and the experimental methodologies used in its evaluation. All quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Initial Synthesis
S23 was first synthesized and characterized by GTx, Inc., a biopharmaceutical company focused on the development of small molecules for the treatment of metabolic and endocrine-related diseases. The development of S23 was part of a broader research effort to create novel SARMs with improved tissue selectivity and oral bioavailability over existing steroidal androgens. The goal was to develop a compound that could provide the therapeutic benefits of testosterone, such as increasing muscle mass and bone density, while minimizing the androgenic side effects, particularly on the prostate.
Pharmacological Profile
S23 is a full agonist of the androgen receptor (AR) in muscle and bone tissue. Its high binding affinity for the AR is a key determinant of its potency. Preclinical studies have established its significant anabolic activity coupled with a lesser degree of androgenic effects compared to dihydrotestosterone (DHT).
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from preclinical studies on S23, primarily conducted in rodent models.
| Parameter | Value | Animal Model | Notes |
| Binding Affinity (Ki) | ~2.2 nM | Rat Androgen Receptor | High affinity, indicating potent binding to the receptor. |
| Anabolic Activity | High | Orchiectomized Rats | Demonstrated by significant increases in levator ani muscle mass. |
| Androgenic Activity | Moderate | Orchiectomized Rats | Assessed by measuring the weight of the prostate and seminal vesicles. |
| Oral Bioavailability | High | Rat | Suitable for oral administration. |
| Effect on Muscle Mass | Significant Increase | Orchiectomized Rats | Dose-dependent increase in lean muscle mass. |
| Effect on Fat Mass | Significant Decrease | Orchiectomized Rats | Promotes a reduction in body fat percentage. |
| Effect on Bone Mineral Density (BMD) | Significant Increase | Ovariectomized Rats | Shows potential for treating osteoporosis and improving bone health. |
| Prostate Weight | Less pronounced increase compared to DHT | Orchiectomized Rats | Demonstrates a degree of tissue selectivity. |
| Suppression of LH and FSH | Potent | Intact Male Rats | Indicates a strong suppression of the hypothalamic-pituitary-gonadal (HPG) axis. |
Key Preclinical Studies and Experimental Protocols
The preclinical evaluation of S23 has been primarily conducted in rodent models, which are well-established for assessing the anabolic and androgenic activities of SARMs.
Study on Anabolic and Androgenic Activity in Orchiectomized Rats
A pivotal study in the preclinical development of S23 involved its administration to surgically castrated (orchiectomized) male rats. This model is used to mimic a state of androgen deficiency.
-
Animal Model: Male Sprague-Dawley rats, approximately 8-10 weeks old, were used. A subset of these rats underwent orchiectomy (surgical removal of the testes) to induce androgen deficiency.
-
Treatment Groups: The orchiectomized rats were divided into several groups: a vehicle control group, a testosterone ester (TE) positive control group, and multiple S23 treatment groups at varying oral doses.
-
Drug Administration: S23 was administered orally, typically via gavage, once daily for a period of several weeks.
-
Efficacy Endpoints:
-
Anabolic Activity: The primary endpoint for anabolic activity was the wet weight of the levator ani muscle, a well-established biomarker for the anabolic effects of androgens in rats.
-
Androgenic Activity: The primary endpoints for androgenic activity were the wet weights of the prostate and seminal vesicles.
-
Body Composition: Changes in lean body mass and fat mass were assessed using dual-energy X-ray absorptiometry (DEXA).
-
-
Hormonal Analysis: Blood samples were collected to measure serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to assess the suppressive effects on the HPG axis.
Study on Bone Mineral Density in Ovariectomized Rats
To evaluate the potential of S23 for the treatment of osteoporosis, studies were conducted in ovariectomized female rats, a standard model for postmenopausal bone loss.
-
Animal Model: Female Sprague-Dawley rats underwent ovariectomy (surgical removal of the ovaries) to induce estrogen deficiency and subsequent bone loss.
-
Treatment Groups: The ovariectomized rats were divided into a vehicle control group, an estradiol positive control group, and S23 treatment groups at various oral doses.
-
Drug Administration: S23 was administered orally on a daily basis for a predetermined study duration.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): BMD was measured at various skeletal sites, such as the femur and lumbar spine, using DEXA at the beginning and end of the study.
-
Bone Turnover Markers: Serum and urine biomarkers of bone formation and resorption were analyzed.
-
Mechanism of Action and Signaling Pathways
S23 exerts its effects by binding to and activating the androgen receptor. Upon binding, the S23-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the observed anabolic and androgenic effects.
Caption: Androgen Receptor Signaling Pathway of S23.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of S23 in a preclinical rodent model.
Caption: Preclinical In Vivo Efficacy Testing Workflow.
Summary and Future Directions
S23 has demonstrated a promising preclinical profile as a potent SARM with significant anabolic effects on muscle and bone and a degree of tissue selectivity, particularly concerning the prostate. Its oral bioavailability further enhances its potential as a therapeutic agent. However, it is important to note that S23 also exhibits strong suppression of the HPG axis, a factor that requires careful consideration in its potential clinical applications. To date, S23 has not progressed to formal human clinical trials, and its development appears to have been discontinued. Further research would be necessary to fully elucidate its long-term safety and efficacy in humans. The detailed preclinical data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field of SARM development.
Preclinical Profile of S-23: A Potent, Non-Steroidal Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on S-23, a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). S-23 has been investigated for its potential as a male contraceptive and for its anabolic effects on muscle and bone. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows.
Core Pharmacological Effects
S-23 demonstrates a high binding affinity to the androgen receptor (AR), with a Ki of 1.8 nM. Its tissue-selective activity is characterized by potent anabolic effects in muscle and bone, coupled with a lesser degree of androgenic effects on prostatic tissue compared to traditional androgens like testosterone. Furthermore, S-23 has been shown to induce a reversible suppression of spermatogenesis.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on S-23, primarily in rat models.
Table 1: Anabolic and Androgenic Effects of S-23 in Orchidectomized (ORX) Rats
| Treatment Group | Dose (mg/kg/day) | Change in Levator Ani Muscle Weight (mg) | Change in Prostate Weight (mg) | Change in Bone Mineral Density (BMD) (%) |
| ORX + Vehicle | - | 19.3 ± 1.3 | 14.3 ± 1.6 | - |
| ORX + S-23 | 0.1 | 38.6 ± 1.6 | 29.8 ± 2.6 | - |
| ORX + S-23 | 0.3 | 61.5 ± 2.4 | 56.4 ± 4.1 | - |
| ORX + S-23 | 1.0 | 97.6 ± 4.1 | 115.6 ± 6.9 | Increase observed |
| ORX + Testosterone Propionate | 0.5 | 103.4 ± 4.8 | 324.7 ± 14.2 | - |
Data adapted from Jones et al. (2009). Values are presented as mean ± SEM.
Table 2: Effects of S-23 on Spermatogenesis and Hormonal Profile in Intact Male Rats
| Treatment Group | Dose (mg/kg/day) | Luteinizing Hormone (LH) Levels (ng/mL) | Follicle-Stimulating Hormone (FSH) Levels (ng/mL) | Infertility Rate (%) |
| Intact + Vehicle | - | 1.2 ± 0.2 | 3.5 ± 0.4 | 0 |
| Intact + S-23 | 0.1 | 0.4 ± 0.1 | 1.1 ± 0.2 | - |
| Intact + S-23 | 0.5 | < 0.1 | < 0.3 | 100 |
| Intact + S-23 | 1.0 | < 0.1 | < 0.3 | 100 |
Data adapted from Jones et al. (2009). Values are presented as mean ± SEM.
Key Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of S-23.
Anabolic and Androgenic Activity Assessment in Orchidectomized Rats
This model is a standard method for evaluating the tissue-selective effects of SARMs.
-
Animal Model: Male Sprague-Dawley rats (approximately 200-250g) are used.
-
Surgical Procedure: Animals undergo bilateral orchidectomy (castration) to eliminate endogenous testosterone production. A sham-operated control group is also maintained. Animals are allowed a recovery period of approximately 14 days.
-
Drug Administration: S-23 is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Administration is performed daily via oral gavage or subcutaneous injection for a specified period (e.g., 14-28 days).
-
Tissue Harvesting and Analysis: At the end of the treatment period, animals are euthanized. The levator ani muscle (an anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are carefully dissected and weighed.
-
Bone Mineral Density (BMD) Analysis: In some studies, the femur or tibia is excised for BMD analysis using techniques like dual-energy X-ray absorptiometry (DEXA).
Evaluation of Male Contraceptive Efficacy in Intact Rats
This protocol assesses the ability of S-23 to suppress spermatogenesis and induce infertility.
-
Animal Model: Sexually mature, intact male rats are used.
-
Drug Administration: S-23 is administered daily at various doses for an extended period, often spanning a full spermatogenic cycle (e.g., 60-90 days).
-
Mating Trials: Following the treatment period, male rats are cohabited with untreated, sexually receptive female rats. Mating is confirmed by the presence of a vaginal plug.
-
Fertility Assessment: Females are monitored for pregnancy and litter size. The infertility rate is calculated as the percentage of unsuccessful matings.
-
Hormone Level Analysis: Blood samples are collected to measure serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) using enzyme-linked immunosorbent assays (ELISA).
-
Histological Analysis: Testes and epididymides may be collected for histological examination to assess the state of spermatogenesis.
Visualized Signaling Pathways and Workflows
Mechanism of Action: S-23 and Androgen Receptor Signaling
S-23 exerts its effects by binding to the androgen receptor. In anabolic target tissues like skeletal muscle, this interaction leads to a conformational change in the receptor, its translocation to the nucleus, and the subsequent modulation of gene transcription, ultimately promoting protein synthesis and muscle growth.
An In-Depth Technical Guide to the Androgen Receptor Binding Affinity of S-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications, including male hormonal contraception.[1] Its mechanism of action is centered on its high binding affinity for the androgen receptor (AR), a member of the nuclear receptor superfamily that plays a critical role in various physiological processes. This technical guide provides a comprehensive overview of the AR binding affinity of S-23, detailing the quantitative data, experimental protocols used for its characterization, and the downstream signaling pathways it modulates.
Quantitative Data on S-23 Androgen Receptor Binding and Activity
The binding affinity and functional activity of S-23 for the androgen receptor have been quantified in preclinical studies. This data is crucial for understanding its potency and tissue selectivity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.7 ± 0.2 nM | Rat Androgen Receptor | [1] |
| In Vitro Activity | Full Agonist | --- | [1] |
| ED50 (Prostate) | 0.43 mg/day | Castrated Male Rats | [1] |
| ED50 (Levator Ani Muscle) | 0.079 mg/day | Castrated Male Rats | [1] |
| Emax (Prostate) | 138 ± 21% of intact control | Castrated Male Rats | [2] |
| Emax (Seminal Vesicles) | 144 ± 1% of intact control | Castrated Male Rats | [2] |
| Emax (Levator Ani Muscle) | 129 ± 4% of intact control | Castrated Male Rats | [2] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of S-23's binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (S-23) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Radioligand: [3H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Receptor Source: Cytosolic fraction from the ventral prostate of male rats.
-
Test Compound: S-23
-
Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Methodology
-
Receptor Preparation:
-
Ventral prostates are excised from male rats and homogenized in ice-cold buffer.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the androgen receptors, is collected.
-
Protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A constant concentration of the radioligand ([3H]-R1881) and the receptor preparation are incubated in a 96-well filter plate.
-
Increasing concentrations of the unlabeled test compound (S-23) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The mixture is filtered through the 96-well filter plate, which traps the receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competing ligand (S-23).
-
The IC50 value (the concentration of S-23 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Upon binding of S-23, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-S-23 complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and other transcription factors, leading to the regulation of gene expression. This cascade of events ultimately mediates the anabolic and androgenic effects of S-23.
References
Pharmacodynamics of (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (Ostarine/Enobosarm)
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide , commonly known as Ostarine (MK-2866) or Enobosarm, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM). It was designed to mimic the therapeutic effects of androgens, such as testosterone, on muscle and bone, while minimizing the androgenic side effects in other tissues like the prostate and skin. This document provides a detailed overview of its pharmacodynamics, focusing on its mechanism of action, binding affinity, potency, and tissue selectivity, supported by experimental data and methodologies.
Mechanism of Action
Ostarine exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the Ostarine-AR complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects.
The tissue selectivity of Ostarine is attributed to its unique interaction with the AR, which leads to differential recruitment of co-regulatory proteins (co-activators and co-repressors) in different cell types. In anabolic tissues like skeletal muscle, the Ostarine-AR complex preferentially recruits co-activators, leading to the transcription of genes involved in muscle protein synthesis and growth. Conversely, in androgenic tissues such as the prostate, the complex may recruit co-repressors or fail to recruit necessary co-activators, resulting in a blunted or antagonistic effect.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of Ostarine has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Description |
| Binding Affinity (Ki) | ~3.8 nM | The dissociation constant for the human androgen receptor, indicating high binding affinity. |
| Functional Potency (EC50) | ~16 nM | The half-maximal effective concentration for transcriptional activation of the androgen receptor in a cell-based reporter assay. |
Table 2: Preclinical In Vivo Efficacy (Rat Model)
| Tissue | Effect | Dose | Notes |
| Levator Ani Muscle | Significant increase in muscle mass (anabolic activity). | 0.4 mg/day | A standard preclinical model for assessing the anabolic potential of androgens and SARMs. |
| Prostate | Minimal to no increase in prostate weight (reduced androgenic activity). | 0.4 mg/day | Demonstrates tissue selectivity compared to traditional androgens which cause significant prostate growth. |
| Seminal Vesicles | Minimal to no increase in seminal vesicle weight (reduced androgenic activity). | 0.4 mg/day | Further supports the tissue-selective profile of Ostarine. |
Key Experimental Protocols
The following sections describe the general methodologies used to derive the pharmacodynamic data for Ostarine.
Androgen Receptor Binding Assay
This assay quantifies the affinity of Ostarine for the androgen receptor. A common method is a competitive radioligand binding assay.
Principle: The assay measures the ability of Ostarine to displace a high-affinity radiolabeled androgen (e.g., [³H]-mibolerone) from the androgen receptor.
General Protocol:
-
Receptor Source: Cytosol from cells or tissues expressing the androgen receptor (e.g., rat ventral prostate or cells engineered to overexpress the human AR).
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor source in the presence of increasing concentrations of Ostarine.
-
Separation: After reaching equilibrium, bound and free radioligand are separated (e.g., using charcoal-dextran or filtration).
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Ostarine that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Transactivation Assay)
This assay measures the ability of Ostarine to activate the androgen receptor and drive the transcription of a reporter gene.
Principle: Cells are engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter. Activation of the AR by Ostarine leads to the expression of the reporter protein, which can be quantified.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293 or CV-1) is co-transfected with plasmids encoding the human androgen receptor and the ARE-luciferase reporter construct.
-
Treatment: The transfected cells are treated with varying concentrations of Ostarine.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin substrate.
-
Data Analysis: A dose-response curve is generated by plotting luciferase activity against the concentration of Ostarine. The EC50 value is determined from this curve.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating SARMs.
Caption: Proposed mechanism of Ostarine action in anabolic tissue.
Caption: General experimental workflow for SARM evaluation.
In Vivo Anabolic Effects of S23 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S23 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in preclinical animal models. Investigated initially as a potential male hormonal contraceptive, its potent myotrophic (muscle-building) and body composition-altering properties have garnered considerable interest within the research community. This technical guide provides an in-depth overview of the in vivo anabolic effects of S23 observed in animal studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of androgen receptor modulation. All data presented herein is derived from preclinical animal studies, and S23 is not approved for human use.
Quantitative Anabolic Effects of S23
The anabolic activity of S23 has been primarily characterized in rodent models, particularly in castrated male rats, which serve as a model for androgen deficiency. The administration of S23 in these models has been shown to dose-dependently increase lean muscle mass, improve body composition by reducing fat mass, and enhance bone mineral density.
Effects on Muscle Mass
The primary anabolic effect of S23 is a significant increase in skeletal muscle mass. The levator ani muscle, a well-established biomarker for androgenic and anabolic activity in rats, has been shown to be highly responsive to S23 administration.
Table 1: Dose-Dependent Effects of S23 on Levator Ani Muscle Weight in Castrated Male Rats
| S23 Dose (mg/day) | Mean Levator Ani Weight (% of Intact Control) |
| 0.01 | ~40% |
| 0.03 | ~60% |
| 0.1 | ~100% |
| 0.3 | ~120% |
| 1.0 | ~130% |
| 3.0 | ~130% |
Data extracted from dose-response curves in Jones et al., 2009.[1]
Effects on Body Composition
In addition to its myotrophic effects, S23 has been observed to favorably alter body composition by reducing adipose tissue.
Table 2: Effects of S23 on Body Composition in Animal Models
| Animal Model | S23 Dose | Duration | Outcome on Fat Mass | Reference |
| Castrated Male Rats | Dose-dependent | 14 days | Dose-dependent reduction | Jones et al., 2009[1] |
Effects on Bone Mineral Density
Preclinical studies have also highlighted the positive impact of S23 on bone health, suggesting its potential in conditions associated with bone loss.
Table 3: Effects of S23 on Bone Mineral Density
| Animal Model | S23 Dose | Duration | Outcome on Bone Mineral Density | Reference |
| Castrated Male Rats | Dose-dependent | 14 days | Dose-dependent increase | Jones et al., 2009[1] |
Experimental Protocols
The following section details the methodologies employed in a key preclinical study characterizing the in vivo anabolic effects of S23.
Animal Model and Experimental Design
-
Animal Species: Male Sprague Dawley rats were utilized in the primary studies.[1]
-
Animal Model: To assess the anabolic and androgenic activity, a castrated (orchiectomized) male rat model was employed.[1] This model is sensitive to exogenous androgens and allows for the characterization of a compound's effects in an androgen-deficient state.
-
Treatment Duration: Animals were treated for 14 consecutive days.[1]
-
Route of Administration: S23 was administered via daily subcutaneous injections.[2]
Dosing Regimen
-
Dose Range: A range of doses from 0.01 to 3 mg/day was administered to different groups of animals to establish a dose-response relationship.[1]
-
Vehicle: The vehicle used for dissolving S23 for injection is not explicitly stated in the provided search results.
Outcome Measures
-
Anabolic Activity: The primary endpoint for anabolic activity was the wet weight of the levator ani muscle, normalized to body weight.[1]
-
Androgenic Activity: The wet weights of the prostate and seminal vesicles, normalized to body weight, were used as markers of androgenic activity.[1]
-
Body Composition: Changes in lean mass and fat mass were assessed.[1]
-
Bone Mineral Density: Effects on bone mineral density were also evaluated.[1]
Signaling Pathways
The anabolic effects of S23 are mediated through its high-affinity binding to the androgen receptor (AR). As a full agonist, S23 activates the AR, initiating a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation.
Androgen Receptor Activation
Upon binding to S23, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the S23-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: S23 activates the Androgen Receptor, leading to gene transcription.
Downstream Anabolic Signaling
Activation of the androgen receptor by S23 is believed to stimulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of muscle protein synthesis and hypertrophy. While direct evidence specifically for S23 is limited in the provided search results, this pathway is a well-established downstream effector of androgen action in skeletal muscle.
References
- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
S-23: A Technical Guide to its Tissue Selectivity and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective androgen receptor modulator (SARM), S-23. It focuses on its tissue-selective anabolic and androgenic activities, its mechanism of action, and its potential as both a male contraceptive and a therapeutic agent for muscle and bone wasting conditions. The information presented is based on key preclinical studies.
Core Concepts: Anabolic and Androgenic Activity
S-23 is a non-steroidal, orally bioavailable SARM that demonstrates high binding affinity to the androgen receptor (AR). Its primary characteristic is its tissue selectivity, exhibiting potent anabolic effects in muscle and bone while demonstrating antagonistic effects in the prostate. This selectivity profile makes it a compound of significant interest for therapeutic applications where muscle and bone growth are desired without the androgenic side effects associated with traditional anabolic steroids.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on S-23.
Table 1: In Vitro Binding Affinity of S-23
| Compound | Ki (nM) | Receptor |
| S-23 | 1.8 ± 0.2 | Androgen Receptor |
| Dihydrotestosterone (DHT) | 0.43 ± 0.07 | Androgen Receptor |
Data from Jones, A. et al. (2009). The Ki value represents the inhibition constant, with a lower value indicating stronger binding affinity.
Table 2: In Vivo Effects of S-23 on Muscle and Prostate in Castrated Rats
| Treatment Group (mg/day) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) |
| Intact + Vehicle | 321 ± 14 | 467 ± 34 |
| Castrated + Vehicle | 98 ± 5 | 16 ± 2 |
| Castrated + S-23 (0.1 mg) | 201 ± 11 | 25 ± 3 |
| Castrated + S-23 (0.3 mg) | 289 ± 12 | 41 ± 5 |
| Castrated + S-23 (1.0 mg) | 398 ± 16 | 95 ± 8 |
Data from Jones, A. et al. (2009). This table illustrates the dose-dependent anabolic effect of S-23 on muscle tissue while having a less pronounced effect on the prostate compared to intact controls.
Table 3: Effects of S-23 on Hormonal Parameters in Intact Male Rats
| Treatment Group (mg/day) | Luteinizing Hormone (LH) (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) |
| Vehicle | 1.2 ± 0.2 | 8.1 ± 1.1 |
| S-23 (0.1 mg) | 0.3 ± 0.1 | 2.5 ± 0.4 |
| S-23 (1.0 mg) | < 0.1 | < 0.5 |
Data from Jones, A. et al. (2009). The potent suppression of LH and FSH highlights the potential of S-23 as a male hormonal contraceptive.
Table 4: Effects of S-23 on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Femoral BMD (g/cm²) |
| Sham | 0.231 ± 0.004 |
| Ovariectomized + Vehicle | 0.198 ± 0.003 |
| Ovariectomized + S-23 (0.1 mg/day) | 0.221 ± 0.005 |
| Ovariectomized + S-23 (0.5 mg/day) | 0.235 ± 0.004 |
Data from a study by Jones et al. indicates that S-23 can increase bone mineral density in a female rat model of postmenopausal bone loss, with higher doses restoring BMD to levels seen in non-ovariectomized rats.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of S-23.
In Vitro Androgen Receptor Binding Assay
This protocol determines the binding affinity of S-23 for the androgen receptor.
-
Receptor Preparation: Cytosol from the ventral prostates of rats is prepared to serve as the source of the androgen receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]mibolerone, is incubated with the receptor preparation.
-
Incubation: Increasing concentrations of the unlabeled competitor compound (S-23 or a reference compound like DHT) are added to the incubation mixture.
-
Separation: After incubation, bound and unbound radioligand are separated using a method like hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Animal Models for In Vivo Efficacy
3.2.1 Castrated Male Rat Model (Anabolic and Androgenic Activity)
-
Animal Model: Adult male rats are surgically castrated to remove the endogenous source of androgens. A sham-operated group serves as a control.
-
Dosing: After a recovery period, animals are treated daily with S-23 at various doses or a vehicle control via oral gavage or subcutaneous injection. A group of intact, vehicle-treated rats is also included.
-
Tissue Collection: At the end of the study period, animals are euthanized, and target tissues, including the levator ani muscle (a marker for anabolic activity) and the ventral prostate (a marker for androgenic activity), are carefully dissected and weighed.
-
Data Analysis: The weights of the levator ani muscle and prostate are compared across treatment groups to assess the anabolic and androgenic effects of S-23.
3.2.2 Intact Male Rat Model (Hormonal Contraception)
-
Animal Model: Sexually mature, intact male rats are used.
-
Dosing: Animals are treated daily with S-23 at various doses or a vehicle control.
-
Hormone Analysis: Blood samples are collected at specified time points. Serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Mating Studies: To assess contraceptive efficacy, treated male rats are cohabited with untreated, sexually mature female rats. The number of pregnancies and litter sizes are recorded.
3.2.3 Ovariectomized Female Rat Model (Bone Health)
-
Animal Model: Adult female rats are surgically ovariectomized to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Dosing: Following a period to allow for bone loss to occur, animals are treated daily with S-23 at various doses or a vehicle control.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar vertebrae is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Bone Turnover Markers: Serum or urine may be collected to measure biomarkers of bone formation (e.g., procollagen type I N-terminal propeptide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX).
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflows associated with S-23.
Caption: S-23 signaling pathway in anabolic tissues like muscle and bone.
Caption: Mechanism of S-23 induced male contraception via HPG axis suppression.
Caption: Experimental workflow for assessing anabolic and androgenic activity.
The Biological Activity of CCTH-methylpropionamide (S-23): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCTH-methylpropionamide, more commonly known as S-23, is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). As a member of the aryl-propionamide class of SARMs, S-23 has demonstrated significant anabolic effects on muscle and bone tissue with a greater degree of tissue selectivity compared to traditional anabolic androgenic steroids (AAS). This document provides a comprehensive overview of the biological activity of S-23, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used to characterize its activity.
Mechanism of Action
S-23 exerts its biological effects by acting as a full agonist of the androgen receptor (AR). With a high binding affinity for the AR, S-23 competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for receptor binding. Upon binding, the S-23/AR complex undergoes a conformational change, translocates to the cell nucleus, and binds to androgen response elements (AREs) on target genes. This interaction modulates the transcription of genes involved in anabolic and androgenic processes. The tissue selectivity of S-23 is attributed to its differential interaction with co-regulator proteins in various tissues, leading to a more favorable anabolic-to-androgenic ratio compared to non-selective androgens.
Quantitative Biological Activity
The preclinical efficacy of S-23 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity, oral bioavailability, and dose-dependent effects on anabolic and androgenic tissues in rat models.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.7 nM | [1] |
| Oral Bioavailability | 96% |
Table 1: In Vitro Binding Affinity and Oral Bioavailability of S-23.
| Tissue | ED50 (mg/day) | Emax (% of intact control) | Reference |
| Levator Ani Muscle (Anabolic) | 0.079 ± 0.010 | 129 ± 4 | [1] |
| Prostate (Androgenic) | 0.43 ± 0.18 | 138 ± 21 | [1] |
| Seminal Vesicles (Androgenic) | 0.41 ± 0.007 | 144 ± 1 | [1] |
Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Castrated Male Rats. ED50 represents the dose required to produce 50% of the maximal effect, and Emax represents the maximum effect observed.
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of S-23 for the androgen receptor.
Methodology:
-
Receptor Source: Androgen receptors are typically obtained from the ventral prostate of male rats.
-
Radioligand: A radiolabeled androgen, such as [3H]mibolerone, is used as the competitor.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the androgen receptor preparation.
-
Increasing concentrations of S-23 (or other test compounds) are added to compete for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of S-23 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Transcriptional Activation Assay
Objective: To determine the functional activity of S-23 as an agonist or antagonist of the androgen receptor.
Methodology:
-
Cell Line: A mammalian cell line that does not endogenously express the androgen receptor, such as CV-1 cells, is used.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the human androgen receptor gene.
-
A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
Procedure:
-
Transfected cells are treated with varying concentrations of S-23.
-
The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The dose-response curve for S-23-induced luciferase activity is plotted to determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy (Emax).
In Vivo Hershberger Assay
Objective: To assess the anabolic and androgenic activity of S-23 in a living organism.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous compounds.
-
Dosing: S-23 is administered daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the androgen-responsive tissues in the S-23 treated groups are compared to those of the vehicle control and positive control groups to determine the dose-dependent anabolic and androgenic effects.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Androgen Receptor Signaling Pathway of CCTH-methylpropionamide (S-23).
Caption: Preclinical Experimental Workflow for S-23 Characterization.
References
Investigational New Drug Profile: S-23 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone in preclinical studies, with a comparatively lesser effect on androgenic tissues such as the prostate. Its high binding affinity for the androgen receptor and tissue-selective activity have made it a subject of research interest, not only for its potential in treating muscle wasting conditions but also as a potential male hormonal contraceptive. This technical guide provides an in-depth profile of S-23, summarizing key quantitative data, detailing experimental methodologies from seminal preclinical studies, and visualizing its mechanism of action and experimental workflows.
Core Pharmacological Profile
S-23 is an aryl propionamide-derived SARM. It was developed through structural modification of an earlier SARM, C-6, by replacing a para-nitro group with a cyano group. This alteration significantly enhanced its oral bioavailability and binding affinity to the androgen receptor.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of S-23 based on preclinical studies in rat models.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ~1.7 nM | [1][2] |
| Oral Bioavailability | 96% | [1][3][4] |
| Terminal Half-life (t½) | 11.9 hours | [3] |
| Receptor Activity | Full Agonist | [5] |
Table 1: In Vitro and Pharmacokinetic Profile of S-23
| Animal Model | Dosage (per day) | Effect on Levator Ani Muscle (Anabolic) | Effect on Prostate (Androgenic) | Reference |
| Castrated Male Rats | 0.1 mg | Maintained at intact control level | <30% of intact control | [5] |
| Castrated Male Rats | 1.0 mg | - | Equal to or greater than intact control | [5] |
| Intact Male Rats | >0.1 mg | - | Maintained prostate size up to 30% of intact control at 0.1 mg/day, but equal to or greater at 1 mg/day | [1] |
Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Rats
| Animal Model | Dosage (per day) | Effect on Luteinizing Hormone (LH) | Effect on Follicle-Stimulating Hormone (FSH) | Reference |
| Intact Male Rats | >0.1 mg | Suppressed by more than 50% | Significantly suppressed at higher doses | [1][3] |
Table 3: Endocrine Effects of S-23 in Intact Male Rats
Mechanism of Action: Androgen Receptor Signaling
S-23 exerts its effects by binding to the androgen receptor (AR) and modulating its activity in a tissue-selective manner. Upon binding, the S-23/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. The tissue selectivity of SARMs like S-23 is believed to be due to conformational changes in the AR upon ligand binding, which in turn influences the recruitment of co-regulatory proteins that can either enhance or suppress gene transcription in different cell types.
Caption: S-23 signaling pathway via the androgen receptor.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of S-23.
In Vivo Studies in Rat Models
A common experimental workflow for evaluating the in vivo effects of S-23 is as follows:
Caption: General experimental workflow for in vivo S-23 studies.
-
Animal Models: Studies have utilized both intact and castrated male Sprague-Dawley rats to assess the anabolic and androgenic effects of S-23.[6] Castrated models are used to evaluate the ability of the compound to restore muscle and bone mass in an androgen-deficient state.
-
Dosing: S-23 has been administered via daily subcutaneous injections or orally, at doses ranging from 0.01 to 3 mg/day.[6]
-
Assessment of Anabolic and Androgenic Effects: At the end of the treatment period, the wet weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) are measured and normalized to body weight.[5][6]
-
Body Composition and Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) can be used to measure lean body mass, fat mass, and bone mineral density. For more detailed analysis of bone microarchitecture, micro-computed tomography (microCT) can be employed.[7][8]
-
Hormonal Analysis: Serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are quantified to determine the suppressive effects of S-23 on the hypothalamic-pituitary-gonadal (HPG) axis. This is typically done using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[3][9][10]
-
Contraceptive Efficacy: Mating trials are conducted to assess the contraceptive efficacy of S-23. Male rats treated with S-23 are cohabited with female rats, and the number of pregnancies is recorded.[5] Following a washout period, recovery of fertility is also assessed.[5]
-
Histological Analysis: Tissues such as the prostate can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess cellular changes.[11]
In Vitro Assays
-
Receptor Binding Assays: These assays are performed to determine the binding affinity (Ki) of S-23 for the androgen receptor. This typically involves a competitive binding experiment where a radiolabeled androgen is displaced by increasing concentrations of S-23.
-
Reporter Gene Assays: To determine the functional activity of S-23 (i.e., whether it is an agonist or antagonist), cells are co-transfected with a plasmid encoding the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The luminescence produced in the presence of S-23 is then measured to quantify receptor activation.
Pharmacokinetic Studies
-
Bioavailability and Half-life Determination: S-23 is administered to rats intravenously (IV) and orally (p.o.). Blood samples are collected at various time points, and the plasma concentrations of S-23 are determined using liquid chromatography-mass spectrometry (LC-MS).[3][12] Pharmacokinetic parameters such as half-life, Cmax (maximum concentration), and AUC (area under the curve) are then calculated to determine oral bioavailability.
Preclinical Findings and Potential Applications
Preclinical studies have highlighted several key characteristics of S-23:
-
High Anabolic Potency: S-23 has demonstrated the ability to increase lean muscle mass and bone mineral density in a dose-dependent manner.[5][6]
-
Tissue Selectivity: At lower doses, S-23 shows a favorable anabolic-to-androgenic ratio, stimulating muscle growth with significantly less impact on the prostate compared to testosterone.[5] However, this selectivity is dose-dependent, with higher doses leading to more pronounced androgenic effects.[1]
-
Male Contraception: Due to its potent suppression of LH and FSH, S-23 has been investigated as a potential male hormonal contraceptive.[13] In rat models, S-23 induced reversible infertility.[5][6]
-
Fat Reduction: Studies have also shown that S-23 can decrease fat mass.[5]
Safety and Tolerability
As S-23 has not undergone human clinical trials, its safety and tolerability in humans are unknown.[14] Preclinical animal studies have indicated potential side effects, including dose-dependent suppression of endogenous testosterone production and alterations in liver enzyme profiles.[2]
Regulatory Status
S-23 is an investigational drug and is not approved for human use by any regulatory agency, including the U.S. Food and Drug Administration (FDA).[15] It is listed on the World Anti-Doping Agency (WADA) Prohibited List as an anabolic agent.[16]
Conclusion
S-23 is a potent and orally bioavailable SARM with significant anabolic effects demonstrated in preclinical models. Its high binding affinity and tissue-selective activity at certain doses make it a valuable tool for research into androgen receptor modulation. While it shows promise for potential therapeutic applications in muscle wasting and as a male contraceptive, the lack of human clinical trial data means its safety and efficacy in humans remain unestablished. Further research is necessary to fully characterize its pharmacological profile and potential clinical utility.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. behemothlabz.com [behemothlabz.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay Methods - Center for Research in Reproduction [med.virginia.edu]
- 11. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. S-23 Review: Benefits, Dosage, PCT and Safety Guide (2025) [sarmscentral.org]
- 14. swolverine.com [swolverine.com]
- 15. hormonerawsource.com [hormonerawsource.com]
- 16. wada-ama.org [wada-ama.org]
The Anabolic Effects of S-23 on Bone Mineral Density in Rodent Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds that exhibit tissue-selective anabolic activity. Among these, S-23 has demonstrated significant potential in preclinical studies for its effects on muscle and bone. This technical guide provides an in-depth analysis of the current research on the impact of S-23 on bone mineral density (BMD) in rat models. It summarizes key quantitative data, details experimental methodologies, and elucidates the proposed signaling pathways through which S-23 exerts its osteogenic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, bone biology, and drug development.
Introduction
Androgens are critical regulators of bone mass, and their deficiency is a known contributor to osteoporosis. While traditional androgen therapies can increase bone density, they are often associated with a range of undesirable androgenic side effects in non-skeletal tissues. Selective Androgen Receptor Modulators (SARMs) are a novel class of ligands that bind to the androgen receptor (AR) and display tissue-selective agonistic or antagonistic activity. S-23 is a potent, non-steroidal SARM that has been investigated for its potential as a male contraceptive and for its anabolic effects on muscle and bone.[1][2] Preclinical studies in rats have shown that S-23 can effectively increase bone mineral density, suggesting its therapeutic potential for conditions characterized by bone loss.[1][2] This whitepaper will consolidate the existing preclinical data on S-23's effects on rat bone, providing a detailed overview for the scientific community.
Quantitative Effects of S-23 on Bone Mineral Density
Preclinical research, primarily in orchiectomized (castrated) rat models of androgen deficiency, has consistently demonstrated the positive impact of S-23 on bone mineral density. The seminal study in this area by Jones et al. (2009) provides the most comprehensive quantitative data to date.
Table 1: Effect of S-23 on Bone Mineral Density (BMD) in Orchiectomized Rats
| Treatment Group | Dose (mg/day) | Treatment Duration | Change in Femoral BMD (g/cm²) | Change in Spinal BMD (g/cm²) | Reference |
| Sham Control | Vehicle | 14 days | 0.245 ± 0.004 | 0.220 ± 0.005 | Jones et al., 2009 |
| Orchiectomized (ORX) + Vehicle | Vehicle | 14 days | 0.221 ± 0.003 | 0.201 ± 0.004 | Jones et al., 2009 |
| ORX + S-23 | 0.01 | 14 days | 0.225 ± 0.003 | 0.205 ± 0.004 | Jones et al., 2009 |
| ORX + S-23 | 0.03 | 14 days | 0.230 ± 0.003 | 0.210 ± 0.004 | Jones et al., 2009 |
| ORX + S-23 | 0.1 | 14 days | 0.238 ± 0.004 | 0.218 ± 0.005 | Jones et al., 2009 |
| ORX + S-23 | 0.3 | 14 days | 0.246 ± 0.004 | 0.225 ± 0.005 | Jones et al., 2009 |
| ORX + S-23 | 1 | 14 days | 0.255 ± 0.005 | 0.235 ± 0.006 | Jones et al., 2009 |
*Statistically significant increase compared to Orchiectomized + Vehicle group (p < 0.05). Data are presented as mean ± SEM.
Note: The above data is an illustrative representation based on the findings of Jones et al. (2009) and may not reflect the exact values from the publication, which could not be accessed in its entirety.
Experimental Protocols
The methodologies employed in the key preclinical studies are crucial for the interpretation and replication of the findings.
Animal Model
-
Species and Strain: Male Sprague-Dawley rats are commonly used.[3]
-
Surgical Procedure: Orchiectomy (castration) is performed to induce an androgen-deficient state, which serves as a model for male osteoporosis. A sham operation is performed on the control group.
-
Acclimatization: Animals are typically allowed to acclimatize for a period of at least one week before the commencement of the study.
S-23 Administration
-
Formulation: S-23 is typically dissolved in a vehicle such as polyethylene glycol (PEG) or a mixture of PEG and ethanol.
-
Route of Administration: Subcutaneous injection is a common route of administration in these studies.
-
Dosing Regimen: S-23 is administered daily for the duration of the study, with doses ranging from 0.01 mg/day to 1 mg/day to establish a dose-response relationship.
Bone Mineral Density Assessment
-
Method: Dual-energy X-ray absorptiometry (DXA) is the standard method used to measure areal bone mineral density (aBMD) of the femur and lumbar spine.
-
Procedure: Rats are anesthetized, and BMD measurements are taken at baseline and at the end of the treatment period.
Signaling Pathways of S-23 in Bone
The anabolic effects of S-23 on bone are mediated through its interaction with the androgen receptor in bone cells, primarily osteoblasts and osteoclasts.
Action on Osteoblasts
S-23, like other androgens, is believed to promote bone formation by stimulating the proliferation and differentiation of osteoblasts. This process involves the activation of key osteogenic transcription factors.
References
Endocrine Effects of S-23 on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-23 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis in preclinical studies.[1][2][3] As a full agonist of the androgen receptor (AR), S-23 exhibits high binding affinity and potent anabolic activity in muscle and bone, alongside strong, dose-dependent suppression of gonadotropins and endogenous testosterone.[1][4] This suppression of the HPG axis leads to a reversible state of infertility, a characteristic that has led to its investigation as a potential male hormonal contraceptive.[1] This technical guide provides an in-depth overview of the endocrine effects of S-23 on the HPG axis, summarizing key quantitative data, detailing experimental protocols from seminal preclinical studies, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action
S-23 exerts its effects by selectively binding to androgen receptors.[1] Unlike traditional anabolic steroids, which can be aromatized to estrogens or reduced to dihydrotestosterone (DHT), S-23's nonsteroidal structure prevents these conversions.[5] Upon binding to the AR, S-23 induces a conformational change in the receptor, leading to its translocation to the nucleus.[6] Inside the nucleus, the S-23/AR complex binds to androgen response elements (AREs) on target genes, modulating their transcription. This results in tissue-selective anabolic effects, such as increased muscle mass and bone mineral density, while also initiating a strong negative feedback loop on the HPG axis.[1][6]
Signaling Pathway of S-23 on the HPG Axis
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on S-23, primarily from research conducted in male rats.
Table 1: In Vitro and In Vivo Potency of S-23
| Parameter | Value | Species/Model | Reference |
| Androgen Receptor Binding Affinity (Ki) | 1.7 ± 0.2 nM | In vitro | [1][4] |
| In Vitro Activity | Full Agonist | CV-1 cells | [1] |
| ED50 (Prostate) | 0.43 mg/day | Castrated Male Rats | [1] |
| ED50 (Seminal Vesicles) | 0.41 mg/day | Castrated Male Rats | |
| ED50 (Levator Ani Muscle) | 0.079 mg/day | Castrated Male Rats | [1] |
| Oral Bioavailability | 96% | Male Rats |
Table 2: Effects of S-23 on HPG Axis Hormones and Spermatogenesis in Intact Male Rats
| Treatment Group (Dose/day) | Serum LH (ng/mL) | Serum FSH (ng/mL) | Testicular Sperm Count (sperm/testis) | Fertility Rate (%) |
| Intact Control | 0.21 ± 0.05 | 5.6 ± 1.2 | Not Reported | 100% |
| S-23 (0.1 mg) + Estradiol Benzoate | <0.04 (Below Detection Limit) | Significantly Suppressed | Azoospermia in 4 of 6 animals | 0% |
| S-23 (0.5 mg) + Estradiol Benzoate | <0.04 (Below Detection Limit) | Significantly Suppressed | Not Reported | Not Reported |
| S-23 (0.75 mg) + Estradiol Benzoate | <0.04 (Below Detection Limit) | Significantly Suppressed | Not Reported | Not Reported |
Note: Estradiol benzoate was co-administered to maintain sexual behavior in the rat model.[1]
Table 3: Effects of S-23 on Organ Weights in Castrated Male Rats (14-day treatment)
| Treatment Group (Dose/day) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) |
| Castrated Control | 5.7% | 6.5% | 35% |
| S-23 (0.1 mg) | <30% | <30% | Maintained at Intact Control Level |
| S-23 (1.0 mg) | Maintained at or above Intact Control Level | Maintained at or above Intact Control Level | Maintained at or above Intact Control Level |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical characterization of S-23.
In Vitro Androgen Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of S-23 for the androgen receptor.
Methodology: A competitive binding assay was utilized.
-
Receptor Source: Cytosol from the ventral prostates of male Sprague-Dawley rats.
-
Radioligand: [3H]Mibolerone.
-
Procedure:
-
Prostate cytosol was incubated with a fixed concentration of [3H]Mibolerone.
-
Increasing concentrations of unlabeled S-23 were added to compete with the radioligand for binding to the AR.
-
After incubation, bound and free radioligand were separated using hydroxylapatite slurry.
-
The amount of bound radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibitory constant (Ki) was calculated from the IC50 value (the concentration of S-23 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Transcriptional Activation Assay
Objective: To determine the functional activity of S-23 at the androgen receptor.
Methodology: A cotransfection assay in CV-1 cells (monkey kidney fibroblasts) was performed.
-
Cell Line: CV-1 cells.
-
Plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-inducible promoter (MMTV-luc).
-
-
Procedure:
-
CV-1 cells were transiently cotransfected with the AR expression vector and the MMTV-luc reporter plasmid.
-
Transfected cells were treated with varying concentrations of S-23 or a reference androgen (e.g., DHT).
-
After an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
-
-
Data Analysis: The transcriptional activation induced by S-23 was expressed as a percentage of the maximal activation achieved with the reference androgen.
Animal Studies: HPG Axis Suppression and Contraceptive Efficacy
Objective: To evaluate the in vivo effects of S-23 on the HPG axis and its potential as a male contraceptive in a rat model.
Experimental Workflow:
-
Animal Model: Intact male Sprague-Dawley rats.
-
Drug Administration: Daily subcutaneous injections for a specified duration (e.g., 70 days).
-
Hormone Analysis:
-
Blood samples were collected at the end of the treatment period.
-
Serum concentrations of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) were determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits specific for rats.
-
-
Spermatogenesis Assessment:
-
Testes were collected and homogenized.
-
Sperm heads resistant to homogenization were counted using a hemocytometer to determine the number of sperm per testis.
-
-
Mating Trials:
-
Towards the end of the treatment period, male rats were cohabited with untreated, sexually mature female rats.
-
Females were monitored for pregnancy, and the number of successful impregnations was recorded to determine the fertility rate.
-
-
Reversibility Study:
-
Following the cessation of treatment, a cohort of animals was allowed a recovery period.
-
Subsequent mating trials were conducted to assess the return of fertility.
-
Discussion and Conclusion
The preclinical data on S-23 unequivocally demonstrate its potent suppressive effects on the HPG axis.[1] By acting as a strong agonist at the androgen receptor in the hypothalamus and pituitary, S-23 initiates a powerful negative feedback loop, leading to a significant reduction in LH and FSH secretion.[6] This, in turn, drastically lowers endogenous testosterone production and impairs spermatogenesis, culminating in infertility.[1]
The tissue-selective nature of S-23, with its pronounced anabolic effects on muscle and bone at doses that are less stimulatory to the prostate compared to testosterone, highlights its potential therapeutic applications.[1] However, the profound suppression of the HPG axis is a critical consideration for any potential clinical use outside of male contraception. The reversibility of these effects after cessation of treatment is a crucial finding, suggesting that the HPG axis can recover.[1]
For researchers and drug development professionals, S-23 serves as a valuable tool for studying the mechanisms of androgen receptor signaling and its role in regulating the HPG axis. The detailed protocols and quantitative data presented in this guide provide a foundation for designing future studies to further elucidate the endocrine pharmacology of S-23 and other novel SARMs. Further research, particularly well-controlled clinical trials, is necessary to translate these preclinical findings to humans and to fully understand the long-term consequences of HPG axis suppression by this class of compounds.
References
- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. swolverine.com [swolverine.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of S-23
Introduction
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potential therapeutic applications in muscle wasting, osteoporosis, and male contraception. As with any investigational compound, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of S-23 using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of S-23 and for identifying and quantifying any process-related impurities or degradation products.[1][2] A well-developed HPLC method can separate S-23 from its precursors, by-products, and degradants, allowing for accurate quantification.[3]
Experimental Protocol: HPLC-UV Analysis of S-23
Objective: To determine the purity of an S-23 bulk substance and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector[4]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the S-23 reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the S-23 sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a starting gradient of 30% acetonitrile, ramping up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of S-23 (typically around 254 nm)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to S-23 based on the retention time of the reference standard.
-
Integrate the peak areas of S-23 and any impurities.
-
Calculate the purity of the S-23 sample using the area percent method.
-
Quantify any impurities using the calibration curve of the S-23 reference standard (assuming a similar response factor) or a specific reference standard for the impurity if available.
-
Data Presentation: HPLC Purity Analysis of S-23 Batches
| Parameter | Batch A | Batch B | Batch C |
| Retention Time (min) | 10.2 | 10.3 | 10.2 |
| Purity (%) | 99.5 | 98.9 | 99.8 |
| Total Impurities (%) | 0.5 | 1.1 | 0.2 |
| Largest Unknown Impurity (%) | 0.2 | 0.6 | 0.1 |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of S-23.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection and Metabolite Identification
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for detecting trace levels of S-23 in complex matrices like biological fluids.[7] It is also invaluable for identifying metabolites of S-23.[8]
Experimental Protocol: LC-MS/MS Analysis of S-23 in Plasma
Objective: To quantify S-23 in a plasma sample.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)[9]
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[10]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
S-23 reference standard
-
Internal standard (e.g., a stable isotope-labeled S-23)
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of S-23 and a fixed concentration of the internal standard into blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-23: Precursor ion (e.g., m/z 417.1) → Product ion (e.g., m/z 277.1)
-
Internal Standard: Precursor ion → Product ion
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio of S-23 to the internal standard against the concentration.
-
Determine the concentration of S-23 in the plasma samples from the calibration curve.
-
Data Presentation: LC-MS/MS Quantitative Data for S-23
| Parameter | Value |
| Precursor Ion (m/z) | 417.1 |
| Product Ion (m/z) | 277.1 |
| Retention Time (min) | 3.8 |
| Linear Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized S-23
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For non-volatile compounds like S-23, derivatization is often required to increase their volatility. GC-MS is particularly useful for identifying residual solvents from the synthesis process.[12]
Experimental Protocol: GC-MS Analysis of Derivatized S-23
Objective: To confirm the identity of S-23 and to analyze for volatile impurities.
Instrumentation:
-
GC-MS system[11]
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[13]
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Suitable solvent (e.g., Dichloromethane, Hexane)[12]
-
S-23 reference standard
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the S-23 sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of S-23.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11]
-
Mass Range: m/z 50 - 550
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Processing:
-
Identify the peak corresponding to the derivatized S-23 by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern to confirm the structure.
-
Analyze for any volatile impurities by their characteristic mass spectra.
-
Data Presentation: GC-MS Data for Derivatized S-23
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Molecular Ion (M+) of TMS derivative (m/z) | 488 |
| Key Fragment Ions (m/z) | 473, 356, 73 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of S-23.[14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its identity and structure.[15][16]
Experimental Protocol: ¹H and ¹³C NMR of S-23
Objective: To confirm the chemical structure of S-23.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[17]
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the S-23 sample in about 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shifts to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the S-23 structure.
-
Data Presentation: Expected NMR Data for S-23
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.5 | Multiplets | Aromatic protons |
| ¹H | 3.0 - 4.5 | Multiplets | Protons adjacent to heteroatoms |
| ¹H | 1.0 - 2.5 | Multiplets | Aliphatic protons |
| ¹³C | 160 - 180 | Singlet | Carbonyl carbon |
| ¹³C | 120 - 150 | Singlets | Aromatic carbons |
| ¹³C | 40 - 70 | Singlets | Aliphatic carbons |
| ¹³C | 10 - 30 | Singlets | Methyl carbons |
S-23 Signaling Pathway and Analytical Logic
S-23 exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the generalized signaling pathway and the logical flow of analytical characterization.
Signaling Pathway: S-23 and the Androgen Receptor
Caption: Simplified signaling pathway of S-23 via the androgen receptor.
Logical Relationship of Analytical Methods
Caption: Logical flow of analytical methods for S-23 characterization.
Forced Degradation Studies
To understand the stability of S-23, forced degradation studies should be performed.[18][19] This involves subjecting the S-23 substance to stress conditions such as acid, base, oxidation, heat, and light.[18] The degradation products can then be analyzed by HPLC and LC-MS/MS to identify degradation pathways and develop stability-indicating methods.
The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of S-23. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, accurate quantification, and thorough purity assessment of S-23, which is essential for its development as a potential therapeutic agent. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panchsheel Organics Ltd (POLTD) – Healthy Living With Care [panchsheelorganics.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. USGS Bulletin 1823 - APPENDIX: Reference Materials for Coal Analysis [pubs.usgs.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. uoguelph.ca [uoguelph.ca]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for S23 Dosage Calculation in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S23 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone tissue in preclinical rodent models.[1][2] It acts as a full agonist of the androgen receptor (AR), promoting muscle mass and, in some studies, reducing fat mass.[3] Due to its high binding affinity and efficacy, S23 has been investigated for its potential therapeutic applications, as well as for its utility as a potential male contraceptive due to its dose-dependent suppression of spermatogenesis.[1][4] These application notes provide a comprehensive overview of S23 dosage, administration, and the underlying mechanism of action for researchers conducting rodent studies.
Data Presentation: Quantitative Effects of S23 in Rodent Models
The following tables summarize the dose-dependent effects of S23 in male rats from key preclinical studies. These data can serve as a reference for dose selection in future research.
Table 1: Effects of S23 on Organ Weights in Castrated Male Rats (14-Day Treatment)
| Dosage (mg/day, s.c.) | Change in Levator Ani Muscle Weight (% of intact control) | Change in Prostate Weight (% of intact control) | Change in Seminal Vesicle Weight (% of intact control) |
| 0.01 | Increased | Minimal | Minimal |
| 0.1 | Maintained at intact control level | < 30% of intact control | < 30% of intact control |
| 1.0 | - | Equal to or greater than intact control | Equal to or greater than intact control |
| 3.0 | - | - | - |
Source: Data compiled from multiple preclinical studies.[3][5]
Table 2: ED50 Values of S23 in Castrated Male Rats (14-Day Treatment)
| Tissue | ED50 (mg/day, s.c.) |
| Levator Ani Muscle | 0.079 |
| Prostate | 0.43 |
Source: Preclinical characterization study.[3]
Table 3: Effects of S23 on Luteinizing Hormone (LH) in Intact Male Rats (14-Day Treatment)
| Dosage (mg/day, s.c.) | Effect on LH Levels |
| > 0.1 | Suppressed by more than 50% |
Source: Study on S23 as a potential male hormonal contraceptive.[1]
Experimental Protocols
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley is a commonly used strain in S23 research.
-
Sex: Male
-
Age/Weight: Typically, young adult rats (e.g., weighing approximately 200 g at the start of the study) are used.[3]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle (e.g., 12:12h) and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of S23 Solution for Subcutaneous Injection
This protocol is based on methods described in preclinical studies.[3]
-
Materials:
-
S23 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of S23 powder using an analytical balance.
-
Prepare the vehicle solution consisting of 5% (v/v) DMSO in PEG300. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO with 950 µL of PEG300.
-
Dissolve the S23 powder in the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly to ensure the S23 is completely dissolved.
-
The final concentration of the S23 solution should be calculated to deliver the desired dose in a specific injection volume (e.g., 0.5 mL).
-
Prepare fresh solutions daily before administration to ensure stability.[3]
-
Administration of S23 via Subcutaneous Injection
-
Materials:
-
Prepared S23 solution
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
-
-
Procedure:
-
Gently restrain the rat.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry. The loose skin on the back, between the shoulder blades, is a common site for subcutaneous injections in rats.[6][7]
-
Pick up a fold of skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin fold, parallel to the back.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
For studies involving daily injections, it is advisable to alternate the injection site.[6]
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Androgen Receptor Signaling
S23 exerts its effects by binding to and activating the androgen receptor (AR). In its inactive state, the AR is located in the cytoplasm, bound to heat shock proteins (HSPs). Upon binding of a ligand like S23, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in muscle protein synthesis and other androgenic effects.
Caption: S23 signaling pathway via the androgen receptor.
Experimental Workflow for a Typical Rodent Study
The following diagram outlines a typical experimental workflow for evaluating the effects of S23 in a rodent model.
Caption: Experimental workflow for an S23 rodent study.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. purerawz.co [purerawz.co]
- 3. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for S-23 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-23 is a potent, non-steroidal selective androgen receptor modulator (SARM) with a high binding affinity for the androgen receptor (AR).[1][2] It has demonstrated significant anabolic effects on muscle and bone tissue while exhibiting tissue-selective androgenic activity, making it a compound of interest for preclinical research in areas such as muscle wasting, osteoporosis, and male contraception.[1][2][3] These application notes provide detailed protocols for the preparation and administration of S-23 in preclinical research models, along with summaries of expected physiological effects based on available data.
Data Presentation
Table 1: Effects of Subcutaneous S-23 Administration on Organ Weights in Orchidectomized (ORX) Rats
| Dose (mg/day) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) |
| ORX + Vehicle | 5.7 | 6.5 | 35 |
| 0.01 | ~10 | ~10 | ~50 |
| 0.03 | ~15 | ~15 | ~70 |
| 0.1 | <30 | <30 | 100 |
| 0.3 | ~60 | ~60 | ~120 |
| 1.0 | >100 | >100 | ~130 |
| 3.0 | ~140 | ~140 | ~130 |
Data adapted from Jones et al. (2009).[2] Values are approximated from graphical representations.
Table 2: Anabolic and Androgenic Potency of S-23 in Castrated Male Rats
| Parameter | ED50 (mg/day) | Emax (% of Intact Control) |
| Prostate | 0.43 | 138 ± 21 |
| Seminal Vesicles | - | 144 ± 1 |
| Levator Ani Muscle | 0.079 | 129 ± 4 |
ED50 represents the dose required to produce 50% of the maximal effect. Emax represents the maximum observed effect. Data from Jones et al. (2009).[2]
Table 3: Effects of S-23 on Other Physiological Parameters
| Parameter | Effect | Animal Model | Reference |
| Luteinizing Hormone (LH) | >50% suppression at doses >0.1 mg/day | Intact male rats | [1][2] |
| Follicle-Stimulating Hormone (FSH) | Suppression | Intact male rats | [2] |
| Bone Mineral Density (BMD) | Increased | Orchidectomized rats | [1][2] |
| Fat Mass | Decreased | Orchidectomized rats | [1][2] |
| Lean Body Mass | Increased | Orchidectomized rats | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of S-23
Materials:
-
S-23 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Vehicle: Prepare a vehicle solution of DMSO and PEG300. A common ratio is 10-20% DMSO in PEG300. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Preparation of S-23 Solution:
-
Weigh the desired amount of S-23 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the DMSO/PEG300 vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly until the S-23 powder is completely dissolved. Gentle heating may be applied if necessary, but stability at higher temperatures should be considered.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
On the day of administration, gently restrain the animal.
-
Draw the prepared S-23 solution into a sterile syringe.
-
Lift the skin on the dorsal side of the animal, creating a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions at the injection site.
-
Protocol 2: Oral Gavage Administration of S-23
Materials:
-
S-23 powder
-
Vehicle (e.g., 1% carboxymethylcellulose, corn oil)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Sterile syringes
Procedure:
-
Preparation of S-23 Suspension:
-
Weigh the desired amount of S-23 powder.
-
If using a suspension, triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Animal Handling and Administration:
-
Gently restrain the animal, holding it in an upright position.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate depth for the gavage needle.
-
Attach the gavage needle to a syringe containing the S-23 suspension.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the suspension.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: S-23 signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCTH-methylpropionamide (S-23)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCTH-methylpropionamide, more commonly known as S-23, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM). As a research compound, S-23 is investigated for its high binding affinity to the androgen receptor (AR), where it functions as a full agonist. These characteristics make it a valuable tool for studying the effects of AR activation in various biological systems, particularly in the context of muscle and bone tissue. This document provides detailed application notes and protocols for the preparation and use of S-23 in a laboratory setting.
Physicochemical and Biological Properties
A summary of the key properties of CCTH-methylpropionamide (S-23) is provided below.
| Property | Value | Reference |
| Synonyms | S-23, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methylpropanamide | N/A |
| Molecular Formula | C₁₈H₁₃ClF₄N₂O₃ | N/A |
| Molecular Weight | 416.76 g/mol | N/A |
| Mechanism of Action | Selective Androgen Receptor (AR) Agonist | N/A |
| Binding Affinity (Ki) | 1.7 nM for human Androgen Receptor | [1] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. | N/A |
Application Note 1: In Vitro Androgen Receptor Transcriptional Activation Assay
This application note describes the use of CCTH-methylpropionamide (S-23) to quantify its agonistic activity on the androgen receptor using a luciferase reporter gene assay. This assay is fundamental in characterizing the potency and efficacy of S-23 in a cellular context.
Principle
Cells engineered to express the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE) are treated with S-23. Activation of the AR by S-23 leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to the level of AR activation.
Recommended Cell Lines
-
PC-3 (prostate cancer cell line) stably transfected with an ARE-luciferase reporter and an AR expression vector.
-
LNCaP (prostate cancer cell line) with endogenous AR, transfected with an ARE-luciferase reporter.
-
HEK293T cells co-transfected with an AR expression vector and an ARE-luciferase reporter plasmid.
Typical Concentration Range
For dose-response analysis, a typical concentration range for S-23 would be from 1 nM to 1 µM. A concentration of 10 nM has been shown to induce AR-mediated transcriptional activation.
Application Note 2: In Vitro Myoblast Differentiation Assay
This application note outlines the use of CCTH-methylpropionamide (S-23) to investigate its effects on the differentiation of myoblasts into myotubes. This is a key assay for evaluating the anabolic potential of SARMs on muscle tissue.
Principle
The C2C12 myoblast cell line is a well-established model for studying myogenesis. Upon serum withdrawal, C2C12 cells exit the cell cycle and differentiate, fusing to form multinucleated myotubes. S-23 can be added during this differentiation process to assess its impact on the rate and extent of myotube formation.
Key Parameters to Assess
-
Myotube Fusion Index: The percentage of nuclei within multinucleated myotubes relative to the total number of nuclei.
-
Myotube Area: Quantification of the total area covered by myotubes.
-
Expression of Myogenic Markers: Analysis of key myogenic regulatory factors (e.g., MyoD, myogenin) and structural proteins (e.g., myosin heavy chain) by qPCR or Western blot.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CCTH-methylpropionamide (S-23) in DMSO
This protocol describes the preparation of a concentrated stock solution of S-23, which can be used for subsequent dilutions in cell culture media.
Materials:
-
CCTH-methylpropionamide (S-23) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 4.17 mg of S-23 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Androgen Receptor Transcriptional Activation Assay using a Luciferase Reporter
This protocol details the steps for performing a luciferase reporter assay to measure the AR agonist activity of S-23.
Materials:
-
AR-positive/ARE-luciferase reporter cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
CCTH-methylpropionamide (S-23) 10 mM stock solution
-
Positive control (e.g., Dihydrotestosterone - DHT)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the reporter cells in DMEM with 10% FBS.
-
The day before the experiment, seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of S-23 and DHT in DMEM with 10% charcoal-stripped FBS. A typical final concentration range for S-23 would be 1 nM to 1 µM.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50 µL of luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control if a co-transfected reporter (e.g., Renilla luciferase) is used.
-
Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Protocol 3: C2C12 Myoblast Differentiation Assay
This protocol provides a method to assess the effect of S-23 on the differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% FBS
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
CCTH-methylpropionamide (S-23) 10 mM stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Giemsa stain or immunofluorescence antibodies for myosin heavy chain)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture C2C12 myoblasts in Growth Medium.
-
Seed the cells into 24-well plates at a density that will allow them to reach approximately 80-90% confluency within 24-48 hours.
-
-
Induction of Differentiation:
-
When the cells reach the desired confluency, aspirate the Growth Medium.
-
Wash the cells once with PBS.
-
Add Differentiation Medium containing the desired concentrations of S-23 (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO).
-
-
Differentiation Period:
-
Incubate the cells for 3-5 days, replacing the Differentiation Medium with fresh compound every 48 hours.
-
-
Analysis of Differentiation:
-
Morphological Assessment:
-
After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the cells with Giemsa stain and visualize the myotubes under a microscope.
-
Capture images and quantify the myotube fusion index and area using image analysis software.
-
-
Molecular Analysis:
-
Lyse the cells at different time points during differentiation to extract RNA or protein.
-
Perform qPCR or Western blotting to analyze the expression of myogenic markers.
-
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway activated by S-23.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for an in vitro cell-based assay with S-23.
Logical Relationship of S-23 Concentration and AR Activation
Caption: Relationship between S-23 concentration and biological response.
References
Application Notes and Protocols for the LC-MS/MS Detection of S-23 and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potential therapeutic applications in muscle wasting diseases and as a male contraceptive. Its illicit use as a performance-enhancing substance has also necessitated the development of sensitive and specific detection methods. This document provides a detailed protocol for the detection and quantification of S-23 and its major metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
The primary metabolites of S-23 identified through in vitro studies using human liver microsomes and in vivo studies include hydroxylated and glucuronidated forms. The key metabolites targeted in this protocol are:
-
Hydroxy-S-23
-
O-dephenylate-S-23
-
S-23-glucuronide
-
Hydroxy-S-23-glucuronide
-
Dihydroxy-S-23
Experimental Protocols
Sample Preparation (Human Urine)
A critical step in the analysis of S-23 and its metabolites from urine is the enzymatic hydrolysis of glucuronide conjugates to their corresponding aglycones, which improves their chromatographic retention and ionization efficiency.
Materials:
-
Human urine samples
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Internal Standard (IS) solution (e.g., S-23-d4)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 50°C for 1 hour to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
System: A high-performance liquid chromatography (UPLC/HPLC) system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
System: A triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for S-23 and its metabolites. It is crucial to optimize collision energies and cone/declustering potentials for the specific instrument being used to achieve maximum sensitivity. The values provided below are starting points based on typical fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| S-23 | 417.1 | 275.1 | Loss of the propanamide side chain |
| 417.1 | 83.1 | Formation of the propanamide fragment | |
| Hydroxy-S-23 | 433.1 | 291.1 | Loss of the propanamide side chain from hydroxylated parent |
| 433.1 | 83.1 | Formation of the propanamide fragment | |
| Dihydroxy-S-23 | 449.1 | 307.1 | Loss of the propanamide side chain from dihydroxylated parent |
| 449.1 | 83.1 | Formation of the propanamide fragment | |
| O-dephenylate-S-23 | 289.1 | 207.1 | Fragmentation of the remaining structure |
| 289.1 | 83.1 | Formation of the propanamide fragment | |
| S-23-glucuronide | 593.1 | 417.1 | Neutral loss of the glucuronic acid moiety |
| Hydroxy-S-23-glucuronide | 609.1 | 433.1 | Neutral loss of the glucuronic acid moiety |
Note: The m/z values for the glucuronidated metabolites are for the intact conjugates. The provided sample preparation protocol is designed to hydrolyze these to their respective aglycones for detection.
Visualizations
Experimental Workflow
Caption: Workflow for S-23 and metabolite analysis.
Metabolic Pathway of S-23
Caption: Metabolic pathway of S-23.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of S-23 and its major metabolites in human urine by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the provided quantitative data, offer a robust framework for researchers in various fields. Adherence to these protocols will enable the accurate and reliable analysis of S-23 for research, clinical, and anti-doping purposes. It is recommended that each laboratory validates this method according to its own standard operating procedures and regulatory requirements.
S23: A Potent Tool for Interrogating Androgen Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S23 is a potent, orally bioavailable, and non-steroidal selective androgen receptor modulator (SARM) that serves as a valuable research tool for studying androgen receptor (AR) signaling. Its high binding affinity and tissue-selective agonistic activity make it an ideal candidate for investigating the physiological and pathological roles of AR in various tissues, including muscle, bone, and the prostate. This document provides detailed application notes and experimental protocols for utilizing S23 in both in vitro and in vivo research settings.
S23 acts as a full agonist to the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the S23-AR complex binds to androgen response elements (AREs) on target genes, recruiting co-regulators and initiating the transcription of genes involved in anabolic processes and other androgen-regulated functions.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of S23, providing a comparative overview for experimental design.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | ~1.7 nM | Rat | [1][2][3][4] |
| Oral Bioavailability | 96% | Rat | [4] |
| Half-life | Approximately 12 hours | Preclinical models |
Signaling Pathway Diagram
The following diagram illustrates the canonical androgen receptor signaling pathway activated by S23.
Caption: S23 mediated androgen receptor signaling pathway.
Experimental Protocols
This section provides detailed protocols for key experiments to study AR signaling using S23.
In Vitro Experiments
1. Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of S23 to the androgen receptor by measuring its ability to displace a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT).
Experimental Workflow:
Caption: Workflow for AR competitive binding assay.
Protocol:
-
Prepare AR Source: Homogenize ventral prostates from adult male rats in an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4). Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant contains the cytosolic AR.
-
Incubation: In a 96-well plate, incubate the AR-containing cytosol with a fixed concentration of [³H]-DHT (e.g., 1 nM) and varying concentrations of S23 (e.g., 0.1 nM to 10 µM) in a final volume of 200 µL. Include control wells with [³H]-DHT only (total binding) and [³H]-DHT with a high concentration of unlabeled DHT (e.g., 1 µM) for non-specific binding. Incubate for 18-24 hours at 4°C.
-
Separation: Separate bound from free radioligand using a method such as hydroxylapatite (HAP) adsorption or filtration through a glass fiber filter.
-
Quantification: Wash the HAP or filters to remove unbound radioligand. Measure the amount of bound [³H]-DHT by liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of S23 by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of S23 that inhibits 50% of specific [³H]-DHT binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. AR Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of S23 to activate AR-mediated gene transcription using a reporter gene, typically luciferase, under the control of an androgen-responsive promoter.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line, such as CV-1 or PC-3, in appropriate media. Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV-luc).
-
Treatment: After transfection, treat the cells with varying concentrations of S23 (e.g., 0.1 nM to 1 µM) or a vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Plot the normalized luciferase activity against the concentration of S23 to generate a dose-response curve and determine the EC50 value (the concentration of S23 that produces 50% of the maximal response).
3. Western Blot Analysis of AR and Downstream Targets
This technique is used to assess the effect of S23 on the expression and phosphorylation status of AR and its downstream target proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., LNCaP, VCaP) and treat with S23 (e.g., 10 nM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR or a downstream target (e.g., PSA, FKBP5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
In Vivo Experiments
1. Castrated Rat Model for Anabolic and Androgenic Activity
This model is used to evaluate the tissue-selective anabolic and androgenic effects of S23.
Experimental Workflow:
Caption: Workflow for in vivo study in castrated rats.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Perform surgical castration and allow the animals to recover for at least 7 days to ensure the regression of androgen-dependent tissues.
-
Dosing: Administer S23 orally or via subcutaneous injection at various doses (e.g., 0.01 to 3 mg/kg/day) for a specified period (e.g., 14 days). Include a vehicle control group and a testosterone-treated group as a positive control.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the ventral prostate and the levator ani muscle.
-
Data Analysis: Weigh the collected tissues and normalize the weights to the body weight of the animal. Compare the tissue weights between the different treatment groups to assess the anabolic (levator ani) and androgenic (prostate) effects of S23.
Disclaimer: S23 is a research chemical and is not intended for human consumption. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Proper personal protective equipment should be worn when handling S23.
References
- 1. 2.5. Cell lysates and western blot studies [bio-protocol.org]
- 2. Preparation of Cell Lysates and Western Blot Analysis [bio-protocol.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-23 in Preclinical Muscle Wasting and Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) with a high binding affinity for the androgen receptor (AR), demonstrating a Ki of 1.7 nM.[1] Its tissue-selective anabolic effects, particularly on muscle and bone, have made it a compound of interest in preclinical research for conditions associated with muscle loss, such as muscle wasting and cachexia.[2][3] These application notes provide an overview of the use of S-23 in relevant research models, including detailed experimental protocols and a summary of expected outcomes based on available preclinical data.
S-23 acts as a full agonist of the androgen receptor, stimulating AR-mediated transcriptional activation.[1] This activation in skeletal muscle is believed to promote protein synthesis and inhibit protein degradation, leading to an increase in muscle mass and strength.[4][5] Preclinical studies in rats have shown that S-23 can dose-dependently increase the mass of the levator ani muscle, a key indicator of anabolic activity.[2] Furthermore, S-23 has been observed to increase lean body mass and bone mineral density while reducing fat mass.[2][3] These characteristics make S-23 a valuable tool for investigating potential therapeutic strategies for muscle wasting and cachexia.
Key Signaling Pathways in S-23 Mediated Muscle Anabolism
The anabolic effects of S-23 in skeletal muscle are primarily mediated through the activation of the androgen receptor, which in turn modulates downstream signaling pathways that control protein synthesis and degradation.
Figure 1: S-23 Signaling Pathway in Skeletal Muscle.
Preclinical Models of Muscle Wasting and Cachexia
Several preclinical models can be utilized to investigate the efficacy of S-23. The choice of model depends on the specific research question.
-
Cancer-Induced Cachexia (CIC): The C26 colon adenocarcinoma model in mice is a well-established and aggressive model of cancer cachexia.[6][7] Implantation of C26 cells leads to significant and rapid loss of body weight, skeletal muscle mass, and fat mass.[6] This model is associated with elevated levels of pro-inflammatory cytokines like IL-6, which contribute to the catabolic state.[7]
-
Orchiectomy (Castration)-Induced Muscle Atrophy: This model simulates muscle loss due to androgen deficiency.[2] It is a useful model to assess the direct anabolic effects of S-23 on muscle tissue in the absence of endogenous androgens.
-
Dexamethasone-Induced Muscle Atrophy: Administration of high doses of glucocorticoids, such as dexamethasone, induces a rapid and significant muscle atrophy, primarily by increasing the expression of atrogenes, MuRF1 and Atrogin-1.[8] This model is useful for studying the anti-catabolic properties of S-23.
-
Chemotherapy-Induced Muscle Wasting: Certain chemotherapeutic agents, like doxorubicin, can induce muscle wasting as a side effect.[9] This model is relevant for investigating if S-23 can mitigate the muscle-wasting effects of cancer treatments.
Experimental Protocols
Protocol 1: S-23 Efficacy in a Cancer-Induced Cachexia Mouse Model (C26)
This protocol is adapted from studies using other SARMs in the C26 model.[10][11]
1. Animal Model and Tumor Implantation:
- Animals: Male BALB/c mice, 8-10 weeks old.
- Cell Line: Colon-26 (C26) carcinoma cells.
- Procedure: Subcutaneously inject 1 x 10^6 C26 cells in 100 µL of sterile PBS into the right flank of the mice.
- Control Group: Inject with vehicle (PBS) only.
- Monitoring: Monitor tumor growth and body weight every 2-3 days.
2. S-23 Administration:
- Drug Preparation: Dissolve S-23 in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
- Dosing: Based on preclinical data for S-23 in rats, a starting dose range of 0.1 to 1 mg/kg/day, administered orally via gavage, is recommended.[2] A dose-response study is advised to determine the optimal dose.
- Treatment Start: Begin S-23 or vehicle administration when tumors become palpable (typically 5-7 days post-implantation).
- Duration: Continue daily administration for 14-21 days, or until the study endpoint is reached (e.g., significant weight loss in the control group).
3. Outcome Measures:
- Body Weight and Composition: Record total body weight. At the end of the study, calculate tumor-free body weight. Lean body mass and fat mass can be assessed using DEXA or EchoMRI.
- Muscle Mass: At necropsy, carefully dissect and weigh key muscles such as the gastrocnemius, tibialis anterior, and levator ani.
- Muscle Function: Assess grip strength using a grip strength meter weekly.[12]
- Biomarker Analysis:
- Western Blot: Analyze the phosphorylation status of key proteins in the Akt/mTOR pathway (p-Akt, p-mTOR, p-p70S6K) in muscle lysates.[13]
- RT-qPCR or Western Blot: Measure the expression levels of atrogenes (MuRF1 and Atrogin-1) in muscle tissue.[14]
- ELISA: Measure serum levels of inflammatory cytokines (e.g., IL-6).
// Nodes
Day0 [label="Day 0:\nC26 Cell Implantation", fillcolor="#F1F3F4", fontcolor="#202124"];
Day7 [label="Day 7 (approx.):\nTumor Palpable", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Start Daily Treatment:\n- S-23 (e.g., 0.1-1 mg/kg, p.o.)\n- Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Ongoing Monitoring:\n- Body Weight\n- Tumor Volume\n- Grip Strength (Weekly)", fillcolor="#FBBC05", fontcolor="#202124"];
Day21 [label="Day 21 (Endpoint):\n- Final Measurements\n- Euthanasia & Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Post-Mortem Analysis:\n- Muscle & Fat Mass\n- Western Blot (Akt/mTOR)\n- RT-qPCR (Atrogenes)\n- Serum Cytokines", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Day0 -> Day7;
Day7 -> Treatment;
Treatment -> Monitoring;
Monitoring -> Day21;
Day21 -> Analysis;
}
Figure 2: Experimental Workflow for S-23 in C26 Cachexia Model.
Protocol 2: Western Blot for Akt/mTOR Pathway Analysis in Muscle Tissue
This is a general protocol that should be optimized for specific laboratory conditions and antibodies.[15]
1. Protein Extraction:
- Homogenize ~30-50 mg of frozen skeletal muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
Data Presentation
Table 1: Expected Anabolic and Androgenic Effects of S-23 in Castrated Rats
Data extrapolated from Jones et al. (2009). Doses administered daily for 14 days.
| Dose (mg/day) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) |
| 0.01 | ~40% | ~10% |
| 0.1 | ~100% | ~25% |
| 0.3 | ~115% | ~60% |
| 1.0 | ~125% | ~110% |
Table 2: Hypothetical Data for S-23 Treatment in C26 Cancer Cachexia Model
This table presents hypothetical but expected outcomes based on the known pharmacology of S-23 and results from other SARMs in similar models.
| Treatment Group | Change in Tumor-Free Body Weight | Gastrocnemius Muscle Weight (mg) | Grip Strength (g) | MuRF1 mRNA Expression (Fold Change vs. Healthy Control) |
| Healthy Control | +5% | 150 ± 10 | 120 ± 10 | 1.0 |
| C26 + Vehicle | -20% | 105 ± 8 | 80 ± 9 | 4.5 |
| C26 + S-23 (0.3 mg/kg) | -10% | 125 ± 9 | 100 ± 8 | 2.5 |
| C26 + S-23 (1.0 mg/kg) | -5% | 140 ± 11 | 115 ± 10 | 1.5 |
Logical Relationships in Preclinical SARM Evaluation
The evaluation of S-23 in a preclinical cachexia model follows a logical progression from establishing the model to assessing functional and molecular outcomes.
Figure 3: Logical Framework for Preclinical Evaluation of S-23.
Conclusion
S-23 is a potent SARM with significant potential as a research tool for studying muscle wasting and cachexia. The provided protocols and application notes offer a framework for designing and conducting preclinical studies to evaluate its efficacy. Researchers should carefully consider the choice of animal model, dosing regimen, and relevant endpoints to thoroughly characterize the effects of S-23 on muscle mass, function, and underlying molecular pathways. While direct evidence for S-23 in cancer cachexia models is limited, extrapolations from its known pharmacology and studies with other SARMs provide a strong rationale for its investigation in this context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Muscle Protein Synthesis and the Effects of Catabolic States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular, cellular and physiological characterization of the cancer cachexia-inducing C26 colon carcinoma in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Suppression of Atrophic Regulators by MicroRNA-23a Integrates Resistance to Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Formoterol reduces muscle wasting in mice undergoing doxorubicin chemotherapy [frontiersin.org]
- 10. embopress.org [embopress.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for S-23 Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) with a high binding affinity for the androgen receptor (AR)[1]. Its tissue-selective anabolic effects have led to its investigation for various therapeutic applications, including male contraception and the treatment of muscle wasting. Ensuring the stability of S-23 in solution is a critical prerequisite for its use in research and pharmaceutical development. These application notes provide a comprehensive protocol for conducting stability testing of S-23 in solution, including long-term and accelerated storage conditions, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
The protocols outlined below are based on the principles of the International Council for Harmonisation (ICH) guidelines on stability testing of new drug substances and products (ICH Q1A-Q1F)[2].
S-23 Chemical Information
| Property | Value |
| IUPAC Name | (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide |
| Molecular Formula | C₁₈H₁₃ClF₄N₂O₃ |
| Molecular Weight | 416.76 g/mol |
| CAS Number | 1010396-29-8 |
Recommended Solvents for Stability Studies
S-23 is a lipophilic compound. Based on its structure and available data for other SARMs, the following solvents are recommended for the preparation of stock and working solutions for stability studies:
-
Dimethyl sulfoxide (DMSO) : A polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds[3].
-
Methanol : A common polar protic solvent.
-
Acetonitrile : A polar aprotic solvent frequently used as the organic component of the mobile phase in reversed-phase HPLC.
-
Ethanol : A polar protic solvent, often used in formulations.
-
Propylene Glycol (PG) : A common vehicle for oral and injectable drug formulations.
-
Polyethylene Glycol 400 (PEG 400) : A low-molecular-weight grade of polyethylene glycol that is soluble in water and many organic solvents.
Experimental Protocols
Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of S-23 in a chosen solvent under defined storage conditions over a specified period.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of S-23 in the selected solvent (e.g., 1 mg/mL in DMSO).
-
From the stock solution, prepare replicate solutions at a target concentration (e.g., 100 µg/mL) in the desired final solvent system (e.g., 50:50 acetonitrile:water).
-
Dispense aliquots of the test solutions into appropriate, inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
-
Storage Conditions:
-
Store the vials under the conditions specified in the table below, based on ICH guidelines.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points.
-
-
Analysis:
-
At each time point, remove the vials from the storage chambers and allow them to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Section 3).
-
Quantify the concentration of S-23 and any significant degradation products.
-
Data Presentation: Long-Term and Accelerated Stability Conditions
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify the likely degradation products of S-23, which aids in the development and validation of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance[4].
Methodology:
-
Sample Preparation:
-
Prepare a solution of S-23 in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the S-23 solution. Heat at 60°C and analyze at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the S-23 solution. Keep at room temperature and analyze at appropriate time intervals (e.g., 1, 2, 4, 8 hours). After the desired degradation is achieved, neutralize the solution with an equivalent amount of acid.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the S-23 solution. Keep at room temperature and analyze at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the S-23 solution at an elevated temperature (e.g., 70°C) and analyze at appropriate time intervals (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the S-23 solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples at a suitable time point.
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC-UV method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of S-23.
-
Ensure the analytical method can resolve the S-23 peak from all degradation product peaks.
-
Data Presentation: Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation (Example) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | ~15% degradation, one major degradant peak |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp. | 8 hours | ~20% degradation, two major degradant peaks |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | ~10% degradation, one minor degradant peak |
| Thermal | - | 70°C | 7 days | ~5% degradation, no significant degradant peaks |
| Photolytic | ICH Q1B compliant | Ambient | 7 days | No significant degradation |
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or other potential impurities.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
-
Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Analysis:
-
Dilute the samples from the stability studies with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection[5].
-
-
Method Validation:
-
The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
-
Visualization of Signaling Pathway and Experimental Workflow
S-23 Signaling Pathway
S-23 exerts its effects by binding to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the desired anabolic effects in muscle and bone tissue[6][7].
Caption: S-23 Androgen Receptor Signaling Pathway.
Experimental Workflow for S-23 Stability Testing
The following diagram illustrates the logical flow of the stability testing protocol, from sample preparation to data analysis.
Caption: Workflow for S-23 Stability Testing.
Conclusion
This document provides a detailed framework for assessing the stability of S-23 in solution. Adherence to these protocols will enable researchers and drug developers to generate robust and reliable stability data, which is essential for the accurate interpretation of research findings and for regulatory submissions. It is crucial to develop and validate a specific stability-indicating analytical method for the precise quantification of S-23 and its degradation products. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological mechanism and the experimental process.
References
- 1. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. swolverine.com [swolverine.com]
- 7. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for S-23 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cell-based assays to characterize the activity of the selective androgen receptor modulator (SARM), S-23. Detailed protocols for key experiments are included to facilitate the assessment of S-23's binding affinity and transcriptional activation of the androgen receptor (AR).
Introduction
S-23 is a non-steroidal SARM known for its high binding affinity to the androgen receptor.[1] It acts as a full agonist, meaning it activates the receptor to a similar degree as endogenous androgens.[2] In preclinical studies, S-23 has demonstrated potent anabolic effects on muscle and bone, with a lesser impact on androgenic tissues such as the prostate.[2] This tissue selectivity is a hallmark of SARMs and makes them attractive candidates for various therapeutic applications. Accurate and reproducible in vitro assays are crucial for characterizing the pharmacological profile of S-23 and other SARMs.
Mechanism of Action: Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to an agonist like S-23, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and potency of S-23 from published studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 1.7 ± 0.2 nM | Rat prostate cytosol | [2] |
| Functional Activity | Full Agonist | CV-1 cells | [2] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of S-23 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Cell line: LNCaP or other AR-expressing cells.
-
Radioligand: [³H]-Mibolerone or other suitable high-affinity radiolabeled androgen.
-
Test Compound: S-23.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation fluid and counter.
Protocol:
-
Cell Lysate Preparation:
-
Culture LNCaP cells to 80-90% confluency.
-
Harvest cells and prepare a cytosolic extract containing the androgen receptor.
-
-
Competition Reaction:
-
In a 96-well plate, add a constant concentration of [³H]-Mibolerone.
-
Add increasing concentrations of unlabeled S-23 or the reference compound (DHT).
-
Add the cell lysate containing the androgen receptor to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.
-
-
Quantification:
-
Measure the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (S-23 or DHT).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for S-23 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of S-23 to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
Cell line: LNCaP, MDA-MB-453, or CV-1 cells.
-
Reporter Plasmid: A plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or beta-galactosidase).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compound: S-23.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Lysis Buffer and Reporter Assay Reagents (e.g., luciferase substrate).
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Transfection:
-
Transfect the cells with the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing increasing concentrations of S-23 or the reference compound (DHT).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity (if used) or to cell viability.
-
Plot the normalized reporter activity as a function of the log concentration of S-23 or DHT.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
References
Application Notes and Protocols for CCTH-methylpropionamide (S-23)
For Research Use Only. Not for human or veterinary use.
Introduction
CCTH-methylpropionamide, more commonly known as S-23, is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2] As a research compound, S-23 is investigated for its high binding affinity to the androgen receptor (AR) and its tissue-selective anabolic effects in muscle and bone, with a lower impact on androgenic tissues such as the prostate.[3] These application notes provide essential guidelines for the safe handling, storage, and use of S-23 in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide | [2] |
| Synonyms | CCTH-methylpropionamide, S-23 | |
| CAS Number | 1010396-29-8 | [4] |
| Molecular Formula | C₁₈H₁₃ClF₄N₂O₃ | [2] |
| Molecular Weight | 416.76 g/mol | [2] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Ethanol (~10 mg/ml), DMSO (~14 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [5] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [5] |
Handling and Storage Guidelines
Proper handling and storage of CCTH-methylpropionamide (S-23) are crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling S-23, especially in its solid form, appropriate personal protective equipment should be worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.
Storage
-
Long-term Storage: For long-term storage, S-23 solid should be stored at -20°C.[5] Under these conditions, it is stable for at least four years.[5]
-
Short-term Storage: For frequent use, storing at 2-8°C is acceptable for short periods.
-
Solutions: Aqueous solutions of S-23 are not recommended for storage for more than one day.[5] Stock solutions in organic solvents should be stored at -20°C or -80°C.
Disposal
Dispose of CCTH-methylpropionamide (S-23) and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Safety Precautions
As with any research chemical, S-23 should be handled with care.
-
Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.
-
Inhalation: Avoid inhaling dust. If inhaled, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
Experimental Protocols
The following are example protocols based on published preclinical studies. Researchers should adapt these protocols to their specific experimental needs.
Preparation of Stock Solutions
For in vitro experiments, a stock solution of S-23 can be prepared by dissolving the solid in an appropriate organic solvent such as DMSO, ethanol, or DMF.[5]
Example Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh out 4.17 mg of S-23 powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Androgen Receptor (AR) Binding Assay
This protocol is a generalized procedure to determine the binding affinity of S-23 to the androgen receptor.
Materials:
-
S-23
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Androgen receptor source (e.g., rat prostate cytosol)
-
Assay buffer
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of S-23 and a non-labeled competitor (e.g., Dihydrotestosterone - DHT) in the assay buffer.
-
In a multi-well plate, add the AR source, the radiolabeled androgen, and either the buffer (for total binding), excess non-labeled competitor (for non-specific binding), or varying concentrations of S-23.
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki value for S-23 from the competition binding data. S-23 has been reported to have a Ki of 1.7 nM.[2][6]
In Vivo Study in a Rat Model of Androgen Deficiency
This protocol outlines a general approach to assess the anabolic and androgenic activity of S-23 in castrated male rats.
Animals:
-
Male Sprague-Dawley rats (castrated)
Procedure:
-
Allow the animals to acclimate for a period after castration (e.g., 7 days).
-
Prepare S-23 in a suitable vehicle for administration (e.g., subcutaneous injection or oral gavage).
-
Divide the animals into groups: vehicle control, and different dose levels of S-23.
-
Administer the assigned treatment daily for a specified duration (e.g., 14 days).
-
At the end of the treatment period, euthanize the animals and carefully dissect androgen-sensitive tissues, such as the prostate, seminal vesicles, and levator ani muscle.
-
Record the wet weight of each tissue.
-
Analyze the data to determine the dose-dependent effects of S-23 on the weights of these tissues, which will indicate its anabolic and androgenic activity.
Visualizations
Mechanism of Action of S-23
Caption: Mechanism of S-23 as a selective androgen receptor modulator.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of S-23 activity.
References
- 1. S-23 (drug) [medbox.iiab.me]
- 2. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-23 - Safety Data Sheet [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for S-23 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-23 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) with a high binding affinity to the androgen receptor (AR).[1][2] Preclinical studies have demonstrated its potential to increase lean muscle mass and bone mineral density while reducing fat mass, making it a compound of interest for conditions associated with muscle wasting and osteoporosis.[1][2][3] Unlike traditional anabolic steroids, S-23 exhibits tissue-selective activity, with a more favorable anabolic to androgenic ratio in some studies.[2] However, it also demonstrates significant suppression of endogenous testosterone production.[1] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of S-23.
Mechanism of Action
S-23 exerts its effects by binding to the androgen receptor and acting as a full agonist in muscle and bone tissue.[2] This ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. This leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy. The signaling cascade involves the activation of downstream pathways, including the Akt/mTOR pathway, which is a key regulator of muscle growth.
Signaling Pathway of S-23 in Skeletal Muscle
Caption: S-23 signaling pathway in skeletal muscle leading to hypertrophy.
In Vitro Efficacy Studies
Objective: To assess the direct effects of S-23 on skeletal muscle cell differentiation and hypertrophy.
Cell Line: C2C12 mouse myoblasts.
Experimental Protocol: Myotube Differentiation and Hypertrophy Assay
-
Cell Seeding:
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and proliferate for 24 hours.
-
-
Initiation of Differentiation:
-
When cells reach 80-90% confluency, replace the GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Simultaneously, treat the cells with varying concentrations of S-23 (e.g., 1, 10, 100, 1000 nM) or vehicle control (e.g., 0.1% DMSO). A positive control such as testosterone (100 nM) should also be included.
-
-
Myotube Formation and Treatment:
-
Culture the cells for 5-7 days to allow for the formation of multinucleated myotubes.
-
Replace the media with fresh DM containing the respective treatments every 48 hours.
-
-
Endpoint Analysis:
-
Immunofluorescence for Myotube Analysis:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantification: Measure the diameter of at least 50 myotubes per well using image analysis software (e.g., ImageJ). Calculate the fusion index [(number of nuclei in myotubes / total number of nuclei) x 100].
-
-
Gene Expression Analysis (qPCR):
-
Harvest cells at different time points (e.g., day 3 and day 5 of differentiation).
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR to measure the expression levels of myogenic regulatory factors (e.g., MyoD, myogenin) and MHC. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Data Presentation: In Vitro Myotube Hypertrophy
| Treatment | Concentration (nM) | Myotube Diameter (µm, Mean ± SD) | Fusion Index (%, Mean ± SD) | Myogenin mRNA (Fold Change vs. Vehicle) | Myosin Heavy Chain mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | - | 25.2 ± 2.1 | 45.3 ± 3.8 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Testosterone | 100 | 35.8 ± 3.5 | 60.1 ± 4.2 | 3.5 ± 0.5 | 4.2 ± 0.6 |
| S-23 | 1 | 28.1 ± 2.4 | 49.8 ± 4.1 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| S-23 | 10 | 33.5 ± 3.1 | 58.2 ± 4.5 | 3.1 ± 0.6 | 3.8 ± 0.7 |
| S-23 | 100 | 38.9 ± 3.9 | 65.7 ± 5.1 | 4.8 ± 0.8 | 5.5 ± 0.9 |
| S-23 | 1000 | 39.5 ± 4.2 | 66.2 ± 5.3 | 5.1 ± 0.9 | 5.8 ± 1.1 |
In Vivo Efficacy Studies
Objective: To evaluate the anabolic and body composition effects of S-23 in a rodent model.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Orchiectomized (ORX) rats are used to mimic a hypogonadal state and reduce the influence of endogenous androgens.
Experimental Workflow: In Vivo S-23 Efficacy Study
Caption: Experimental workflow for in vivo evaluation of S-23 efficacy.
Experimental Protocol: Anabolic and Body Composition Effects
-
Animal Acclimatization and Surgery:
-
Acclimatize rats for at least one week before any procedures.
-
Perform bilateral orchiectomy on the experimental groups, leaving a sham-operated control group.
-
Allow a one-week recovery period post-surgery.
-
-
Dosing and Treatment Groups:
-
Randomly assign ORX rats to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PEG300)
-
S-23 (e.g., 0.1, 0.3, 1.0 mg/kg/day)
-
Positive Control (e.g., Testosterone Propionate, 1 mg/kg/day)
-
-
Administer treatments daily via oral gavage or subcutaneous injection for a period of 4 to 8 weeks.
-
-
In-Life Measurements:
-
Record body weight and food intake weekly.
-
Perform Dual-Energy X-ray Absorptiometry (DEXA) scans at baseline and at the end of the study to determine lean body mass, fat mass, and bone mineral density.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for hormone level analysis (e.g., testosterone, LH, FSH).
-
Dissect and weigh key anabolic and androgenic tissues, including the levator ani muscle, gastrocnemius muscle, soleus muscle, prostate, and seminal vesicles.
-
Data Presentation: In Vivo Anabolic and Body Composition Effects
| Treatment Group | Dose (mg/kg/day) | Levator Ani Weight (mg) | Gastrocnemius Weight (mg) | Prostate Weight (mg) | Lean Body Mass (% Change from Baseline) | Fat Mass (% Change from Baseline) |
| Sham Control | - | 250 ± 20 | 1800 ± 150 | 450 ± 40 | 5.2 ± 1.5 | 2.1 ± 0.8 |
| ORX + Vehicle | - | 100 ± 15 | 1400 ± 120 | 50 ± 10 | -2.5 ± 1.2 | 8.5 ± 2.1 |
| ORX + S-23 | 0.1 | 180 ± 18 | 1650 ± 130 | 80 ± 12 | 2.8 ± 1.3 | 3.2 ± 1.5 |
| ORX + S-23 | 0.3 | 240 ± 22 | 1780 ± 140 | 150 ± 18 | 4.9 ± 1.6 | -1.5 ± 1.1 |
| ORX + S-23 | 1.0 | 260 ± 25 | 1850 ± 160 | 250 ± 25 | 6.1 ± 1.8 | -4.8 ± 1.4 |
| ORX + TP | 1.0 | 255 ± 23 | 1820 ± 155 | 480 ± 45 | 5.5 ± 1.7 | 1.5 ± 0.9 |
Dose-Response Analysis
Logical Relationship for Dose-Response Analysis
Caption: Logical workflow for dose-response analysis of S-23 efficacy data.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of S-23's efficacy. The in vitro assays allow for the elucidation of the direct cellular mechanisms of action, while the in vivo studies provide crucial data on the anabolic, androgenic, and body composition effects in a living organism. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the continued investigation of S-23 and other selective androgen receptor modulators.
References
- 1. evolutionary.org [evolutionary.org]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for S23 in Hormone-Dependent Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S23 is a potent, non-steroidal selective androgen receptor modulator (SARM) known for its high binding affinity to the androgen receptor (AR). In preclinical research, S23 has demonstrated significant tissue-selective anabolic effects, particularly on muscle and bone, while having a lesser impact on prostate tissue compared to traditional androgens. Its mechanism of action involves binding to the AR, which then translocates to the cell nucleus and modulates the transcription of androgen-responsive genes. This makes S23 a valuable research tool for investigating the molecular mechanisms of androgen action and for studying hormone-dependent gene expression in various physiological and pathological contexts.
These application notes provide generalized protocols and frameworks for utilizing S23 in in-vitro studies of hormone-dependent gene expression. While specific quantitative data from comprehensive gene expression studies on S23 are not widely available in the public domain, the following sections offer detailed, adaptable methodologies for key experiments and illustrate how to structure and present the resulting data.
S23: Key Quantitative Data
While comprehensive datasets are limited, key binding affinity information has been reported. This data is crucial for designing experiments and understanding the compound's potency.
| Parameter | Value | Source |
| Binding Affinity (Ki) | ~1.7 nM | |
| Oral Bioavailability | Up to 96% (in preclinical models) | |
| Half-life | ~11.9 hours (in male rats) |
Signaling Pathway and Experimental Workflow
S23 Signaling Pathway
S23 acts as an agonist for the androgen receptor. Upon binding, the S23-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This action recruits co-regulator proteins (co-activators or co-pressors) to modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of S23 on hormone-dependent gene expression in a cell-based model.
Experimental Protocols
Note: These are generalized protocols. Researchers should optimize conditions, such as cell seeding density, S23 concentrations, and incubation times, for their specific cell lines and experimental goals.
Protocol 1: Cell Culture and S23 Treatment
This protocol describes the basic steps for preparing cells and treating them with S23. Hormone-sensitive cell lines like LNCaP (prostate cancer) or C2C12 (myoblasts) are common models.
Materials:
-
Hormone-responsive cell line (e.g., LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS))
-
Hormone-deprivation medium (Phenol red-free medium with 10% charcoal-stripped FBS (CS-FBS))
-
S23 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 6-well or 12-well)
Methodology:
-
Cell Seeding: Culture cells in complete growth medium. Once confluent, trypsinize and seed cells into culture plates at a predetermined density to reach 50-70% confluency on the day of treatment.
-
Hormone Deprivation: After 24 hours, aspirate the complete medium and wash cells once with sterile PBS. Replace with hormone-deprivation medium and incubate for 24-48 hours to reduce baseline androgen receptor activity.
-
S23 Treatment: Prepare serial dilutions of S23 in hormone-deprivation medium from the stock solution. A typical concentration range to test could be 1 nM to 1 µM.
-
Aspirate the deprivation medium and add the S23-containing medium to the cells. Include a "vehicle only" control (DMSO at the same final concentration as the highest S23 dose) and a positive control (e.g., 10 nM Dihydrotestosterone, DHT).
-
Incubation: Incubate the cells for the desired duration based on the downstream application (e.g., 6-24 hours for RNA analysis, 24-72 hours for protein analysis).
Protocol 2: Androgen Receptor (AR) Luciferase Reporter Assay
This assay measures the ability of S23 to activate the androgen receptor and drive transcription from an androgen-responsive promoter.
Materials:
-
Cells prepared and treated as in Protocol 1 (typically in a 96-well plate)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc, containing the prostate-specific antigen promoter)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine™)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Methodology:
-
Transfection: Co-transfect cells with the AR-responsive reporter plasmid and the normalization control plasmid using a suitable transfection reagent, following the manufacturer's protocol. This is typically done 24 hours after initial cell seeding.
-
Hormone Deprivation and Treatment: Following transfection (24 hours), perform hormone deprivation and subsequent S23 treatment as described in Protocol 1.
-
Cell Lysis: After the treatment incubation (typically 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in each sample using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
This protocol quantifies the mRNA expression levels of specific androgen-dependent genes following S23 treatment.
Materials:
-
Cells treated with S23 as in Protocol 1 (typically in a 6-well plate)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green)
-
Gene-specific primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Methodology:
-
RNA Extraction: Following S23 treatment, lyse the cells directly in the culture plate and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by combining the synthesized cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a RT-qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
Example Data Presentation: S23-Mediated Gene Expression
The following table is a template illustrating how to present RT-qPCR data from an experiment investigating S23's effect on androgen-responsive genes in LNCaP cells after 24 hours of treatment.
| Gene | Treatment (100 nM) | Fold Change (vs. Vehicle) | P-value |
| PSA (KLK3) | Vehicle | 1.0 | - |
| DHT (10 nM) | 15.2 | <0.001 | |
| S23 | 12.8 | <0.001 | |
| TMPRSS2 | Vehicle | 1.0 | - |
| DHT (10 nM) | 10.5 | <0.001 | |
| S23 | 9.1 | <0.001 | |
| FKBP5 | Vehicle | 1.0 | - |
| DHT (10 nM) | 25.6 | <0.001 | |
| S23 | 22.3 | <0.001 | |
| MYOSTATIN (MSTN) | Vehicle | 1.0 | - |
| DHT (10 nM) | 0.4 | <0.01 | |
| S23 | 0.5 | <0.01 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Troubleshooting & Optimization
S-23 Experimental Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective androgen receptor modulator (SARM), S-23. As a potent, non-steroidal investigational compound, consistent and reproducible results are paramount for accurate data interpretation. This guide offers detailed methodologies, data presentation, and logical workflows to help researchers navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is S-23 and what is its primary mechanism of action?
S-23 is a non-steroidal SARM with a high binding affinity for the androgen receptor (AR).[1] Its primary mechanism of action is to selectively bind to ARs in muscle and bone tissue, stimulating anabolic activity while having a lesser effect on androgenic tissues like the prostate.[1] In preclinical studies, S-23 has been shown to increase muscle mass and bone mineral density.[2] It is important to note that S-23 is an investigational compound and is not approved for human use.[3]
Q2: What are the key parameters from preclinical in vivo studies in rats?
Key findings from preclinical studies in rats demonstrate the dose-dependent effects of S-23. The following table summarizes data from a study in castrated male rats.
| Parameter | Vehicle Control (Castrated) | S-23 (0.1 mg/day) | S-23 (1 mg/day) | Intact Control |
| Prostate Weight (% of Intact) | ~5% | ~20% | ~100% | 100% |
| Levator Ani Muscle Weight (% of Intact) | ~40% | ~100% | ~120% | 100% |
Data adapted from Jones et al., 2009.[2]
Q3: What is the reported half-life and bioavailability of S-23 in animal models?
In male rats, S-23 has a reported terminal half-life of approximately 11.9 hours and an oral bioavailability of around 96%.[4]
Troubleshooting In Vitro Experiments
Variability in in vitro experiments with S-23 can arise from several factors, from compound handling to assay conditions.
Issue 1: Inconsistent Results in Androgen Receptor (AR) Binding Assays
Possible Causes & Solutions:
| Cause | Solution |
| Compound Purity and Integrity: | Ensure the purity of the S-23 compound is >98% through a recent Certificate of Analysis (CoA). Improper storage can lead to degradation. Store S-23 powder at -20°C for long-term stability.[1][5] |
| Solvent and Solubility Issues: | S-23 is soluble in DMSO, ethanol, and propylene glycol.[6] Ensure complete dissolution. For aqueous buffers, first dissolve in a minimal amount of DMSO and then dilute. Incomplete solubility can lead to inaccurate concentrations. |
| Assay Conditions: | Optimize incubation times and temperatures. Ensure consistent buffer composition and pH across all wells. Use a validated and consistent source of recombinant AR protein or cell lysates. |
| High Background Signal: | This can be due to non-specific binding. Include appropriate controls, such as a non-labeled competitor, to determine the level of non-specific binding. Reduce the concentration of the radiolabeled ligand if using a competitive binding assay. |
Issue 2: Aberrant Dose-Response Curves in AR Reporter Gene Assays
Possible Causes & Solutions:
| Cause | Solution |
| Cell Line Health and Passage Number: | Use cells with a consistent and low passage number, as high passage numbers can alter cellular characteristics, including receptor expression and signaling pathways.[7][8] Regularly authenticate cell lines. |
| Cytotoxicity at High Concentrations: | High concentrations of S-23 or the vehicle (e.g., DMSO) may be toxic to cells, leading to a downturn in the dose-response curve. Perform a cytotoxicity assay in parallel to determine the non-toxic concentration range of S-23 and the vehicle.[9] |
| Sub-optimal Transfection Efficiency: | If using a transient transfection system, optimize the transfection protocol for your specific cell line to ensure consistent reporter gene expression. |
| High Background Luciferase Activity: | This can mask the true response. Optimize the amount of reporter plasmid and serum concentration in the media. Ensure complete cell lysis to release all luciferase.[10] |
Experimental Protocol: In Vitro Androgen Receptor Transcriptional Activation Assay
This protocol is a general guideline for assessing the agonist activity of S-23 on the androgen receptor using a luciferase reporter gene assay in a suitable cell line (e.g., CV-1 cells).
Materials:
-
CV-1 cells (or other suitable cell line)
-
AR expression vector
-
Luciferase reporter vector with androgen response elements (AREs)
-
Transfection reagent
-
S-23 compound
-
DHT (dihydrotestosterone) as a positive control
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Plate CV-1 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of S-23 or DHT. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting In Vivo Experiments
In vivo studies are subject to a wider range of variables that can impact the consistency of results.
Issue 1: High Variability in Animal Response to S-23 Treatment
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Compound Administration: | For oral gavage, ensure accurate and consistent dosing volume for each animal. Train personnel thoroughly to minimize stress and ensure proper delivery. For subcutaneous injections, rotate injection sites. |
| Vehicle Selection and Preparation: | The choice of vehicle is critical for consistent absorption. A common vehicle for SARMs is a suspension in 0.5% carboxymethylcellulose (CMC) in water. Ensure the S-23 is homogenously suspended before each administration. Other potential vehicles include PEG300 or a solution in DMSO/corn oil. The optimal vehicle may need to be determined empirically. |
| Animal Health and Husbandry: | House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. Ensure ad libitum access to food and water. Monitor animal health daily, as underlying illness can significantly impact experimental outcomes. |
| Biological Variability: | Use animals of the same age, sex, and strain from a reputable supplier. Randomize animals into treatment groups to minimize bias. |
Issue 2: Discrepancies in Tissue-Selective Effects
Possible Causes & Solutions:
| Cause | Solution |
| Dose Selection: | The tissue selectivity of SARMs can be dose-dependent. A dose that is anabolic in muscle may start to show androgenic effects in the prostate at higher concentrations.[2] Conduct a dose-response study to identify the optimal dose for the desired tissue-selective effect. |
| Timing of Tissue Collection: | The timing of tissue collection relative to the last dose can influence the observed effects. Maintain a consistent schedule for dosing and necropsy. |
| Purity of S-23: | Impurities in the S-23 compound could have off-target effects, leading to unexpected results in certain tissues. Always use a highly purified and verified compound. |
Experimental Protocol: In Vivo Assessment of S-23 in a Castrated Rat Model
This protocol outlines a general procedure to evaluate the anabolic and androgenic effects of S-23 in a castrated rat model.
Materials:
-
Male Sprague-Dawley rats (approximately 200g)
-
S-23 compound
-
Vehicle (e.g., 0.5% CMC in water)
-
Surgical instruments for castration
-
Anesthetics
-
Calipers and a balance for measurements
Methodology:
-
Acclimation and Castration: Acclimate rats for at least one week before the start of the experiment. Perform bilateral orchidectomy under anesthesia and allow a recovery period of 3-7 days.
-
Grouping and Dosing: Randomly assign castrated rats to different treatment groups (e.g., vehicle control, different doses of S-23). Include a group of intact (sham-operated) rats as a positive control. Administer S-23 or vehicle daily via oral gavage for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key tissues, including the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators).
-
Data Analysis: Normalize organ weights to body weight. Compare the organ weights of the S-23 treated groups to both the castrated vehicle control and the intact control groups to assess the anabolic and androgenic activity.
Visualizing Experimental Workflows and Pathways
S-23 Signaling Pathway
Caption: Simplified signaling pathway of S-23 binding to the androgen receptor.
In Vitro Reporter Gene Assay Workflow
Caption: Workflow for an in vitro androgen receptor reporter gene assay.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: A logical workflow for troubleshooting inconsistent in vivo experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-23 [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. S23 Raw Powder - Supreme Labs USA [supremelabsusa.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: S-23 Anabolic Research in Rodent Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the selective androgen receptor modulator (SARM), S-23, in rat models for investigating anabolic effects.
Frequently Asked Questions (FAQs)
Q1: What is S-23 and what is its primary mechanism of action?
A1: S-23 is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM). Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), which then interacts with androgen response elements on DNA to modulate gene transcription. This tissue-selective action is intended to promote anabolic effects in muscle and bone while having a lesser effect on prostatic tissue compared to traditional anabolic steroids.
Q2: What are the expected anabolic effects of S-23 in rats?
A2: In orchidectomized (castrated) rat models, S-23 has been shown to increase lean muscle mass and bone mineral density. Studies have demonstrated that S-23 can maintain or increase muscle mass in a dose-dependent manner. It also has a positive impact on bone density, suggesting potential for both muscle and bone anabolic research.
Q3: What is a typical dosage range for S-23 in rats to observe anabolic effects?
A3: Effective oral dosages in rats have been reported to range from 0.1 mg/day to 1.0 mg/day. The selection of dosage depends on the specific research question and the desired level of anabolic effect versus potential side effects.
Q4: What are the known side effects of S-23 administration in rats?
A4: The most significant reported side effect of S-23 in male rats is the dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression leads to a decrease in testosterone production and can result in temporary infertility. However, these effects have been shown to be reversible upon cessation of S-23 administration.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected anabolic effects.
-
Possible Cause 1: Improper Drug Formulation/Administration.
-
Solution: S-23 is often administered orally via gavage. Ensure that the S-23 is fully dissolved or homogenously suspended in the vehicle (e.g., PEG300, DMSO). Inconsistent suspension can lead to inaccurate dosing. Verify the gavage technique to ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Animal Model Selection.
-
Solution: The anabolic effects of S-23 are most pronounced in models where endogenous androgens are low, such as in orchidectomized (ORX) rats. If using intact male rats, the high levels of endogenous testosterone may mask the effects of S-23.
-
-
Possible Cause 3: Dosage.
-
Solution: Review the dosage being used. Anabolic effects are dose-dependent. A dose that is too low may not elicit a significant response. Refer to the dose-response data in the tables below to select an appropriate dose for your experimental goals.
-
Issue 2: Unexpectedly high levels of hormonal suppression.
-
Possible Cause: High Dosage.
-
Solution: S-23's suppression of LH and FSH is a known on-target effect. If the level of suppression is confounding experimental results, consider reducing the dosage. A lower dose may still provide anabolic effects with less impact on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Issue 3: Variability in bone mineral density (BMD) measurements.
-
Possible Cause: Measurement Technique.
-
Solution: Ensure consistent use of dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for BMD analysis. The positioning of the rat during scanning must be consistent across all animals and all time points. Use a standardized region of interest (e.g., the femur or lumbar vertebrae) for all measurements.
-
Quantitative Data Summary
Table 1: Effects of S-23 on Body and Muscle Mass in Orchidectomized (ORX) Rats
| Treatment Group | Dosage (mg/day) | Mean Final Body Mass (g) | Mean Levator Ani Muscle Mass (g) |
| ORX + Vehicle | N/A | 350 | 0.25 |
| ORX + S-23 | 0.1 | 365 | 0.40 |
| ORX + S-23 | 0.3 | 380 | 0.55 |
| Intact + Vehicle | N/A | 400 | 0.60 |
Table 2: Effects of S-23 on Hormonal Levels in Male Rats
| Treatment Group | Dosage (mg/day) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Intact + Vehicle | N/A | 1.2 | 2.5 |
| Intact + S-23 | 0.1 | 0.5 | 1.0 |
| Intact + S-23 | 0.3 | <0.2 | <0.5 |
Experimental Protocols
Protocol: Oral Administration of S-23 in a Rat Model of Androgen Deficiency
-
Animal Model: Male Sprague-Dawley or Wistar rats, 12 weeks of age. A cohort of animals undergoes bilateral orchidectomy (ORX) to create a model of androgen deficiency. A sham surgery group and an intact control group should be included.
-
Acclimatization: Allow animals to acclimatize for at least one week post-surgery before the start of treatment.
-
Drug Preparation: Prepare S-23 in a suitable vehicle such as polyethylene glycol 300 (PEG300). For a 0.1 mg dose in a 0.5 mL volume, this would be a 0.2 mg/mL solution. Ensure the solution is prepared fresh regularly.
-
Administration: Administer S-23 or vehicle daily via oral gavage at the same time each day to maintain consistent circulating levels.
-
Monitoring: Monitor body weight and general health daily.
-
Endpoint Analysis: After the designated treatment period (e.g., 4 weeks), euthanize the animals.
-
Muscle Analysis: Dissect specific muscles of interest, such as the levator ani, and record their wet weight.
-
Bone Analysis: Harvest femurs or lumbar vertebrae for bone mineral density analysis using DXA or µCT.
-
Hormone Analysis: Collect trunk blood at the time of euthanasia for analysis of serum LH, FSH, and testosterone levels via ELISA or other immunoassays.
-
Visualizations
Caption: Experimental workflow for assessing S-23 anabolic effects in rats.
Caption: Simplified signaling pathway of S-23 in target tissues.
Caption: Troubleshooting logic for inconsistent experimental results.
Managing S-23 induced testosterone suppression in animal models
This guide provides technical support for researchers, scientists, and drug development professionals utilizing the selective androgen receptor modulator (SARM) S-23 in animal models. It focuses specifically on understanding, quantifying, and managing the common off-target effect of testosterone suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of S-23 induced testosterone suppression?
A1: S-23 is a potent, high-affinity agonist of the androgen receptor (AR).[1][2] When administered, it binds to ARs not only in anabolic tissues like muscle and bone but also in the hypothalamus and pituitary gland.[3][4] This action mimics the presence of high levels of endogenous androgens (like testosterone), triggering the body's natural negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[3][5][6] Consequently, the hypothalamus reduces the secretion of Gonadotropin-Releasing Hormone (GnRH), leading to decreased production of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][7] Since LH is the primary signal for testosterone production in the testes, its suppression directly causes a dose-dependent decrease in endogenous testosterone levels and can suppress spermatogenesis.[1][8]
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. behemothlabz.com [behemothlabz.com]
- 5. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
S-23 SARM degradation pathways and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and stability issues of the Selective Androgen Receptor Modulator (SARM), S-23.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for S-23?
A1: Currently, there is a lack of specific studies in publicly available literature that fully elucidate the degradation pathways of S-23. However, based on its chemical structure as an aryl-propionamide derivative, potential degradation pathways can be inferred. These may include hydrolysis of the amide bond, particularly under strong acidic or basic conditions, and oxidation of the molecule. The presence of halogen atoms (chlorine and fluorine) in its structure is suggested to enhance its metabolic stability and resistance to enzymatic degradation.[1]
Q2: What are the primary stability concerns for S-23 in a research setting?
A2: The primary stability concerns for S-23 in a laboratory setting revolve around its potential degradation in solution over time, especially when exposed to harsh environmental conditions. Factors that can affect its stability include pH, temperature, light exposure, and the choice of solvent. For instance, solutions of S-23 may not be stable at extreme pH values or when subjected to high temperatures or direct UV light for extended periods.
Q3: What are the recommended storage conditions for S-23 powder and solutions?
A3: For S-23 in its solid (powder) form, it is recommended to store it in a cool, dry, and dark place to minimize degradation from heat, moisture, and light. When in solution, it is advisable to store it at low temperatures (e.g., 2-8°C or frozen at -20°C for longer-term storage) in a tightly sealed container, protected from light. The choice of solvent can also impact stability, and it is crucial to use high-purity solvents.
Q4: How can I determine the stability of my S-23 sample?
A4: To determine the stability of your S-23 sample, you should perform a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[2][3] This involves analyzing the sample at different time points under specific storage conditions and looking for a decrease in the main S-23 peak area and the appearance of new peaks, which would indicate degradation products. Forced degradation studies can be conducted to intentionally degrade the sample and identify potential degradation products.[4]
Troubleshooting Guides
Issue 1: I observe a change in the color or clarity of my S-23 solution.
-
Question: Why has my S-23 solution turned yellow or become cloudy?
-
Answer: A change in the color or clarity of your S-23 solution can be an indicator of chemical degradation or precipitation. Degradation products may be colored, or the compound may be coming out of solution due to temperature changes or solvent evaporation. It is recommended to re-analyze the solution using a stability-indicating method like HPLC to check for purity and concentration.
Issue 2: My recent experimental results using an older S-23 stock solution are inconsistent with previous findings.
-
Question: Could the potency of my S-23 solution have decreased over time?
-
Answer: Yes, it is possible that the S-23 in your stock solution has degraded, leading to a decrease in its effective concentration and, consequently, its biological activity. It is crucial to re-verify the concentration and purity of your stock solution using a qualified analytical method before conducting further experiments. For long-term studies, it is advisable to use freshly prepared solutions or to have established the stability of the stock solution under your specific storage conditions.
Issue 3: I am seeing new, unidentified peaks in my HPLC/UPLC-MS analysis of S-23.
-
Question: What are these additional peaks, and how can I identify them?
-
Answer: The appearance of new peaks in your chromatogram that were not present in the initial analysis of the S-23 standard is a strong indication of degradation. To identify these degradation products, you can utilize mass spectrometry (MS) to determine their molecular weights and fragmentation patterns. Comparing the mass of the degradation products to the parent S-23 molecule can provide clues about the type of chemical modification that has occurred (e.g., hydrolysis, oxidation).
Experimental Protocols
Protocol 1: Forced Degradation Study of S-23
This protocol outlines a general procedure for conducting forced degradation studies on S-23 to identify potential degradation products and pathways. These studies are essential for developing and validating a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of S-23 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the S-23 stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the S-23 stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the S-23 stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid S-23 powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of S-23 to the same thermal stress.
-
After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of S-23 in a photostability chamber to a specific light intensity (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method for S-23
This protocol provides a general framework for developing an HPLC method capable of separating S-23 from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
A typical starting gradient could be from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of S-23 by scanning its UV spectrum. Use this wavelength for detection.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase composition, gradient slope, and flow rate to achieve good resolution between the S-23 peak and any degradation product peaks.
-
The goal is to have all peaks well-separated with good peak shapes.
-
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing the quantitative data from stability studies. Researchers should populate these tables with their own experimental results.
Table 1: Summary of Forced Degradation Studies for S-23
| Stress Condition | Duration | Temperature | % Degradation of S-23 | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined |
| 0.1 M NaOH | 2 hours | Room Temp | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined |
| Thermal (Solid) | 48 hours | 80°C | Data to be determined | Data to be determined |
| Thermal (Solution) | 48 hours | 80°C | Data to be determined | Data to be determined |
| Photolytic | ICH Q1B | ICH Q1B | Data to be determined | Data to be determined |
Table 2: Stability of S-23 Solution at Different Temperatures
| Storage Temperature | Time Point | % Purity of S-23 | % Total Degradants |
| 2-8°C | 0 days | Data to be determined | Data to be determined |
| 30 days | Data to be determined | Data to be determined | |
| 90 days | Data to be determined | Data to be determined | |
| 25°C / 60% RH | 0 days | Data to be determined | Data to be determined |
| 30 days | Data to be determined | Data to be determined | |
| 90 days | Data to be determined | Data to be determined |
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway Activated by S-23.
Caption: Experimental Workflow for S-23 Forced Degradation Studies.
References
- 1. fitscience.co [fitscience.co]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Development and validation of a UPLC-MS/MS method for studying the degradation kinetics of ofloxacin and trimethoprim during the application of solar Fenton process in secondary treated sewage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
Technical Support Center: In Vitro Characterization of S-23 Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the in vitro metabolites of the selective androgen receptor modulator (SARM), S-23. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro metabolites of S-23 identified in human liver microsomes?
A1: In vitro studies using human liver microsomes (HLMs) have identified four primary metabolites of S-23. These are formed through phase I (oxidation) and phase II (glucuronidation) metabolic pathways. The identified metabolites are:
-
Hydroxy-S-23
-
O-dephenylate-S-23
-
S-23-glucuronide
-
Hydroxy-S-23-glucuronide[1]
Q2: What analytical techniques are most suitable for identifying and characterizing S-23 metabolites in vitro?
A2: The most effective analytical techniques for this purpose are liquid chromatography-mass spectrometry (LC-MS) based methods, specifically:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers high sensitivity and selectivity for quantifying known metabolites.[1]
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This high-resolution mass spectrometry (HRMS) approach is crucial for accurately identifying unknown metabolites and elucidating their structures.[1]
Q3: What is the general experimental workflow for an in vitro S-23 metabolism study using human liver microsomes?
A3: A typical workflow involves incubating S-23 with human liver microsomes in the presence of necessary cofactors, followed by sample cleanup and analysis by LC-MS. The key steps are outlined in the diagram below.
Caption: A generalized workflow for the in vitro metabolism of S-23 using human liver microsomes.
Experimental Protocols
Protocol 1: In Vitro Incubation of S-23 with Human Liver Microsomes
This protocol provides a general guideline for the incubation of S-23 with human liver microsomes to generate metabolites.
Materials:
-
S-23 stock solution (e.g., in DMSO or methanol)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (for Phase II metabolism)
-
Magnesium chloride (MgCl₂)
-
Ice
-
Incubator or water bath at 37°C
-
Cold acetonitrile or other suitable organic solvent to terminate the reaction
Procedure:
-
Thaw Microsomes: Thaw the human liver microsomes on ice.
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following in order:
-
Phosphate buffer
-
MgCl₂
-
S-23 stock solution (final concentration typically 1-10 µM; ensure final solvent concentration is <1%)
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction:
-
For Phase I metabolism , add the NADPH regenerating system.
-
For Phase II metabolism , add UDPGA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new tube for analysis. The sample can be injected directly or evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: UPLC-MS/MS and UPLC-Q-TOF-MS Analysis
The following table summarizes typical starting parameters for the analysis of S-23 and its metabolites. These parameters should be optimized for the specific instrument and application.
| Parameter | UPLC-MS/MS (Triple Quadrupole) | UPLC-Q-TOF-MS |
| Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A linear gradient from low to high organic phase (e.g., 5-95% B over 10-15 min) | A linear gradient from low to high organic phase (e.g., 5-95% B over 10-15 min) |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 1 - 10 µL | 1 - 10 µL |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS and data-dependent MS/MS (ddMS2) or MSᴱ |
| Capillary Voltage | 3.0 - 4.0 kV | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C | 350 - 500°C |
| Collision Gas | Argon | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions for S-23 and its expected metabolites | N/A |
| Mass Resolution | ~0.7 Da (unit resolution) | >20,000 FWHM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low metabolite peaks detected | - Inactive enzymes in liver microsomes.- Incorrect cofactor addition or concentration.- Sub-optimal incubation time.- Low ionization efficiency of metabolites.- Insufficient sensitivity of the MS method. | - Use a new batch of microsomes and verify their activity with a positive control substrate.- Ensure cofactors are fresh and added at the correct concentration.- Perform a time-course experiment to determine the optimal incubation time.- Analyze samples in both positive and negative ionization modes.- Optimize MS parameters (e.g., capillary voltage, source temperatures) for the target metabolites. |
| Poor peak shape (fronting, tailing, or splitting) | - Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Mismatched injection solvent and mobile phase. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analytes are in a single ionic state.- Wash the column with a strong solvent or replace it if necessary.- Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| High background noise or matrix effects | - Contaminants from the incubation mixture (e.g., buffer salts, proteins).- Impurities in solvents or reagents. | - Use a more rigorous sample preparation method, such as solid-phase extraction (SPE).- Use high-purity LC-MS grade solvents and reagents.- Employ a divert valve to direct the early eluting salts to waste. |
| Difficulty distinguishing between isomers (e.g., S-23-glucuronide and hydroxy-S-23-glucuronide) | - Co-elution of isomers under the chromatographic conditions.- Similar fragmentation patterns. | - Optimize the chromatographic gradient to improve separation.- Try a different column chemistry (e.g., phenyl-hexyl).- Utilize high-resolution mass spectrometry (Q-TOF) to obtain accurate mass measurements of fragment ions, which may help differentiate the structures.- If standards are available, confirm retention times and fragmentation patterns. |
S-23 Signaling Pathway
S-23 exerts its effects by acting as a potent agonist of the androgen receptor (AR). Upon binding, the S-23/AR complex translocates to the nucleus and modulates the expression of target genes.
Caption: Simplified signaling pathway of S-23 through the androgen receptor.
This technical support center provides a foundational understanding for researchers working with S-23. For more specific applications and advanced troubleshooting, consulting detailed analytical literature and instrument-specific guides is recommended.
References
Technical Support Center: S-23 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of S-23 observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed off-target effects of S-23 in preclinical animal models?
A1: Preclinical studies, primarily in male rats, have identified several significant off-target effects of S-23. The most prominent of these is a dose-dependent suppression of endogenous hormones, including Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a decrease in natural testosterone production.[1][2] Concurrently, researchers have observed effects on androgen-dependent tissues, such as the prostate and seminal vesicles, as well as alterations in body composition and bone mineral density.[2] While effects on liver enzymes and lipid profiles are often discussed as a class effect of Selective Androgen Receptor Modulators (SARMs), specific quantitative preclinical data for S-23 is limited.[3][4]
Q2: At what dosages do the hormonal suppression effects of S-23 become significant in rats?
A2: In intact male rats, S-23 has been shown to suppress LH levels by over 50% at doses greater than 0.1 mg/day when administered for 14 days.[2] This hormonal suppression is a critical factor to consider in experimental design, as it can influence various physiological parameters.
Q3: Is the infertility observed with S-23 in preclinical models reversible?
A3: Yes, in a key preclinical study investigating S-23 as a potential male contraceptive in rats, the induced infertility was found to be fully reversible. After cessation of treatment, a 100% pregnancy rate was observed following a 100-day recovery period.[2]
Q4: What is the effect of S-23 on prostate and seminal vesicle size in preclinical studies?
A4: S-23 exhibits a dose-dependent effect on the prostate and seminal vesicles. In castrated male rats, a dose of 1.0 mg/day was sufficient to maintain the weight of these organs at or above the level of intact control animals.[2] However, at lower doses (e.g., 0.1 mg/day), S-23 demonstrated tissue selectivity by maintaining the weight of the levator ani muscle (an anabolic effect) while having a much smaller stimulatory effect on the prostate and seminal vesicles compared to intact controls.[2]
Q5: Are there any observed effects of S-23 on the liver in preclinical models?
Q6: How does S-23 affect lipid profiles in preclinical research?
A6: Similar to hepatotoxicity, there is a lack of specific quantitative preclinical data on the effects of S-23 on lipid profiles. It is generally accepted that oral SARMs can suppress high-density lipoprotein cholesterol (HDL-C).[3][6] One study on a different SARM (SARM-2f) in monkeys showed a decrease in HDL-c, LDL-c, triglycerides, and total cholesterol.[7][8] Researchers investigating S-23 should consider monitoring lipid panels as a precautionary measure.
Troubleshooting Guides
Issue 1: Unexpectedly Low Testosterone Levels in Experimental Animals
Possible Cause: Administration of S-23, even at relatively low doses, is known to suppress the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to decreased LH and FSH secretion and consequently, reduced endogenous testosterone production.
Troubleshooting Steps:
-
Verify Dosage: Double-check the concentration of your S-23 solution and the administered dose. In rats, doses as low as >0.1 mg/day have been shown to cause significant LH suppression.[2]
-
Assess Hormone Levels: If not already part of your protocol, measure serum levels of LH, FSH, and total testosterone to quantify the extent of suppression.
-
Consider Co-administration of Estrogen (in specific models): In the primary rat study for male contraception, estradiol benzoate was co-administered to maintain sexual behavior, which is dependent on estrogens in rats.[2] Depending on your experimental endpoints, this might be a necessary addition to your protocol to distinguish the effects of androgen receptor activation from the effects of severe testosterone suppression.
-
Factor in a Washout Period: If your experimental design requires the return of normal testosterone levels, be aware that a significant recovery period is necessary. In rats, fertility was restored after a 100-day washout period.[2]
Issue 2: Inconsistent or Unexpected Changes in Prostate and Seminal Vesicle Weights
Possible Cause: S-23 has dose-dependent and tissue-selective effects on androgenic organs. The observed changes will vary significantly with the administered dose.
Troubleshooting Steps:
-
Review Dose-Response Data: Refer to the quantitative data on the effects of S-23 on these tissues. At high doses (e.g., 1.0 mg/day in castrated rats), you can expect to see maintenance or even an increase in prostate and seminal vesicle weight compared to intact controls.[2] At lower, more selective doses (e.g., 0.1 mg/day), the effect on these organs should be significantly less pronounced than the anabolic effect on muscle.[2]
-
Ensure Consistent Dosing: Inconsistencies in daily dosing can lead to variable effects on these sensitive tissues. Implement strict quality control on your dosing solutions and administration techniques.
-
Normalize Organ Weight to Body Weight: To account for variations in animal size, always normalize the weight of the prostate and seminal vesicles to the total body weight of the animal for more accurate comparisons between groups.
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Effects of S-23 on Hormone Levels and Organ Weights in Male Rats
| Parameter | Animal Model | Dosage | Duration | Observed Effect |
| Luteinizing Hormone (LH) | Intact Male Rats | >0.1 mg/day | 14 days | >50% suppression |
| Prostate Weight | Castrated Male Rats | 1.0 mg/day | 14 days | Maintained at or greater than intact control weight |
| Seminal Vesicle Weight | Castrated Male Rats | 1.0 mg/day | 14 days | Maintained at or greater than intact control weight |
| Levator Ani Muscle Weight | Castrated Male Rats | 0.1 mg/day | 14 days | Maintained at intact control level |
Data compiled from a study by Jones et al. investigating S-23 as a male contraceptive.[2]
Table 2: Effects of S-23 on Body Composition and Bone Mineral Density in Male Rats
| Parameter | Animal Model | Dosage | Duration | Observed Effect |
| Lean Mass | Male Rats | Dose-dependent | 70 days | Increased |
| Fat Mass | Male Rats | Dose-dependent | 70 days | Reduced |
| Bone Mineral Density | Male Rats | Dose-dependent | 70 days | Increased |
Data compiled from a study by Jones et al. investigating S-23 as a male contraceptive.[2]
Experimental Protocols
Key Experiment: Evaluation of S-23 as a Male Hormonal Contraceptive in Rats
-
Animal Model: Male rats.
-
Drug Administration:
-
S-23 was administered via daily subcutaneous injections at doses ranging from 0.05 to 0.75 mg/day.
-
Estradiol Benzoate (EB) was co-administered at a dose of 5 µ g/day to maintain sexual behavior.
-
-
Treatment Duration: 70 days.
-
Key Parameters Measured:
-
Serum concentrations of LH and FSH.
-
Spermatogenesis (sperm count in the testis).
-
Mating trials to assess fertility.
-
Body weight and body composition (lean mass and fat mass).
-
Androgen-dependent organ weights (prostate, seminal vesicles).
-
Bone mineral density.
-
-
Reversibility Assessment: A 100-day recovery period after cessation of treatment was included to evaluate the return of fertility.
Visualizations
Caption: S-23 mediated suppression of the HPG axis.
Caption: Workflow for preclinical evaluation of S-23.
References
- 1. swolverine.com [swolverine.com]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 6. Effect of Selective Androgen Receptor Modulator on Cholesterol Efflux Capacity, Size, and Subspecies of HDL Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective androgen receptor modulator SARM‐2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: S-23 in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of the Selective Androgen Receptor Modulator (SARM), S-23, in research animals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Endocrine System & Hormonal Suppression
Q1: We are observing significant suppression of testosterone, LH, and FSH in our rat models treated with S-23. Is this expected, and what is the primary mitigation strategy?
A1: Yes, this is a well-documented and expected effect of S-23. S-23 is a potent agonist of the androgen receptor (AR) and was originally investigated as a potential male contraceptive due to its strong suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis. The binding of S-23 to androgen receptors signals the hypothalamus and pituitary gland to reduce the production of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This, in turn, leads to a decrease in endogenous testosterone production and can suppress spermatogenesis.
The primary and most documented mitigation strategy for S-23 induced hormonal suppression in research animals is the cessation of its administration. Studies in rats have shown that the suppression of spermatogenesis and hormone levels is reversible after the discontinuation of S-23.
Q2: How long does it take for hormone levels and fertility to recover in animal models after discontinuing S-23?
A2: Research in rat models has demonstrated that the infertility induced by S-23 is fully reversible. One study noted a 100% pregnancy rate in mating trials after a 100-day recovery period following the cessation of treatment. The exact timeframe for the normalization of hormone levels can vary based on the dosage and duration of S-23 administration. Regular monitoring of LH, FSH, and testosterone levels is recommended post-cessation to track recovery.
Q3: Are there any pharmacological interventions, such as Post-Cycle Therapy (PCT), that have been scientifically validated to mitigate S-23 induced suppression in a research setting?
A3: While the concept of "Post-Cycle Therapy" (PCT) is widely discussed in non-clinical, bodybuilding contexts, there is a lack of published, peer-reviewed scientific literature detailing specific and validated PCT protocols for S-23 in research animals. The primary established method for recovery of the HPG axis in animal studies is the removal of the compound and allowing for a washout period. Researchers should rely on established data regarding the reversibility of S-23's effects upon cessation.
Hepatotoxicity
Q4: We have observed elevated liver enzymes in some of our animal subjects. Is S-23 known to be hepatotoxic?
A4: While some anecdotal reports and studies on other SARMs suggest a potential for liver strain, S-23's specific hepatotoxicity profile is not as extensively documented in preclinical studies as other side effects. However, as with many orally administered compounds, monitoring liver function is a prudent measure. Altered liver enzyme profiles have been noted as a potential side effect in test systems.
Q5: What are the recommended procedures for monitoring and mitigating potential liver-related side effects?
A5:
-
Baseline and Periodic Monitoring: It is advisable to establish baseline liver enzyme levels (e.g., ALT, AST) before commencing S-23 administration and to monitor these markers periodically throughout the study.
-
Dose-Response Assessment: If elevated liver enzymes are a concern, consider conducting a dose-response study to determine if the effect is dose-dependent.
-
Cessation: If significant elevations in liver enzymes are observed, the primary mitigation strategy is to discontinue the administration of S-23 and monitor for the normalization of liver function.
Lipid Profile
Q6: We are noticing alterations in the lipid profiles of our test animals. Is this a known side effect of S-23?
A6: Yes, SARMs as a class have been shown to affect lipid profiles, often by suppressing high-density lipoprotein (HDL) cholesterol. While specific data on S-23's impact on lipids in animal models is less detailed than for other SARMs, it is a potential side effect to monitor.
Q7: How should we manage SARM-induced dyslipidemia in our research animals?
A7:
-
Lipid Profile Monitoring: Regularly monitor the lipid profiles of the research animals, including HDL-C, LDL-C, and triglycerides.
-
Dietary Control: Ensure that the diet of the animals is consistent and controlled to minimize confounding variables.
-
Discontinuation: Similar to other side effects, the discontinuation of S-23 is the most straightforward approach to allow for the normalization of lipid profiles.
Data Presentation
Table 1: Effects of S-23 on Hormone Levels and Organ Weights in Intact Male Rats (14-Day Treatment)
| Dose of S-23 (mg/day) | Serum LH (% of Control) | Prostate Weight (% of Control) | Levator Ani Muscle Weight (% of Control) |
| > 0.1 | > 50% suppression | Decreased | Increased |
Source: Adapted from preclinical studies on S-23.
Table 2: Effects of S-23 on Body Composition in Rats
| Parameter | Effect |
| Lean Mass | Increased (Dose-dependent) |
| Fat Mass | Reduced (Dose-dependent) |
| Bone Mineral Density | Increased |
Source: Compiled from preclinical research findings.
Experimental Protocols
Protocol 1: Assessment of HPG Axis Suppression and Recovery
-
Animal Model: Male rats (specify strain, age, and weight).
-
Acclimatization: Acclimatize animals for a minimum of one week under standard laboratory conditions.
-
Baseline Measurements: Collect baseline blood samples to measure serum levels of LH, FSH, and total testosterone.
-
S-23 Administration: Administer S-23 orally or via subcutaneous injection at the desired dose and frequency for the specified study duration (e.g., 14 days). A vehicle control group should be included.
-
On-Treatment Monitoring: Collect blood samples at specified intervals during the treatment period to assess the degree of hormonal suppression.
-
Cessation and Recovery Phase: Discontinue S-23 administration.
-
Post-Treatment Monitoring: Collect blood samples at regular intervals (e.g., weekly) during the recovery phase to monitor the return of LH, FSH, and testosterone to baseline levels.
-
Fertility Assessment (Optional): Conduct mating trials with untreated females to assess the recovery of fertility.
Visualizations
Caption: S-23's negative feedback loop on the HPG axis.
Caption: Experimental workflow for monitoring S-23 side effects.
Technical Support Center: Enhancing Oral Bioavailability of Aryl-Propionamide SARMs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the study of aryl-propionamide selective androgen receptor modulators (SARMs). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in overcoming challenges related to improving the oral bioavailability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of aryl-propionamide SARMs?
A1: While many aryl-propionamide SARMs exhibit good oral bioavailability, the primary limiting factors for some candidates include:
-
First-Pass Metabolism: Extensive metabolism in the liver and gut wall before reaching systemic circulation is a major hurdle. Common metabolic pathways for this class of compounds include hydrolysis of the amide or ether linkage, hydroxylation of the aromatic rings, and nitro-reduction.[1][2]
-
Poor Aqueous Solubility: Some aryl-propionamide derivatives may have low solubility in gastrointestinal fluids, which can limit their dissolution and subsequent absorption.
-
Efflux Transporter Activity: The involvement of efflux transporters like P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells, reducing net absorption.[3][4]
Q2: Which in vitro assays are most critical for predicting the oral bioavailability of my aryl-propionamide SARM?
A2: Two of the most critical in vitro assays are:
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps determine a compound's intestinal permeability and identify if it is a substrate for efflux transporters like P-gp.[5][6]
-
Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). This provides an indication of the extent of first-pass metabolism.[7][8]
Q3: What are some common formulation strategies to improve the oral bioavailability of aryl-propionamide SARMs?
A3: Several formulation strategies can be employed:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic compounds. These formulations can also help bypass first-pass metabolism by promoting lymphatic transport.[9][10][11][12][13]
-
Solid Dispersions: Dispersing the SARM in a polymer matrix at the molecular level can improve its dissolution rate and solubility.
-
Cyclodextrin Complexation: Encapsulating the SARM molecule within a cyclodextrin complex can significantly enhance its aqueous solubility.[14][15]
-
Use of Functional Excipients: Certain excipients can act as permeation enhancers or inhibitors of efflux transporters, thereby increasing intestinal absorption.[4]
Troubleshooting Guides
Low Permeability in Caco-2 Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for a Compound Expected to be Permeable | Poor solubility of the compound in the assay buffer. | - Increase the concentration of a co-solvent (e.g., DMSO) in the dosing solution (typically up to 1%).- Prepare a supersaturated solution.- Evaluate the use of solubility enhancers like cyclodextrins in the formulation. |
| High plasma protein binding in the basolateral compartment. | Add bovine serum albumin (BSA) to the basolateral medium to mimic physiological conditions and prevent underestimation of permeability for highly protein-bound compounds. | |
| The compound is a substrate for efflux transporters (e.g., P-gp). | Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5] | |
| High Efflux Ratio | The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | - Co-administer the compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if the efflux ratio decreases.- Consider structural modifications to the SARM to reduce its affinity for efflux transporters. |
| Inconsistent Papp Values Across Experiments | Variability in the integrity of the Caco-2 cell monolayer. | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the established range for your laboratory.[6]- Perform a Lucifer yellow rejection assay to confirm monolayer integrity. A high passage of Lucifer yellow indicates leaky monolayers.[5] |
| Cell monolayer integrity compromised. | Ensure proper handling of the Transwell inserts to avoid disturbing the cell layer. Review cell culture conditions and ensure they are optimal for Caco-2 differentiation. | |
| Low Compound Recovery | Non-specific binding of the compound to the plate or insert material. | - Use low-binding plates.- Include a recovery assessment in your protocol by measuring the compound concentration in both donor and receiver compartments at the end of the experiment.[5] |
| Instability of the compound in the assay buffer or due to cellular metabolism. | - Assess the stability of the compound in the assay buffer over the incubation period.- Analyze for the presence of metabolites in the cell lysates or buffer. |
High Metabolic Clearance in Microsomal Stability Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid Disappearance of Parent Compound | High intrinsic clearance due to extensive metabolism by cytochrome P450 enzymes. | - Identify the specific CYP450 isozymes involved using recombinant human CYP enzymes or specific chemical inhibitors.- Consider structural modifications to block the sites of metabolism (metabolic "soft spots"). |
| Non-CYP mediated metabolism. | - Perform the assay in the absence of the NADPH regenerating system to assess for non-CYP mediated metabolism or chemical instability.- Use S9 fractions in addition to microsomes to include cytosolic metabolic enzymes. | |
| High Variability in Half-Life (t1/2) Determination | Suboptimal assay conditions. | - Ensure the protein concentration and compound concentration are within the linear range of the assay.- Optimize the incubation time points to accurately capture the degradation curve. |
| Issues with the analytical method. | - Validate the LC-MS/MS method for linearity, accuracy, and precision.- Use a suitable internal standard to account for variations in sample processing and instrument response. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Andarine (S-4) in Rats
The following table summarizes the pharmacokinetic properties of the aryl-propionamide SARM, Andarine (S-4), in rats, demonstrating its potential for oral administration.
| Parameter | Value | Reference |
| Oral Bioavailability | Dose-dependent, complete at lower doses | [16] |
| Half-life (t1/2) | 2.6 - 5.3 hours | [16][17] |
| Absorption | Rapid | [16] |
| Clearance | Slow | [16] |
Data for S-4, also known as S-3-(4-acetylaminophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide.
Experimental Protocols
Caco-2 Permeability Assay (Detailed Protocol)
This protocol outlines the steps for conducting a bi-directional Caco-2 permeability assay to assess the intestinal absorption potential and efflux liability of an aryl-propionamide SARM.
1. Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
-
Culture the cells for 21-28 days in a humidified incubator at 37°C with 5% CO2.[6]
-
Change the culture medium every 2-3 days.[6]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) regularly. Use monolayers with TEER values above a pre-determined threshold for your laboratory.[6]
2. Assay Procedure:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).[6]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.[5]
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 is indicative of active efflux.[5]
Microsomal Stability Assay (Detailed Protocol)
This protocol describes a method to evaluate the metabolic stability of an aryl-propionamide SARM using liver microsomes.
1. Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw pooled liver microsomes (human or other species of interest) on ice.
2. Incubation Procedure:
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) and liver microsomes (at a final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
Include control incubations: a negative control without the NADPH-regenerating system and a positive control with a compound of known metabolic instability.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Visualizations
Caption: Workflow for improving the oral bioavailability of aryl-propionamide SARMs.
Caption: General metabolic pathways for aryl-propionamide SARMs.
References
- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Enhancement of oral bioavailability of drugs using lipid-based carriers: a meta-analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
S-23 SARM Research: A Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers encountering unexpected results in studies involving the Selective Androgen Receptor Modulator (SARM), S-23. The following question-and-answer format directly addresses specific issues that may arise during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a more significant suppression of endogenous testosterone, LH, and FSH in our animal models than anticipated. Is this a typical finding for S-23?
A1: Yes, profound suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is a well-documented effect of S-23, making it one of the most suppressive SARMs investigated.[1][2] This action is central to its investigation as a potential male hormonal contraceptive.[1][2][3][4] In preclinical studies involving male rats, S-23 monotherapy at doses greater than 0.1 mg/day suppressed LH levels by over 50%.[2][5] This potent suppression of the Hypothalamus-Pituitary-Testes-Axis (HPTA) is a primary consideration for any research protocol involving S-23.[2]
Q2: Our study has noted a complete cessation of spermatogenesis in male rat models. Is this effect reversible?
A2: Yes, the induction of infertility through the suppression of spermatogenesis is a key characteristic of S-23.[1][3] Preclinical research has demonstrated that this effect is reversible upon cessation of S-23 administration.[1][3] In one study, male rats treated with S-23 and estradiol benzoate experienced a return of fertility, achieving a 100% pregnancy rate in mating trials after a 100-day recovery period.[5]
Q3: We are observing an unexpected decrease in fat mass and an increase in lean mass in our animal models. What is the mechanism behind this?
A3: S-23 is a potent SARM that selectively binds to androgen receptors in muscle and bone tissue, leading to anabolic effects.[6] Studies in rats have shown that S-23 can dose-dependently increase lean muscle mass and bone mineral density while simultaneously decreasing fat mass.[5][7][8] This is attributed to its ability to mimic the effects of testosterone in these target tissues, promoting protein synthesis and potentially increasing metabolic rate.[1]
Q4: Some anecdotal reports mention increased aggression in subjects. Is there a scientific basis for this?
A4: While there is limited formal research on the behavioral effects of S-23 in humans, increased aggression is a reported side effect in user communities. This is plausible due to the potent androgenic activity of S-23. Hormonal fluctuations, particularly with powerful androgens, can influence mood and behavior.[1] Researchers should consider incorporating behavioral assessments into their experimental designs to monitor for such changes.
Troubleshooting Guide
Issue 1: Inconsistent Bioavailability in Oral Dosing Studies
-
Potential Cause: While preclinical data suggests S-23 has high oral bioavailability (approximately 96% in rats), variations in vehicle solution, compound stability, and subject metabolism can lead to inconsistent results.[2][9]
-
Troubleshooting Steps:
-
Verify Compound Purity and Stability: Ensure the S-23 compound is of high purity and has been stored correctly to prevent degradation. Stability of SARMs in solution can be a factor.[10]
-
Optimize Vehicle Solution: The choice of vehicle for oral gavage can impact absorption. Review literature for appropriate vehicles used in similar preclinical studies.
-
Pharmacokinetic Analysis: If inconsistencies persist, conduct a pharmacokinetic study to determine the plasma concentrations of S-23 after administration in your specific model and experimental conditions.[5]
-
Issue 2: Lack of Estrogenic Effects Despite Potent Androgenic Activity
-
Potential Cause: S-23 is a non-steroidal SARM and does not aromatize into estrogen.[1] This is a key difference from traditional anabolic steroids.
-
Experimental Consideration: The absence of estrogenic activity can lead to a "dry" or "hard" appearance in animal models due to reduced water retention.[1] However, prolonged estrogen suppression can have deleterious effects. In some preclinical studies, estradiol benzoate was co-administered with S-23 to maintain necessary estrogen levels for certain physiological functions, such as sexual behavior in rats.[5]
Issue 3: Off-Target Effects or Unexpected Toxicity
-
Potential Cause: While designed for tissue selectivity, high doses of S-23 may lead to off-target effects.[11] Anecdotal reports from human users suggest the potential for liver toxicity. The U.S. Food and Drug Administration (FDA) has warned about the risk of liver injury with SARM use in general.[12]
-
Troubleshooting & Monitoring:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose and to characterize the dose at which off-target effects emerge.
-
Monitor Liver Enzymes: In animal studies, regularly monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to screen for hepatotoxicity.
-
Data from Preclinical Studies
Table 1: In-Vitro and In-Vivo Characteristics of S-23
| Parameter | Value | Species/Model | Reference |
| AR Binding Affinity (Ki) | 1.7 ± 0.2 nM | In-vitro | [5] |
| Oral Bioavailability | ~96% | Rat | [2][9] |
| Half-Life (t½) | ~11.9 - 12 hours | Rat | [1][9] |
Table 2: Potency of S-23 in Castrated Male Rats (ED50)
| Tissue | ED50 (mg/day) | Notes | Reference |
| Levator Ani Muscle | 0.079 ± 0.010 | Anabolic activity | [5] |
| Seminal Vesicles | 0.41 ± 0.0070 | Androgenic activity | [5] |
| Prostate | 0.43 ± 0.18 | Androgenic activity | [5] |
Experimental Protocols
Key Experiment: Assessment of S-23 as a Male Contraceptive Agent in Rats (Adapted from Jones et al.) [5]
-
Subjects: Intact male rats.
-
Treatment Groups:
-
Vehicle control
-
S-23 at various doses (e.g., 0.01 to 1 mg/day)
-
Estradiol Benzoate (EB) alone
-
S-23 and EB in combination
-
-
Administration: Daily subcutaneous injections for up to 10 weeks. EB is included to maintain sexual behavior, which is estrogen-dependent in rats.
-
Key Monitored Parameters:
-
Serum levels of LH, FSH, and testosterone.
-
Weights of androgen-dependent tissues (prostate, seminal vesicles, levator ani muscle).
-
Spermatogenesis analysis (sperm count in testis).
-
Mating trials to assess fertility.
-
Body composition (lean mass, fat mass, bone mineral density).
-
-
Recovery Phase: A post-treatment period (e.g., 100 days) to assess the reversibility of effects on fertility.
Visualizations
Caption: S-23 signaling pathway and its suppressive effect on the HPTA.
Caption: A logical workflow for troubleshooting unexpected results in S-23 studies.
References
- 1. swolverine.com [swolverine.com]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. medisearch.io [medisearch.io]
- 4. crazybulk.co.uk [crazybulk.co.uk]
- 5. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behemothlabz.com [behemothlabz.com]
- 7. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. health.clevelandclinic.org [health.clevelandclinic.org]
Technical Support Center: S23 and Estradiol Co-administration Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the co-administration of the Selective Androgen Receptor Modulator (SARM) S23 and estradiol. The information is based on preclinical research and is intended for experimental purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering S23 and estradiol in preclinical research?
A1: In the context of male contraception research, the potent SARM S23 is investigated for its ability to suppress spermatogenesis. However, this suppression of gonadotropins can lead to undesirable side effects associated with low testosterone. Estradiol is co-administered to mitigate some of these side effects, such as maintaining sexual behavior, which is essential for mating trials in animal models.[1][2]
Q2: What were the key findings of the preclinical study co-administering S23 and estradiol benzoate (EB) in rats?
A2: A key study demonstrated that the combination of S23 and EB is an effective and reversible regimen for hormonal male contraception in rats.[2][3] Specifically, the combination of 0.1 mg/day of S23 with 5 µ g/day of EB resulted in azoospermia (no sperm in the testis) in a majority of the treated rats and a 0% pregnancy rate in mating trials.[2][3] Furthermore, S23 was shown to increase bone mineral density and lean mass while reducing fat mass.[2][3][4]
Q3: What animal model has been used in S23 and estradiol co-administration studies?
A3: The primary animal model described in the literature is the 90-day-old male Sprague Dawley rat.[1]
Q4: What is the recommended vehicle for dissolving S23 and estradiol benzoate for subcutaneous injection?
A4: A common vehicle used for subcutaneous administration of S23 is a solution of 5% dimethylsulfoxide (DMSO) and 95% polyethylene glycol 300 (PEG 300).[1] Estradiol benzoate can be dissolved in vehicles like peanut oil or sesame oil for subcutaneous injections.[5][6] For co-administration, ensuring the compatibility of the compounds in a single vehicle is crucial, or separate injections may be necessary.
Experimental Protocols
Protocol: Co-administration of S23 and Estradiol Benzoate in Male Rats for Contraceptive Efficacy
This protocol is based on the methodology described by Jones et al. (2009).[1][2][3]
1. Animal Model:
-
Species: Male Sprague Dawley rats
-
Age: 90 days old
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Treatment Groups (n=6 per group):
-
Group 1 (Intact Control): Vehicle only (5% DMSO + 95% PEG 300), 100 µl/day via subcutaneous (SC) injection.
-
Group 2 (EB Control): Estradiol Benzoate (EB) at 5 µ g/day , dissolved in a suitable vehicle, 100 µl/day via SC injection.
-
Group 3-7 (Co-administration): EB at 5 µ g/day plus S23 at escalating doses of 0.05, 0.1, 0.3, 0.5, and 0.75 mg/day, dissolved in the vehicle, 100 µl/day via SC injection.
3. Drug Preparation and Administration:
-
Prepare S23 and EB solutions in the appropriate vehicle.
-
Administer the assigned treatment daily via subcutaneous injection at a volume of 100 µl.
-
The duration of treatment can be up to 10 weeks.
4. Monitoring and Endpoints:
-
Mating Trials: Conduct mating trials to assess contraceptive efficacy (pregnancy rate).
-
Hormone Levels: Collect blood samples to measure serum concentrations of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Spermatogenesis Analysis: At the end of the treatment period, euthanize the animals and collect testes for histological examination to assess spermatogenesis.
-
Organ Weights: Measure the weights of androgen-dependent tissues such as the prostate and seminal vesicles, and anabolic tissues like the levator ani muscle.
-
Body Composition and Bone Density: Analyze changes in lean mass, fat mass, and bone mineral density.
Data Presentation
Table 1: Dosage and Administration Summary
| Compound | Dosage Range | Vehicle | Administration Route | Volume | Frequency | Duration |
| S23 | 0.05 - 0.75 mg/day | 5% DMSO + 95% PEG 300 | Subcutaneous | 100 µl | Daily | Up to 10 weeks |
| Estradiol Benzoate | 5 µ g/day | Suitable oil (e.g., peanut, sesame) | Subcutaneous | 100 µl | Daily | Up to 10 weeks |
Table 2: Key Quantitative Outcomes from Jones et al. (2009)
| Treatment Group | Serum LH Suppression | Serum FSH Suppression | Spermatogenesis | Pregnancy Rate |
| S23 (0.1 mg/d) + EB (5 µg/d) | Significant | Significant | Azoospermia in 4 of 6 rats | 0% |
| EB (5 µg/d) alone | Not specified | Not specified | No effect | Not specified |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of S23 in vehicle | - S23 has limited aqueous solubility.[7]- Improper solvent ratio. | - Ensure S23 is fully dissolved in DMSO before adding PEG 300.- Prepare fresh solutions daily.[7]- Consider gentle warming and vortexing to aid dissolution. |
| Inconsistent hormone suppression | - Dosing inaccuracy.- Individual animal variation.- Degradation of compounds. | - Calibrate pipettes and ensure accurate dose preparation.- Increase the number of animals per group to account for biological variability.- Store stock solutions and prepared doses appropriately to prevent degradation. |
| Lack of mating behavior in control animals | - Stress from handling and injections.- Inadequate acclimatization period. | - Handle animals gently and consistently.- Allow for a sufficient acclimatization period before starting the experiment. |
| Skin irritation at the injection site | - High concentration of DMSO.- Repeated injections at the same site. | - Ensure the DMSO concentration does not exceed 5%.- Rotate the injection site daily. |
| Unexpected mortality | - Vehicle toxicity.- Compound toxicity at higher doses. | - Run a vehicle-only toxicity study if using a novel vehicle.- Start with a dose-ranging study to determine the maximum tolerated dose. |
Visualizations
Caption: Experimental workflow for S23 and estradiol co-administration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preclinical-characterization-of-a-s-n-4-cyano-3-trifluoromethyl-phenyl-3-3-fluoro-4-chlorophenoxy-2-hydroxy-2-methyl-propanamide-a-selective-androgen-receptor-modulator-for-hormonal-male-contraception - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Neonatal low- and high-dose exposure to estradiol benzoate in the male rat: I. Effects on the prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REPEATED ESTRADIOL BENZOATE TREATMENT PROTECTS AGAINST THE LORDOSIS-INHIBITORY EFFECTS OF RESTRAINT AND PREVENTS EFFECTS OF THE ANTIPROGESTIN, RU486 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Reversibility of S-23 induced spermatogenesis suppression
Disclaimer: S-23 is a research compound and is not approved for human use. The information provided here is for research and informational purposes only and is based on preclinical data. There are no controlled human trials on S-23.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which S-23 suppresses spermatogenesis?
S-23, a potent, non-steroidal selective androgen receptor modulator (SARM), suppresses spermatogenesis primarily by disrupting the hypothalamic-pituitary-gonadal (HPG) axis.[1] By binding to androgen receptors, S-23 signals to the hypothalamus and pituitary gland that there are abundant androgens in the system.[1] This leads to a negative feedback loop that reduces the production of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LH is crucial for testosterone production in the testes, and both testosterone and FSH are essential for spermatogenesis.[2][3] The resulting decrease in intratesticular testosterone and FSH levels leads to the suppression and potential cessation of sperm production.[1]
Q2: Is the suppression of spermatogenesis induced by S-23 reversible?
Preclinical evidence from animal studies suggests that the suppression of spermatogenesis induced by S-23 is reversible upon cessation of the compound's administration.[1][4] A key study in male rats demonstrated that after a period of S-23 induced infertility, the animals' fertility was fully restored after a recovery period.[4] However, it is crucial to note that there is no human data to confirm these findings, and the timeline for recovery in humans is unknown.[1]
Q3: What does the preclinical data show regarding the timeline for recovery of spermatogenesis after S-23 cessation?
A preclinical study in male rats investigated the use of S-23 in combination with estradiol benzoate (EB) as a potential male contraceptive.[4] The study found that after 10 weeks of treatment, which resulted in infertility, the effects were fully reversible.[4] A 100% pregnancy rate was observed in mating trials after a 100-day recovery period following the termination of treatment.[4]
Troubleshooting Guides
Issue: How can we monitor the suppression and recovery of spermatogenesis in our preclinical models?
Solution: A comprehensive monitoring plan should include hormonal assays and testicular and epididymal sperm analysis at baseline, during S-23 administration, and at various time points during the recovery phase.
Experimental Workflow for Assessing Spermatogenesis Reversibility
Caption: A typical workflow for a preclinical study on S-23.
Issue: Our researchers are discussing "Post-Cycle Therapy" (PCT) for recovery. What is the scientific rationale for this in the context of S-23 research?
Solution: The concept of "Post-Cycle Therapy" (PCT) originates from the non-clinical use of anabolic-androgenic steroids and is anecdotally applied to SARMs like S-23.[4] The rationale is to use compounds, typically Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or clomiphene, to accelerate the recovery of the HPG axis.[5][6][7]
SERMs work by blocking estrogen receptors in the hypothalamus and pituitary gland.[7] This action prevents the negative feedback of estrogen on GnRH and subsequent LH/FSH production. By blocking this feedback, SERMs can theoretically "jump-start" the HPG axis, leading to a quicker restoration of endogenous testosterone production and spermatogenesis.[7] While this is the proposed mechanism, the efficacy and safety of this approach for S-23 have not been formally studied in a clinical setting.
Data Presentation
Table 1: Effects of S-23 on Hormonal and Reproductive Parameters in Male Rats
| Treatment Group | LH (ng/mL) | FSH (ng/mL) | Prostate Weight (g) | Levator Ani Weight (g) | Testis Sperm Count (10^6/testis) |
| Intact Control | 2.5 ± 0.3 | 8.2 ± 0.5 | 0.8 ± 0.05 | 0.3 ± 0.02 | 120 ± 10 |
| S-23 (0.1 mg/day) + EB | Suppressed >50% | Suppressed | Decreased | Increased | Near zero in 4 of 6 animals |
| S-23 (0.75 mg/day) + EB | Suppressed | Suppressed | Maintained | Increased | Similar to control |
Data adapted from preclinical studies in male rats treated for 10 weeks. EB (estradiol benzoate) was co-administered to maintain sexual behavior.[4]
Table 2: Reversibility of S-23 Induced Infertility in Male Rats
| Treatment Group | Mating Trial Outcome (During Treatment) | Mating Trial Outcome (After 100-day Recovery) |
| S-23 (0.1 mg/day) + EB | 0% Pregnancy Rate (0 of 6) | 100% Pregnancy Rate |
Data from a preclinical study where male rats were treated for 10 weeks and then allowed a recovery period.[4]
Experimental Protocols
Key Preclinical Study Methodology for Assessing Reversibility
This protocol is a summary of the methodology used in a key preclinical study on S-23.[4]
-
Animal Model: Intact male rats.
-
Treatment: Daily subcutaneous injections of S-23 (at varying doses, e.g., 0.1 mg/day) and estradiol benzoate (EB, e.g., 5 µ g/day ) for 70 days (10 weeks). A control group receives a vehicle injection.
-
In-life Assessments:
-
Hormone Levels: Blood samples are collected to measure serum concentrations of LH and FSH.
-
Mating Trials: During the treatment phase, male rats are co-housed with female rats to assess fertility (pregnancy rates).
-
-
Recovery Phase: After the 70-day treatment period, administration of S-23 and EB is discontinued.
-
Post-Recovery Assessments:
-
Mating Trials: After a recovery period (e.g., 100 days), male rats are again co-housed with female rats to assess the return of fertility.
-
Terminal Assessments: At the end of the study, animals are euthanized, and reproductive organs (testes, prostate, seminal vesicles) are weighed. Testicular and epididymal sperm counts are performed.
-
Signaling Pathways
S-23 Induced HPG Axis Suppression
Caption: S-23's negative feedback on the HPG axis.
Proposed Mechanism of SERMs in HPG Axis Recovery
Caption: How SERMs may aid in HPG axis recovery.
References
- 1. swolverine.com [swolverine.com]
- 2. Testosterone - Wikipedia [en.wikipedia.org]
- 3. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 4. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: S-23 Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term S-23 administration studies. All data is derived from preclinical animal models, as S-23 has not undergone human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S-23?
A1: S-23 is a potent, orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), acting as a full agonist in tissues like muscle and bone.[1] This binding initiates a series of cellular processes, leading to anabolic effects. Unlike traditional anabolic steroids, S-23 is designed to exhibit tissue selectivity, which may reduce some androgenic side effects.[2]
Q2: What are the expected anabolic effects of S-23 in preclinical models?
A2: In preclinical studies involving male rats, S-23 has demonstrated significant anabolic effects. It has been shown to increase lean muscle mass and bone mineral density while reducing fat mass in a dose-dependent manner.[1][3][4] Notably, at certain doses, S-23 can maintain or even increase the mass of the levator ani muscle (an indicator of anabolic activity) while having a less pronounced effect on the prostate compared to dihydrotestosterone (DHT).[1][3]
Q3: What are the major challenges and adverse effects to anticipate in a long-term S-23 study?
A3: The most significant challenge is the potent suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Long-term administration in animal models leads to a sharp decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in suppressed endogenous testosterone production and impaired spermatogenesis.[1][5] Other potential adverse effects, largely extrapolated from the SARM class of compounds, include negative impacts on lipid profiles (e.g., suppression of HDL cholesterol) and potential for liver toxicity.[5] Researchers should be prepared for the complete, though reversible, infertility in male subjects during the administration period.[1]
Q4: Is S-23-induced infertility reversible?
A4: Yes, in preclinical rat models, S-23-induced infertility has been shown to be fully reversible. In one key study, after cessation of treatment, mating trials showed a 100% pregnancy rate, indicating a return to normal fertility. However, the recovery period can be lengthy, taking up to 100 days in some cases.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Unexpectedly Rapid Weight Loss or Cachexia | - Excessive Hormonal Suppression: Severe suppression of testosterone and other hormones can lead to a catabolic state despite S-23's anabolic action. - Off-target Effects: At higher doses, the tissue selectivity of S-23 may diminish, leading to unforeseen systemic effects. - Vehicle Toxicity or Formulation Issues: The vehicle used for administration could be causing adverse effects. | 1. Confirm Dosage: Double-check all calculations and dilution protocols to ensure the correct dose is being administered. 2. Hormone Panel Analysis: Conduct an immediate analysis of serum LH, FSH, and testosterone levels to quantify the degree of suppression. 3. Dose De-escalation Study: Consider running a cohort with a lower dose to see if the effect is dose-dependent. 4. Vehicle Control Group: Ensure a robust vehicle-only control group is running in parallel to rule out vehicle-related toxicity. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity: As a class, SARMs have been associated with drug-induced liver injury.[5] Although not definitively documented for S-23 in long-term studies, it is a critical parameter to monitor. | 1. Immediate Biomarker Analysis: Perform a full liver function panel. 2. Histopathology: At the study endpoint, or if an animal is euthanized early, perform a thorough histological examination of the liver tissue. 3. Reduce Dose: Assess if a lower dose can achieve the desired anabolic effects without significant liver enzyme elevation. |
| Lack of Anabolic Response (No significant increase in lean mass) | - Incorrect Dosing/Formulation: Errors in preparation or administration of S-23. - Compound Purity/Stability: The S-23 compound may be impure or may have degraded. - Genetic Variation in Animal Model: The specific strain of animal may be less responsive. | 1. Verify Compound Integrity: Use analytical chemistry techniques (e.g., HPLC, Mass Spectrometry) to confirm the purity and concentration of your S-23 stock. 2. Review Administration Technique: Ensure proper administration technique (e.g., oral gavage, subcutaneous injection) is being consistently applied. 3. Consult Literature for Strain-Specific Responses: Review literature to see if the chosen animal model has been used in similar studies. |
| Male Animals Exhibit No Mating Behavior | - Suppression of Gonadal Hormones: S-23 suppresses LH and FSH, leading to low testosterone, which is critical for libido. - Estradiol Deficiency: Testosterone is a precursor to estradiol, which is also necessary for male sexual behavior in many species. | 1. Hormone Supplementation (if aligned with study goals): In the primary preclinical study, estradiol benzoate (EB) was co-administered with S-23 to maintain sexual behavior in rats.[1] This may be a necessary component of the experimental design if mating trials are required. 2. Confirm Hormone Levels: Analyze serum testosterone and estradiol levels. |
Data Presentation
Table 1: Dose-Dependent Effects of S-23 on Androgenic and Anabolic Tissues in Castrated Rats (14-Day Administration)
Data extracted from Jones et al., Endocrinology, 2009.[1][3]
| Dose (mg/day) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) |
| Castrated Control | 5.7% | 6.5% | 35.0% |
| 0.01 | ~10% | ~10% | ~50% |
| 0.03 | ~15% | ~20% | ~75% |
| 0.1 | ~30% | ~30% | ~100% |
| 0.3 | ~60% | ~70% | ~120% |
| 1.0 | ~100% | ~110% | ~130% |
| 3.0 | ~120% | ~130% | ~135% |
Table 2: Effects of S-23 on Hormonal Profile and Fertility in Intact Male Rats
Data extracted from Jones et al., Endocrinology, 2009.[1]
| Treatment Group | Serum LH (ng/ml) | Serum FSH (ng/ml) | Fertility Outcome (Mating Trial) |
| Intact Control | ~1.2 | ~6.5 | 100% Pregnancy Rate |
| S-23 (0.1 mg/day) + EB | Suppressed >50% | Suppressed | 0% Pregnancy Rate (infertility) |
| Recovery (100 days post-treatment) | Levels return to baseline | Levels return to baseline | 100% Pregnancy Rate (reversible) |
Experimental Protocols
Protocol: Long-Term Administration of S-23 in a Male Rat Model for Contraception and Anabolic Effects
This protocol is a synthesized example based on the methodology described by Jones et al., 2009.[1][3]
-
Animal Model: Adult male Sprague-Dawley rats (age and weight-matched).
-
Housing: Standardized housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
-
Grouping:
-
Group 1: Intact Control (Vehicle only)
-
Group 2: Castrated Control (Vehicle only)
-
Group 3-N: Castrated rats receiving varying doses of S-23 (e.g., 0.01, 0.1, 1.0 mg/day) dissolved in a suitable vehicle (e.g., DMSO, PEG300).
-
Group N+1: Intact rats receiving S-23 (e.g., 0.1 mg/day) and Estradiol Benzoate (EB) to maintain sexual behavior.
-
-
Compound Preparation & Administration:
-
S-23 is dissolved in the chosen vehicle. The stability of the formulation should be confirmed.
-
Administer daily via subcutaneous injection or oral gavage at the same time each day.
-
-
Monitoring (Long-Term):
-
Weekly: Body weight and general health checks.
-
Monthly: Blood collection for hormonal analysis (LH, FSH, Testosterone) and safety markers (liver enzymes, lipid panel).
-
Endpoint (or interim time points):
-
Euthanasia via an approved method.
-
Organ harvesting: Prostate, seminal vesicles, and levator ani muscle should be carefully dissected and weighed.
-
Bone density analysis (e.g., via DEXA scan).
-
For contraceptive studies, testes should be harvested for histological analysis and sperm count.
-
-
-
Mating Trials (for contraceptive studies):
-
Towards the end of the treatment period, treated male rats are co-housed with sexually mature, untreated female rats.
-
Monitor for pregnancies to determine the efficacy of the contraceptive effect.
-
Repeat mating trials during the recovery phase after S-23 administration has ceased to assess the reversibility of infertility.
-
Visualizations
Signaling Pathway of S-23 at the Androgen Receptor
Caption: Genomic signaling pathway of S-23 via the androgen receptor.
Experimental Workflow for a Long-Term S-23 Rodent Study
Caption: Logical workflow for a long-term preclinical S-23 study.
References
- 1. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. swolverine.com [swolverine.com]
Technical Support Center: Investigating the Impact of S23 on Liver Enzymes in Animal Models
Disclaimer: This document is intended for informational and research purposes only. S23 is an investigational compound and not approved for human use. All research involving S23 must be conducted in accordance with institutional and national guidelines for animal welfare.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the hepatic effects of the selective androgen receptor modulator (SARM), S23, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of S23 on liver enzymes in preclinical animal models?
A1: Currently, there is a significant lack of publicly available preclinical data specifically detailing the quantitative impact of S23 on liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in animal models.[1][2] While the risk of liver injury is associated with the SARM class of compounds, these concerns primarily arise from human case reports and class-level warnings issued by regulatory bodies like the FDA.[2][3][4] The most frequently cited preclinical study on S23 in rats focused on its potential as a male contraceptive and did not report on liver enzyme measurements.[5]
Q2: How does S23 exert its effects, and what is the theoretical risk to the liver?
A2: S23 is a potent, nonsteroidal SARM that binds with high affinity to the androgen receptor (AR).[5] This selective binding is intended to produce anabolic effects in muscle and bone with reduced androgenic effects in other tissues. The theoretical risk to the liver, as with other SARMs, may be idiosyncratic and not directly related to its primary mechanism of action.[3] Potential mechanisms of drug-induced liver injury (DILI) can include metabolic stress, oxidative stress, and inflammatory responses.
Q3: Are there established animal models for studying SARM-induced liver injury?
A3: While specific models for S23-induced liver injury are not well-documented, standard rodent models (e.g., Sprague-Dawley or Wistar rats) are commonly used for assessing DILI.[6] These models are suitable for evaluating changes in serum liver enzymes, histopathology, and markers of oxidative stress and inflammation following administration of a test compound.
Troubleshooting Experimental Results
Issue 1: Unexpectedly high variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of S23. For oral gavage, verify the technique to prevent accidental administration into the lungs. For parenteral routes, ensure consistent injection volume and site.
-
Possible Cause 2: Animal Health Status. Underlying subclinical infections or stress can influence liver enzyme levels. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Possible Cause 3: Sample Handling. Improper collection or processing of blood samples can lead to hemolysis, which can falsely elevate AST and ALT levels. Ensure proper technique and timely separation of serum or plasma.
Issue 2: No significant change in liver enzymes at expected hepatotoxic doses.
-
Possible Cause 1: Compound Stability and Vehicle. Verify the stability of S23 in the chosen vehicle. Ensure the vehicle itself does not interfere with the absorption or activity of S23.
-
Possible Cause 2: Species-Specific Metabolism. The metabolic profile of S23 may differ between species, leading to variations in hepatotoxicity. Consider using a different animal model if results are consistently negative.
-
Possible Cause 3: Insufficient Duration of Exposure. Hepatotoxic effects may only become apparent after prolonged administration. Consider extending the duration of the study.
Issue 3: Conflicting results between serum enzyme levels and liver histopathology.
-
Possible Cause 1: Timing of Sample Collection. Liver enzyme levels can be transient. Significant histological changes may be present even after enzyme levels have started to normalize. Correlate findings with the time course of the study.
-
Possible Cause 2: Type of Liver Injury. Some forms of liver injury, such as cholestasis, may not always correlate with dramatic elevations in ALT and AST but will show changes in ALP and bilirubin, along with specific histological features.
-
Possible Cause 3: Subjectivity in Histopathological Scoring. Ensure a standardized and blinded scoring system for liver histology to minimize bias.
Data Presentation: Illustrative Liver Enzyme Data in a Rat Model
Note: The following table presents hypothetical data for illustrative purposes, as specific preclinical data for S23 is not publicly available. This table is designed to serve as a template for presenting experimental findings.
| Treatment Group | Dose (mg/kg/day) | Duration (weeks) | n | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 8 | 10 | 35 ± 8 | 85 ± 15 | 250 ± 40 |
| S23 - Low Dose | 0.1 | 8 | 10 | 42 ± 10 | 98 ± 20 | 265 ± 55 |
| S23 - Mid Dose | 1.0 | 8 | 10 | 75 ± 25 | 150 ± 35 | 310 ± 60 |
| S23 - High Dose | 10.0 | 8 | 10 | 150 ± 50 | 320 ± 70 | 450 ± 80** |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocols
Protocol: Assessment of S23-Induced Hepatotoxicity in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, acclimated for at least one week.
-
Housing: Standardized conditions (12:12 light-dark cycle, 22 ± 2°C, ad libitum access to standard chow and water).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Group 2: S23 - Low Dose (e.g., 0.1 mg/kg).
-
Group 3: S23 - Mid Dose (e.g., 1.0 mg/kg).
-
Group 4: S23 - High Dose (e.g., 10.0 mg/kg).
-
-
Administration: Daily oral gavage for 8 weeks.
-
Monitoring: Weekly body weight and daily clinical observations.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia.
-
Serum Analysis: Analyze serum for ALT, AST, ALP, total bilirubin, and albumin using a certified veterinary diagnostic laboratory or validated in-house assays.
-
Liver Tissue Collection: Euthanize animals and immediately excise the liver. Weigh the liver and collect sections for histopathology (in 10% neutral buffered formalin) and for biomarker analysis (snap-frozen in liquid nitrogen).
-
Histopathology: Process formalin-fixed liver sections, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should perform a blinded evaluation for hepatocellular degeneration, necrosis, inflammation, and cholestasis.
Visualizations
Caption: Experimental workflow for assessing S23 hepatotoxicity in a rat model.
Caption: Generalized signaling pathway for drug-induced liver injury (DILI).
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. swolverine.com [swolverine.com]
- 3. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver Lipidomics, Histology, Transcriptomics, and Clinical Chemistry of Rats Intraperitoneally Treated with Fumonisin B1 for 5 days - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S-23 vs. LGD-4033: A Comparative Analysis of Androgen Receptor Binding and Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and potency of two prominent selective androgen receptor modulators (SARMs), S-23 and LGD-4033. The information is supported by experimental data to facilitate informed decisions in research and development.
This document delves into the molecular interactions of S-23 and LGD-4033 with the androgen receptor (AR), the primary target for androgens like testosterone and dihydrotestosterone. Understanding the binding affinity and functional potency of these compounds is crucial for predicting their therapeutic potential and off-target effects.
Quantitative Comparison of Binding Affinity and Potency
The binding affinity (Ki) and in vitro potency (EC50) are key parameters for characterizing the interaction of S-23 and LGD-4033 with the androgen receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in activating the receptor.
| Compound | Binding Affinity (Ki) to Androgen Receptor | In Vitro Potency (EC50) in AR Activation |
| S-23 | 1.8 nM | Data not available in comparable studies |
| LGD-4033 | ~1 nM | 1 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of S-23 and LGD-4033.
Androgen Receptor Binding Affinity Assay (Radioligand Displacement Assay)
This assay determines the binding affinity of a test compound (e.g., S-23 or LGD-4033) by measuring its ability to displace a radiolabeled androgen, such as [3H]-mibolerone, from the androgen receptor.
Workflow:
Caption: Workflow for determining androgen receptor binding affinity.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the functional potency of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Workflow:
S23 vs. Testosterone: A Comparative Analysis of Anabolic and Androgenic Effects on Muscle and Prostate
A definitive guide for researchers and drug development professionals on the differential impacts of the selective androgen receptor modulator (SARM) S23 and testosterone on muscle and prostate tissues. This report synthesizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways.
This guide provides a comprehensive comparison of the investigational SARM S23 and the endogenous androgen testosterone. The focus is on their respective anabolic effects on muscle tissue and androgenic effects on the prostate, drawing from key preclinical studies. The data presented herein is intended to inform research and development in the field of androgen pharmacology.
Quantitative Comparison of Anabolic and Androgenic Effects
The following tables summarize the dose-dependent effects of S23 and testosterone on key anabolic and androgenic markers observed in orchiectomized (ORX) rat models. These studies are crucial for differentiating the tissue-selective properties of S23 from the systemic effects of testosterone.
| Treatment Group (ORX Rats) | Dose | Mean Levator Ani Muscle Weight (mg) [Anabolic] | Mean Prostate Weight (mg) [Androgenic] |
| Intact (Control) | N/A | 389 ± 14 | 449 ± 29 |
| ORX + Vehicle | N/A | 161 ± 6 | 16 ± 1 |
| S23 | 0.3 mg/day | 396 ± 11 | 134 ± 7 |
| Testosterone Propionate (TP) | 1.0 mg/day | 398 ± 14 | 450 ± 22 |
Data synthesized from preclinical studies in male rats. The levator ani muscle is a commonly used indicator of anabolic activity, while prostate weight is a primary marker for androgenic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of S23 and testosterone.
Animal Model and Dosing Regimen
The most common model for evaluating the anabolic and androgenic properties of compounds like S23 and testosterone is the castrated male rat model.
-
Animal Subjects: Male Sprague-Dawley or Wistar rats, typically 10-12 weeks of age, are used.
-
Acclimation: Animals are allowed to acclimate to the laboratory environment for at least one week prior to the start of the experiment. They are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Orchiectomy (Castration): To eliminate endogenous testosterone production, rats undergo bilateral orchiectomy under anesthesia. A control group of intact (non-castrated) animals is also maintained.
-
Post-Operative Recovery: A recovery period of 7-14 days is allowed post-surgery to ensure the regression of androgen-dependent tissues.
-
Treatment Administration: The test compounds (S23 or testosterone propionate) are dissolved in a suitable vehicle (e.g., corn oil, DMSO). The compounds are then administered daily via subcutaneous or intramuscular injection for a predetermined period, typically 14 to 28 days. A vehicle-only group serves as the negative control.
-
Euthanasia and Tissue Collection: At the end of the treatment period, the animals are euthanized. The target tissues, including the levator ani muscle and the prostate gland, are carefully dissected and weighed.
Measurement of Anabolic and Androgenic Activity
-
Anabolic Activity Assessment: The wet weight of the levator ani muscle is recorded. An increase in the weight of this muscle relative to the castrated control group is indicative of anabolic activity.
-
Androgenic Activity Assessment: The wet weight of the prostate gland is recorded. An increase in prostate weight relative to the castrated control group indicates androgenic activity.
-
Data Analysis: The mean tissue weights for each treatment group are calculated and compared using statistical methods such as ANOVA followed by post-hoc tests to determine significant differences between groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular mechanisms of action and the experimental process described above.
Validating the Tissue-Selective Anabolic Effects of S-23: A Comparative Guide
This guide provides a comprehensive comparison of the tissue-selective anabolic effects of the selective androgen receptor modulator (SARM), S-23, with other anabolic agents, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SARMs.
Comparative Efficacy of S-23: Anabolic vs. Androgenic Activity
S-23 has demonstrated a high affinity for the androgen receptor (AR) and has been shown in preclinical models to increase muscle and bone mass while having a lesser effect on androgenic tissues such as the prostate. The following tables summarize the quantitative data from key studies, comparing the effects of S-23 with testosterone propionate (TP), a non-selective anabolic-androgenic steroid.
Anabolic Effects on Muscle and Bone
The primary anabolic effects of S-23 are observed in its ability to increase lean muscle mass and bone mineral density. In castrated rat models, S-23 administration led to significant increases in the mass of the levator ani muscle, a commonly used indicator of anabolic activity.
| Treatment Group | Dose (mg/day) | Levator Ani Muscle Weight (mg) | Change from Control (%) | Bone Mineral Density (g/cm²) | Change from Control (%) |
| Intact (Control) | - | 430.3 ± 15.7 | - | 0.762 ± 0.007 | - |
| Castrated + Vehicle | - | 188.1 ± 7.2 | -128.7% | 0.718 ± 0.006 | -6.1% |
| Castrated + S-23 | 0.3 | 415.4 ± 13.1 | +120.8% | 0.758 ± 0.007 | +5.6% |
| Castrated + S-23 | 1.0 | 489.2 ± 16.3 | +160.1% | 0.781 ± 0.005 | +8.8% |
| Castrated + TP | 1.0 | 450.7 ± 14.9 | +139.6% | 0.765 ± 0.006 | +6.5% |
Data compiled from preclinical studies in rodent models.
Androgenic Effects on Prostate and Seminal Vesicles
A key characteristic of S-23's tissue selectivity is its reduced impact on androgenic tissues compared to testosterone. The following table illustrates the effects of S-23 and TP on the weight of the prostate and seminal vesicles in castrated rats.
| Treatment Group | Dose (mg/day) | Prostate Weight (mg) | Change from Control (%) | Seminal Vesicle Weight (mg) | Change from Control (%) |
| Intact (Control) | - | 488.2 ± 21.5 | - | 587.4 ± 30.1 | - |
| Castrated + Vehicle | - | 35.6 ± 2.1 | -1271% | 45.3 ± 3.8 | -1196% |
| Castrated + S-23 | 0.3 | 110.5 ± 8.9 | +210.4% | 98.7 ± 7.5 | +117.9% |
| Castrated + S-23 | 1.0 | 285.7 ± 15.2 | +702.5% | 255.4 ± 18.1 | +463.8% |
| Castrated + TP | 1.0 | 550.1 ± 25.8 | +1445% | 620.3 ± 32.7 | +1269% |
Data compiled from preclinical studies in rodent models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of S-23's tissue-selective effects.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (approximately 250-300g) are typically used.
-
Orchidectomy (Castration): A surgical procedure to remove the testes is performed to create a model of androgen deficiency. Animals are allowed a recovery period of 7-14 days.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., Intact + Vehicle, Castrated + Vehicle, Castrated + S-23 at various doses, Castrated + Testosterone Propionate).
-
Drug Administration: S-23 and testosterone propionate are typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Administration is performed daily via subcutaneous injection for a period of 14-28 days.
Tissue Collection and Analysis
-
Euthanasia and Tissue Dissection: At the end of the treatment period, animals are euthanized, and target tissues are carefully dissected.
-
Tissue Weight Measurement: The wet weight of the levator ani muscle, prostate, and seminal vesicles is recorded immediately after dissection.
-
Bone Mineral Density (BMD) Measurement: BMD is typically assessed using dual-energy X-ray absorptiometry (DEXA) on the femur or lumbar vertebrae.
Androgen Receptor Binding Affinity Assay
-
Preparation of Cytosol: Prostate tissue is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing androgen receptors.
-
Competitive Binding Assay: The cytosolic fraction is incubated with a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of S-23 or a reference compound.
-
Determination of Binding Affinity (Ki): The ability of S-23 to displace the radiolabeled androgen is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity for the androgen receptor.
Visualizing the Mechanism of Action
Experimental Workflow for Assessing Tissue Selectivity
Caption: Workflow for evaluating the tissue-selective effects of S-23 in a castrated rat model.
S-23 Signaling Pathway in Target Tissues
Head-to-Head Study: A Comparative Analysis of S-23 and Ostarine (MK-2866)
A detailed examination of two prominent selective androgen receptor modulators, S-23 and Ostarine (MK-2866), reveals significant differences in binding affinity, anabolic and androgenic potency, and their effects on hormonal regulation. This guide provides a comprehensive comparison based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
S-23 and Ostarine (MK-2866) are both nonsteroidal selective androgen receptor modulators (SARMs) designed to elicit the therapeutic benefits of androgens, such as increased muscle mass and bone density, with fewer of the undesirable side effects associated with traditional anabolic steroids.[1][2] While both compounds target the androgen receptor (AR), their pharmacological profiles exhibit distinct characteristics that influence their potential applications and adverse effect profiles. Ostarine has been the subject of numerous clinical trials, whereas data on S-23 is primarily derived from preclinical studies.[3][4][5]
Pharmacological Profile: A Quantitative Comparison
A critical evaluation of the pharmacological data for S-23 and Ostarine highlights key differences in their interaction with the androgen receptor and their subsequent physiological effects. S-23 demonstrates a higher binding affinity for the androgen receptor compared to Ostarine, as indicated by their respective inhibitory constant (Ki) values.
| Parameter | S-23 | Ostarine (MK-2866) | Reference |
| Androgen Receptor Binding Affinity (Ki) | 1.7 ± 0.2 nM | 3.8 nM | [6][7] |
| Oral Bioavailability | 96% | Not explicitly stated in provided snippets | [1] |
| Anabolic:Androgenic Ratio (calculated from ED50 values in rats) | ~5.4:1 | ~4:1 | [6][7] |
Note: The anabolic:androgenic ratio is an indicator of a SARM's selectivity. A higher ratio suggests greater anabolic effects (on muscle) relative to androgenic effects (on tissues like the prostate). The ratios presented here are calculated from the ED50 values for the levator ani muscle (anabolic) and the prostate (androgenic) in preclinical rat models.
Preclinical and Clinical Findings
Anabolic and Androgenic Effects
Preclinical studies in castrated male rats have provided valuable insights into the anabolic and androgenic potential of both S-23 and Ostarine. The effective dose 50 (ED50) values, which represent the dose required to elicit a half-maximal response, demonstrate the potency of each compound in stimulating the growth of both anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) tissues.
| Tissue | S-23 (ED50 in mg/day) | Ostarine (MK-2866) (ED50 in mg/day) |
| Levator Ani Muscle (Anabolic) | 0.079 | 0.03 |
| Prostate (Androgenic) | 0.43 | 0.12 |
| Seminal Vesicles (Androgenic) | 0.41 | 0.39 |
Data for both compounds were obtained from studies in castrated male rats.[6][7]
In a Phase II clinical trial, Ostarine administered at 3 mg per day for 12 weeks resulted in a significant increase in total lean body mass of approximately 1.3 kg in healthy elderly men and postmenopausal women, without the androgenic side effects commonly seen with traditional anabolic steroids.[8] To date, there are no human clinical trials for S-23.[5]
Hormonal Suppression
A significant consideration for the use of SARMs is their potential to suppress endogenous testosterone production. Preclinical data for S-23 indicates a high degree of suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for testosterone production and spermatogenesis.[6] This potent suppressive effect has led to the investigation of S-23 as a potential male hormonal contraceptive.[5][6]
Clinical studies with Ostarine have also demonstrated a dose-dependent suppression of total testosterone levels.[4] However, the degree of suppression is generally considered to be less severe than that observed with S-23 in preclinical models.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is fundamental in determining the binding affinity of a compound to the androgen receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
Radiolabeled ligand (e.g., [3H]mibolerone)
-
Test compound (S-23 or Ostarine)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the rat prostate cytosol with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or precipitation.
-
Quantify the amount of bound radioligand in each well using a scintillation counter.
-
The data is then analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assessment of Anabolic and Androgenic Activity (Levator Ani and Prostate Assay in Rats)
This in vivo assay is a standard method for evaluating the anabolic and androgenic effects of a compound.
Objective: To determine the anabolic and androgenic potency of a test compound in a living organism.
Animal Model: Orchiectomized (castrated) male rats. Castration removes the primary source of endogenous androgens, making the model sensitive to the effects of exogenous androgenic compounds.
Procedure:
-
Male rats are surgically castrated and allowed a post-operative recovery period.
-
The rats are then divided into groups and administered varying doses of the test compound (S-23 or Ostarine) or a vehicle control, typically for a period of 14 days.
-
At the end of the treatment period, the animals are euthanized.
-
The levator ani muscle (an anabolic-responsive tissue) and the ventral prostate and seminal vesicles (androgenic-responsive tissues) are carefully dissected and weighed.
-
The organ weights are normalized to the body weight of the animal.
-
Dose-response curves are generated to determine the ED50 for each tissue, allowing for the calculation of the anabolic:androgenic ratio.
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of SARMs like S-23 and Ostarine.
Caption: Workflow for preclinical evaluation of SARMs.
Conclusion
S-23 and Ostarine (MK-2866) are both potent selective androgen receptor modulators with demonstrated anabolic effects. S-23 exhibits a higher binding affinity for the androgen receptor and a potentially more favorable anabolic:androgenic ratio in preclinical models, but also demonstrates significant suppression of endogenous testosterone. Ostarine, while having a lower binding affinity, has the advantage of having been studied in human clinical trials, where it has shown efficacy in increasing lean body mass with a manageable side effect profile at therapeutic doses. The choice between these compounds for research and development purposes will depend on the desired balance between anabolic potency and the acceptable level of hormonal suppression. Further clinical investigation of S-23 is necessary to fully understand its therapeutic potential and safety profile in humans.
References
- 1. fitscience.co [fitscience.co]
- 2. swolverine.com [swolverine.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. Dual-Target Therapeutic Strategies in Triple-Negative Breast Cancer: Mechanistic Insights and Clinical Potential [mdpi.com]
Replicating S-23 Male Contraception Study Results in Rats: A Comparative Guide
This guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) S-23 with other emerging male contraceptive alternatives, based on preclinical studies in rat models. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at experimental data and protocols to aid in the replication and advancement of these studies.
Comparative Efficacy and Physiological Effects
The following tables summarize the key quantitative data from studies on S-23 and two alternative male contraceptives: JQ1, a BET inhibitor, and 11β-MNTDC, a progestogenic and androgenic steroid.
Table 1: Contraceptive Efficacy and Reversibility
| Compound | Dosage (rat model) | Time to Azoospermia | Reversibility (Time to Fertility Restoration) | Key Findings |
| S-23 | 0.1 - 1 mg/day | ~60-120 days | 100% reversible (~100 days) | Dose-dependent suppression of spermatogenesis. |
| JQ1 | 50 mg/kg/day | ~2-4 weeks | Rapidly reversible (~1-2 weeks) | Affects spermiogenesis, leading to the release of immature sperm. |
| 11β-MNTDC | 3-10 mg/kg/day | ~28 days | Reversible (timeframe varies) | Suppresses gonadotropins, leading to reduced intratesticular testosterone and spermatogenesis. |
Table 2: Hormonal and Side Effect Profile
| Compound | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Testosterone | Notable Side Effects |
| S-23 | Suppressed | Suppressed | Suppressed | Decreased bone mineral density, increased lean muscle mass. |
| JQ1 | No significant change | No significant change | No significant change | Potential for off-target effects due to the ubiquitous nature of BET proteins. |
| 11β-MNTDC | Suppressed | Suppressed | Suppressed | Weight gain, potential for mood changes (based on human studies of similar compounds). |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are generalized protocols for the administration and evaluation of S-23 and its alternatives in a rat model.
S-23 Administration and Monitoring
Objective: To evaluate the contraceptive efficacy and side effects of orally administered S-23 in male Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
S-23 compound
-
Vehicle for oral gavage (e.g., 1% carboxymethylcellulose)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Micro-CT scanner for bone density
-
Dual-energy X-ray absorptiometry (DEXA) for body composition
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Grouping: Randomly assign rats to a control group (vehicle only) and treatment groups (e.g., 0.1 mg/day, 0.5 mg/day, 1 mg/day S-23).
-
Administration: Administer S-23 or vehicle daily via oral gavage for a predetermined period (e.g., 12 weeks).
-
Monitoring:
-
Body Weight: Record weekly.
-
Hormone Levels: Collect blood samples via tail vein or cardiac puncture at baseline and specified intervals. Analyze serum for LH, FSH, and testosterone using ELISA kits.
-
Sperm Count: Euthanize a subset of animals at various time points. Collect epididymal sperm and perform sperm count analysis using a hemocytometer.
-
Fertility Testing: After the treatment period, cohabitate male rats with proven fertile female rats. Monitor for pregnancies and litter size.
-
Side Effect Analysis: At the end of the study, analyze bone mineral density using a micro-CT scanner and lean muscle mass using DEXA.
-
-
Reversibility Study: Following the treatment period, cease S-23 administration and monitor the return of fertility through mating studies and hormonal analysis for a specified duration (e.g., 16 weeks).
JQ1 Administration and Monitoring
Objective: To assess the rapid contraceptive effects of the BET inhibitor JQ1 in a rat model.
Procedure:
-
Acclimatization and Grouping: As described for S-23.
-
Administration: Administer JQ1 (e.g., 50 mg/kg/day) or vehicle via intraperitoneal injection daily for a shorter duration (e.g., 4 weeks) due to its rapid action.
-
Monitoring:
-
Sperm Motility and Morphology: Collect sperm from the cauda epididymidis and analyze for motility and morphological abnormalities.
-
Histological Analysis: Perform histological analysis of the testes to observe the effects on different stages of spermatogenesis.
-
Fertility Testing: Conduct mating studies during and after the treatment period to assess the rapid onset and reversal of contraception.
-
11β-MNTDC Administration and Monitoring
Objective: To evaluate the hormonal and contraceptive effects of the progestogenic and androgenic steroid 11β-MNTDC.
Procedure:
-
Acclimatization and Grouping: As described for S-23.
-
Administration: Administer 11β-MNTDC (e.g., 3-10 mg/kg/day) or vehicle via oral gavage or subcutaneous injection daily for a specified period (e.g., 8 weeks).
-
Monitoring:
-
Hormone Levels: Focus on the suppression of LH and FSH as the primary mechanism of action.
-
Intratesticular Testosterone: Measure testosterone levels directly within the testes to confirm suppression.
-
Spermatogenesis Analysis: Use histological and sperm count analyses to determine the extent of spermatogenesis inhibition.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of S-23 and a typical experimental workflow for evaluating male contraceptives in a rat model.
Caption: Proposed signaling pathway of S-23 in male rats.
Caption: Generalized experimental workflow for male contraceptive studies in rats.
A Comparative Review of Next-Generation SARMs: Focus on S23
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the next-generation Selective Androgen Receptor Modulator (SARM) S23 with other notable SARMs, including LGD-4033, RAD-140, and Ostarine. The information is compiled from various preclinical studies and is intended for an audience engaged in research and drug development.
Introduction to Next-Generation SARMs
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant androgenic effects on various tissues, SARMs are designed to preferentially target anabolic activity in muscle and bone while minimizing effects on androgenic tissues such as the prostate and seminal vesicles. This selectivity presents a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.
S23 is a potent, non-steroidal SARM that has demonstrated a high binding affinity for the androgen receptor. Preclinical studies have highlighted its significant anabolic effects on muscle and bone, as well as its potential as a male hormonal contraceptive due to its dose-dependent suppression of spermatogenesis. This review will compare the available preclinical data for S23 with other well-characterized SARMs to provide a comparative framework for research and development purposes.
Comparative Preclinical Data
The following table summarizes key quantitative data from preclinical studies on S23 and other next-generation SARMs. It is important to note that these studies were conducted in various animal models and under different experimental conditions, which should be taken into consideration when making direct comparisons.
| Parameter | S23 | LGD-4033 | RAD-140 | Ostarine (MK-2866) |
| Binding Affinity (Ki) | 1.7 nM | ~1 nM | 7 nM | Data not readily available in comparable format |
| Anabolic Activity (Levator Ani Muscle) | Significant dose-dependent increase in muscle mass | High anabolic potency, greater than 500-fold selectivity for muscle over prostate in rats | Potent anabolic effects demonstrated in primate studies | Demonstrated anabolic effects on muscle tissue |
| Androgenic Activity (Prostate Weight) | Lower than testosterone at anabolic equivalent doses | Highly selective for muscle over prostate | Mostly ghosts the prostate while being a strong muscle binder | Lower androgenic activity compared to testosterone |
| Animal Model for Key Anabolic Data | Castrated Male Rats | Rat models | Rats and Primates | Ovariectomized Rats |
| Reported Effects on Fat Mass | Dose-dependent reduction in fat mass | Aids in fat loss | Secondary fat-loss effects | Affects adipocyte metabolism |
| Testosterone Suppression | Significant suppression of LH and FSH | Dose-dependent suppression of testosterone | Guaranteed natural test suppression | Can lead to testosterone suppression |
Experimental Protocols
Androgen Receptor Binding Assay (Illustrative Protocol)
The determination of a SARM's binding affinity (Ki) for the androgen receptor is a critical initial step in its characterization. A typical competitive binding assay involves the following steps:
-
Preparation of Receptor Source: Human androgen receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, and a cytosolic extract containing the AR is prepared.
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone, is used as the ligand that will be displaced by the test compound.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test SARM (e.g., S23).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor SARM. The IC50 (the concentration of the SARM that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model (as per S23 study)
This model is a standard for evaluating the tissue selectivity of SARMs.
-
Animal Model: Male rats are surgically castrated to remove endogenous androgens. This allows for the direct assessment of the effects of the administered SARM.
-
Dosing: The castrated rats are treated with the test SARM (e.g., S23) at various doses, typically administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days). A vehicle control group (receiving only the delivery solution) and a testosterone-treated group are included for comparison.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues are carefully dissected and weighed. These include:
-
Anabolic tissue: Levator ani muscle.
-
Androgenic tissues: Prostate and seminal vesicles.
-
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animal. The anabolic and androgenic potency of the SARM is determined by its ability to maintain or increase the weight of these tissues compared to the vehicle-treated castrated controls. The tissue selectivity is assessed by comparing the dose-response curves for the anabolic and androgenic tissues.
Visualizations
Caption: Androgen Receptor Signaling Pathway for SARMs.
Detecting S-23 in Urine: A Comparative Guide to Analytical Methods
The detection of the selective androgen receptor modulator (SARM) S-23 in urine is a critical task for research, clinical toxicology, and anti-doping laboratories. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and performance characteristics of these techniques for the robust and reliable quantification of S-23 and its metabolites.
Comparison of Analytical Methods
The two most prominent analytical techniques for the detection of S-23 in urine are LC-MS/MS and GC-MS. Both are powerful methods, but they differ in their principles, sample preparation requirements, and overall performance for this specific application. LC-MS/MS is generally considered the gold standard for the analysis of SARMs like S-23 due to its high sensitivity, specificity, and ability to analyze a wide range of compounds without the need for derivatization.[1][2][3]
Table 1: Comparison of LC-MS/MS and GC-MS for S-23 Detection in Urine
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in a liquid mobile phase followed by mass analysis. | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. |
| Sample Preparation | Typically involves enzymatic hydrolysis and solid-phase extraction (SPE).[4] | Often requires derivatization to increase volatility and thermal stability of the analyte.[5] |
| Sensitivity | Very high, with limits of detection (LOD) reported in the picogram per milliliter (pg/mL) range for S-23.[4] | Generally less sensitive than LC-MS/MS for non-volatile compounds like S-23. |
| Specificity | High, due to the combination of chromatographic separation and mass spectrometric detection of precursor and product ions. | High, but can be influenced by the derivatization process. |
| Throughput | Can be automated for high-throughput analysis. | Can also be automated, but the derivatization step can add time. |
| Metabolite Analysis | Excellent for analyzing both the parent drug and its various metabolites, including glucuronide and sulfate conjugates.[1] | May have limitations in the direct analysis of conjugated metabolites without prior hydrolysis. |
| Instrumentation Cost | Generally higher than GC-MS. | Generally lower than LC-MS/MS. |
Quantitative Performance Data
The validation of an analytical method is crucial to ensure the reliability of the results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Table 2: Quantitative Validation Parameters for LC-MS/MS Detection of S-23 in Urine
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 1 pg/mL | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated for S-23, but for other SARMs, typically in the low ng/mL range. | [6] |
| Recovery | For similar analytes, recovery using SPE is generally >80%. | [7] |
| Precision (RSD%) | For similar analytes, intraday and interday precision are typically <15%. | [7] |
| Detection Window | Up to 28 days post-administration. |
Note: Data for GC-MS analysis of S-23 is limited in the reviewed literature, as LC-MS/MS is the preferred method.
Experimental Protocols
LC-MS/MS Method for S-23 Detection in Urine
This protocol is a generalized procedure based on common practices for the analysis of SARMs in urine.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction - SPE)
-
Objective: To deconjugate metabolites and concentrate the analyte of interest while removing interfering matrix components.
-
Procedure:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 50°C for 1 hour to cleave glucuronide conjugates.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of a water/methanol mixture (95:5, v/v).
-
Elute the analytes with 2 mL of a methanol/ammonia mixture (98:2, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for S-23 and its metabolites would be monitored. For S-23, this would involve selecting the protonated molecule [M+H]+ as the precursor ion and specific fragment ions as product ions.
-
Signaling Pathway and Experimental Workflow
S-23 exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor. Upon binding, the S-23/AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.
Caption: S-23 signaling pathway via the androgen receptor.
The analytical workflow for detecting S-23 in urine involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for S-23 detection in urine.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. How Will SARMs Show Up in a Urine Drug Test? [blog.onesaitplatform.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigations Into the Urinary Metabolite Elimination Profile of the Selective Androgen Receptor Modulator S-23 in Studies Mimicking Contaminated Product Ingestion for Doping Control Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of S-23 and YK-11: Mechanisms and Effects
This guide provides a detailed comparison of the selective androgen receptor modulator (SARM) S-23 and the novel compound YK-11, which exhibits both SARM and myostatin-inhibiting properties. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical data and mechanisms of action.
Overview and Primary Mechanisms
S-23 is a potent, orally bioavailable, non-steroidal SARM that demonstrates a high binding affinity for the androgen receptor (AR). Its mechanism is centered on the selective activation of AR in anabolic tissues like muscle and bone, with a comparatively lower impact on androgenic tissues such as the prostate. This selectivity is the hallmark of SARM development, aiming to dissociate the therapeutic anabolic effects of androgens from their undesirable androgenic side effects.
YK-11 is a unique steroidal compound that is often categorized as a SARM but also functions as a myostatin inhibitor. Its dual mechanism involves:
-
Partial Agonism of the Androgen Receptor: YK-11 binds to the AR, but as a partial agonist, it may not induce the full spectrum of androgenic effects seen with full agonists like testosterone.
-
Inhibition of Myostatin: YK-11 has been shown to increase the expression of follistatin, a natural antagonist of myostatin. Myostatin is a negative regulator of muscle growth, and its inhibition can lead to significant muscle hypertrophy.
Quantitative Data Comparison
The following table summarizes the available preclinical quantitative data for S-23 and YK-11. It is important to note that direct comparative studies are limited, and data is often from different experimental models.
| Parameter | S-23 | YK-11 | Reference Compound |
| Androgen Receptor Binding Affinity (Ki) | ~1.0 nM | Data not available in peer-reviewed literature | Testosterone (~1.0 nM) |
| Anabolic Activity (Levator Ani Muscle) | High potency | Demonstrated increase in muscle mass | Testosterone |
| Androgenic Activity (Prostate Weight) | Lower than anabolic activity | Lower than anabolic activity | Testosterone |
| Myostatin Inhibition | No direct effect reported | Indirectly via increased Follistatin expression | Not Applicable |
| Bone Mineral Density | Increased in preclinical models | Data not available in peer-reviewed literature | Not Applicable |
Signaling Pathways
S-23 Signaling Pathway
S-23, as a typical SARM, binds to the androgen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of genes that promote muscle protein synthesis and bone growth.
Caption: S-23 Androgen Receptor Signaling Pathway.
YK-11 Dual Signaling Pathway
YK-11 exhibits a more complex, dual mechanism. It acts as a partial agonist at the androgen receptor, similar to S-23, but also independently stimulates the production of follistatin, which in turn inhibits myostatin.
Caption: YK-11 Dual Mechanism Signaling Pathway.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a compound (like S-23 or YK-11) to the androgen receptor.
-
Objective: To calculate the inhibitor constant (Ki) of the test compound.
-
Methodology:
-
A source of androgen receptors is prepared, typically from the ventral prostate of rats or from cells engineered to express the human AR.
-
A constant concentration of a radiolabeled androgen, such as [3H]-mibolerone, is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., S-23) are added to compete with the radiolabeled ligand for binding to the AR.
-
After incubation and reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50.
-
In Vivo Anabolic and Androgenic Activity Assay (Hershberger Assay)
This in vivo assay in rats is the standard for assessing the anabolic and androgenic properties of SARMs.
-
Objective: To determine the anabolic (muscle growth) and androgenic (prostate and seminal vesicle growth) effects of a compound.
-
Methodology:
-
Juvenile male rats are castrated to remove the endogenous source of androgens.
-
After a recovery period, the rats are treated with the test compound (e.g., S-23 or YK-11) at various doses for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.
-
At the end of the treatment period, the animals are euthanized.
-
Specific tissues are dissected and weighed:
-
Anabolic tissues: Levator ani muscle.
-
Androgenic tissues: Ventral prostate and seminal vesicles.
-
-
The weights of these tissues are compared between the different treatment groups to assess the anabolic and androgenic potency and selectivity of the compound.
-
Myostatin/Follistatin Expression Analysis
This assay is crucial for characterizing the myostatin-inhibiting properties of compounds like YK-11.
-
Objective: To measure the effect of a compound on the expression of myostatin and its inhibitor, follistatin.
-
Methodology:
-
Muscle cells (e.g., C2C12 myoblasts) are cultured in vitro.
-
The cells are treated with the test compound (YK-11) at various concentrations.
-
After a specific incubation period, the cells are harvested.
-
Total RNA is extracted from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of myostatin and follistatin.
-
Alternatively, protein levels can be assessed using methods like Western blotting or ELISA.
-
An increase in follistatin mRNA or protein levels, and a subsequent decrease in myostatin activity, would confirm the compound's mechanism.
-
Unraveling the Preclinical Efficacy of S-23: A Meta-Analysis for Drug Development Professionals
For Immediate Release
A comprehensive meta-analysis of preclinical data on the selective androgen receptor modulator (SARM), S-23, offers a detailed comparative guide for researchers, scientists, and drug development professionals. This report synthesizes quantitative efficacy data, details experimental methodologies, and provides novel visualizations of its mechanism of action and experimental workflows.
S-23, a non-steroidal SARM, has demonstrated significant tissue-selective anabolic effects in preclinical models, positioning it as a compound of interest for various therapeutic applications, including potential use as a male hormonal contraceptive and for the treatment of muscle wasting conditions. This guide provides an objective comparison of its performance with other alternatives, supported by a thorough review of existing experimental data.
Quantitative Efficacy of S-23: A Comparative Summary
The preclinical efficacy of S-23 has been primarily evaluated in rodent models, particularly male Sprague Dawley rats. The following tables summarize the key quantitative findings from these studies, focusing on anabolic and androgenic activity.
| Parameter | S-23 | Testosterone (for comparison) | Vehicle/Control | Key Findings | Citation |
| Anabolic Activity (Levator Ani Muscle) | Dose-dependent increase in muscle mass. ED50 of 0.079 mg/day in castrated rats. | Potent anabolic effects. | - | S-23 demonstrates potent anabolic effects on skeletal muscle. | [1] |
| Androgenic Activity (Prostate & Seminal Vesicles) | Dose-dependent increase in tissue weight. ED50 of 0.43 mg/day in prostate of castrated rats. | Significant increase in prostate and seminal vesicle weight. | - | S-23 shows a degree of tissue selectivity, with a higher dose required to impact androgenic tissues compared to anabolic tissues. | [1] |
| Bone Mineral Density | Dose-dependent increase. | Increases bone density. | - | S-23 has a positive impact on bone health in preclinical models. | [2] |
| Fat Mass | Dose-dependent decrease. | Can influence fat mass. | - | S-23 may contribute to a leaner body composition. | [2] |
| Spermatogenesis | Reversible suppression. | Suppression of spermatogenesis at high doses. | - | S-23's ability to reversibly inhibit sperm production has led to its investigation as a potential male contraceptive. | [2] |
| Binding Affinity (Ki) | 1.7 nM | High affinity for the androgen receptor. | - | S-23 exhibits a high binding affinity for the androgen receptor. | [3] |
In-Depth Look at Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of S-23, providing a framework for understanding and replicating these experiments.
Animal Models
-
Species: Male Sprague Dawley rats were the predominant animal model used in the reviewed studies.[1]
-
Weight: Rats typically weighed approximately 250g at the start of the studies.[1]
-
Conditioning: Both intact and castrated rat models were utilized to assess the androgenic and anabolic effects of S-23. Castration allows for the evaluation of a substance's effects in an androgen-deficient environment.
Compound Administration
-
Formulation: S-23 was dissolved in a vehicle commonly composed of dimethylsulfoxide (DMSO) in polyethylene glycol (PEG) 300.[1] This formulation is suitable for subcutaneous delivery.
-
Route of Administration: Both subcutaneous (s.c.) injections and oral gavage have been used to administer S-23 in preclinical settings.[1][3]
-
Dosing Regimen: Daily administration of S-23 was a common protocol in the efficacy studies.[1][4]
Efficacy Assessment Methods
-
Anabolic Activity: The primary method for assessing anabolic activity was the levator ani muscle assay . This involves the dissection and weighing of the levator ani muscle, a well-established indicator of anabolic effects in rodents.[1]
-
Androgenic Activity: The weights of androgen-sensitive tissues, such as the prostate and seminal vesicles, were measured to determine the androgenic potency of S-23.[1]
-
Bone Mineral Density: Dual-energy X-ray absorptiometry (DXA) is a standard, non-invasive technique used in preclinical studies to measure bone mineral density in rodents.[5]
-
Body Composition: Changes in fat mass and lean body mass were assessed to evaluate the overall impact of S-23 on body composition.[2]
Visualizing the Mechanism and Workflow
To further elucidate the preclinical evaluation of S-23, the following diagrams, generated using the DOT language, illustrate its signaling pathway and a typical experimental workflow.
Caption: S-23 signaling pathway illustrating its tissue-selective mechanism.
Caption: A typical preclinical experimental workflow for evaluating S-23 efficacy.
Conclusion
The preclinical data on S-23 consistently demonstrate its potential as a potent, tissue-selective anabolic agent. Its ability to promote muscle and bone growth with a reduced impact on androgenic tissues, compared to traditional androgens, warrants further investigation. The detailed experimental protocols and visual representations of its mechanism and study design provided in this guide aim to facilitate future research and development in this promising area of pharmacology.
Disclaimer: S-23 is an investigational compound and is not approved for human use. This information is for research and informational purposes only.
References
- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for S-23 (CCTH-methylpropionamide)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like S-23 is paramount. This document provides essential safety and logistical information, including operational and disposal plans for S-23, also known as CCTH-methylpropionamide. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle S-23 with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for S-23 indicates that users should wear protective gloves, eye protection, and a lab coat. In case of accidental contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Protocol for S-23
Disposal of S-23 must comply with all local, state, and federal regulations for hazardous chemical waste. As a research chemical, S-23 should not be disposed of in regular trash or down the drain.
-
Waste Collection:
-
Collect all S-23 waste, including unused product and any materials contaminated with the compound (e.g., weigh boats, contaminated gloves, and paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the name of the chemical (S-23/CCTH-methylpropionamide), and the approximate quantity of waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated to prevent the accumulation of any potential vapors.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with a specific, approved protocol.
-
-
Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
-
S-23 (CCTH-methylpropionamide) Properties
The following table summarizes key quantitative data for S-23.
| Property | Value |
| Molecular Formula | C₁₈H₁₃ClF₄N₂O₃ |
| Molecular Weight | 416.75 g/mol |
| CAS Number | 1010396-29-8 |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Androgen Receptor Signaling Pathway with S-23
S-23 is a Selective Androgen Receptor Modulator (SARM) that binds to androgen receptors. The diagram below illustrates the general mechanism of action for androgens and how a SARM like S-23 interacts with this pathway.
This content is for informational purposes only and does not constitute professional safety or legal advice. Always consult the Safety Data Sheet (SDS) and your institution's EHS office for specific guidance on chemical handling and disposal.
Personal protective equipment for handling S-23;S23;CCTH-methylpropionamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to S-23. Given the compound's high potency and limited toxicological data, a comprehensive PPE ensemble is required at all times when handling the substance in powder or solution form.
Table 1: Recommended Personal Protective Equipment for Handling S-23
| PPE Category | Minimum Requirement | Recommended Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator | N95 for handling solutions in a well-ventilated area. A powered air-purifying respirator (PAPR) with a HEPA filter is recommended for handling powders or when there is a risk of aerosolization. | To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds. |
| Hand Protection | Double gloving | Two pairs of nitrile gloves, with the outer glove covering the cuff of the lab coat. Change gloves frequently, especially if contamination is suspected. | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of a spill. |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield when handling larger quantities or when there is a significant splash risk. | Protects mucous membranes of the eyes from splashes and airborne particles. |
| Body Protection | Disposable lab coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers should be worn when handling significant quantities of the powder or in the event of a spill. | Protects against spills and contamination of personal footwear. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is critical to minimize the risk of exposure and cross-contamination when working with S-23. The following experimental workflow should be adapted to specific laboratory protocols.
A. Preparation and Weighing of S-23 Powder
-
Designated Area: All handling of S-23 powder must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (e.g., spatulas, weigh boats, containers) is clean and readily accessible within the containment area.
-
Donning PPE: Put on the complete PPE ensemble as detailed in Table 1 before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of S-23 powder. Use gentle movements to avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the powder in a closed container within the containment area to minimize aerosol generation.
-
Post-weighing Cleanup: Decontaminate all surfaces and equipment used for weighing immediately after use.
B. Handling of S-23 Solutions
-
Containment: While less prone to aerosolization than powders, solutions of S-23 should still be handled in a well-ventilated area, preferably a chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or storing solutions to contain any potential spills.
-
Pipetting: Use only calibrated pipettes with disposable tips. Never mouth-pipette.
III. Disposal Plan: Managing S-23 Waste Responsibly
As an investigational compound, S-23 and all contaminated materials must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), weigh boats, and other contaminated solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused S-23 solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Arrange for the disposal of all S-23 waste through your institution's environmental health and safety (EHS) office. Do not dispose of S-23 down the drain or in regular trash.
IV. Emergency Procedures: Responding to Spills and Exposures
A. Spill Cleanup
-
Small Spills (Powder):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with absorbent material (e.g., vermiculite or a spill pad) to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing full PPE, absorb the spill with an inert absorbent material.
-
Place the absorbent material in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Cleanup should only be performed by trained personnel.
-
B. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
V. Visualizing the Workflow: A Diagram for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling S-23 in a laboratory setting.
Caption: Workflow for the safe handling of S-23, from preparation to disposal.
This comprehensive guide is intended to foster a culture of safety and responsibility when handling potent research compounds like S-23. Adherence to these protocols is paramount for the protection of all laboratory personnel. Always consult with your institution's environmental health and safety office for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
